N-Nitrosoguvacine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h2H,1,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZBVEFQMFZFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204111 | |
| Record name | N-Nitrosoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-01-2 | |
| Record name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55557-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Nitrosoguvacine: Genesis, Analysis, and Toxicological Significance
Abstract
N-Nitrosoguvacine (NGC) is a non-volatile N-nitroso compound derived from the areca nut, the primary ingredient of the betel quid. The practice of betel quid chewing, prevalent in many parts of Asia, is strongly correlated with an increased risk of oral and esophageal cancers. This guide provides a comprehensive technical overview of N-Nitrosoguvacine, beginning with its discovery and chemical origins. We delve into the endogenous formation pathway via the nitrosation of its precursor, guvacine, a process that occurs under physiological conditions in the oral cavity of chewers. This document details robust analytical methodologies for the extraction, detection, and quantification of NGC from complex biological matrices, emphasizing the utility of advanced chromatographic and mass spectrometric techniques. Furthermore, we explore the current understanding of NGC's metabolism, its mechanism of carcinogenic action through the formation of DNA adducts, and its overall toxicological profile. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the study of environmental carcinogens and the development of cancer prevention strategies.
Introduction and Discovery
The investigation into the carcinogenic properties of betel quid chewing led to the identification of several areca nut-specific nitrosamines. Among these, N-Nitrosoguvacine (NGC) was discovered as a product of the endogenous nitrosation of its alkaloid precursor, guvacine. Guvacine is one of the four main alkaloids found in the areca nut, alongside arecoline, arecaidine, and guvacoline.[1] The discovery was driven by the hypothesis that the high incidence of oral cancer among chewers was linked to carcinogenic compounds formed in their saliva. Researchers demonstrated that areca nut alkaloids could react with nitrite, present in saliva, to form N-nitroso compounds.[1][2][3] Subsequent analysis of the saliva of betel quid chewers confirmed the presence of N-Nitrosoguvacine, establishing a direct link between the chewing habit and exposure to this potential carcinogen.[2]
Chemical and Physical Properties of N-Nitrosoguvacine:
| Property | Value | Source |
| Chemical Name | 1,2,5,6-Tetrahydro-1-nitrosonicotinic acid | IARC Monographs, Vol. 85[2] |
| Synonyms | NGC, Nitrosoguvacine | IARC Monographs, Vol. 85[2] |
| CAS Registry No. | 55557-01-2 | IARC Monographs, Vol. 85[2] |
| Molecular Formula | C₆H₈N₂O₃ | IARC Monographs, Vol. 85[2] |
| Molecular Weight | 156.1 g/mol | IARC Monographs, Vol. 85[2] |
| Appearance | Colourless, crystalline solid | IARC Monographs, Vol. 85[2] |
| Melting Point | 175.5–177 °C | IARC Monographs, Vol. 85[2] |
Genesis of N-Nitrosoguvacine: Chemical Formation Pathways
The primary origin of N-Nitrosoguvacine is not from the areca nut itself, but from an endogenous chemical reaction that occurs in the human body.
Endogenous Nitrosation of Guvacine
The formation of NGC occurs when its precursor, guvacine, a secondary amine, reacts with a nitrosating agent derived from nitrite.[4] This reaction is favored under the acidic conditions that can be present in the oral cavity.
-
Precursor: Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), an alkaloid released from the areca nut during chewing.
-
Nitrosating Agent: Nitrite (NO₂⁻), which is naturally present in human saliva. Salivary nitrite levels can be influenced by dietary intake of nitrate (found in vegetables) and the action of oral microflora that reduce nitrate to nitrite.[5]
-
Reaction Conditions: The nitrosation process is enhanced at an acidic pH.[4]
The chemical transformation involves the reaction of the secondary amine group in the guvacine molecule with a nitrosating agent, leading to the substitution of the hydrogen atom on the nitrogen with a nitroso (-N=O) group.
Figure 1: Endogenous formation of N-Nitrosoguvacine.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of N-Nitrosoguvacine in biological samples like saliva are crucial for exposure assessment. Due to its non-volatile nature, analytical methods typically rely on liquid chromatography coupled with mass spectrometry.
Sample Preparation and Extraction
A robust sample preparation protocol is essential to isolate NGC from complex biological matrices and minimize interference.
Protocol: Solid-Phase Extraction (SPE) of NGC from Saliva
-
Sample Collection: Collect saliva samples from subjects. Immediately add a nitrosation inhibitor (e.g., ascorbic acid) and freeze at -80°C until analysis.
-
Thawing and Centrifugation: Thaw samples on ice. Centrifuge at 4°C to pellet cellular debris.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.
-
Sample Loading: Load the supernatant from the centrifuged saliva sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove polar interferences.
-
Elution: Elute the N-Nitrosoguvacine from the cartridge using methanol or a suitable organic solvent mixture.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of NGC) should be added at the beginning of the process to correct for extraction losses and matrix effects.
Instrumental Analysis: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of non-volatile nitrosamines due to its high sensitivity and selectivity.[6][7][8]
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used to separate NGC from other components.[9]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for both NGC and its internal standard, ensuring high specificity.
Figure 2: Workflow for LC-MS/MS analysis of N-Nitrosoguvacine.
Toxicology and Carcinogenicity
N-nitroso compounds are a well-established class of carcinogens, primarily exerting their effects after metabolic activation to electrophilic intermediates that can damage DNA.[10][11][12]
Metabolism and Mechanism of Action
Like other N-nitrosamines, NGC is thought to require metabolic activation to exert its carcinogenic effects. This bioactivation is generally catalyzed by cytochrome P450 (CYP) enzymes.[10][13][14] The process is believed to generate reactive electrophiles that can form covalent bonds with cellular macromolecules, most importantly DNA.
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[10][15] These adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes (e.g., oncogenes and tumor suppressor genes) if not repaired by cellular DNA repair mechanisms.
Studies in rats have shown that N-Nitrosoguvacine is metabolized to N-nitrosonipecotic acid, which is then excreted in the urine.[2][16] The detection of N-nitrosonipecotic acid in the urine of animals treated with areca nut and nitrite confirms the endogenous formation of its precursors, including NGC.[2]
Figure 3: Proposed mechanism of N-Nitrosoguvacine carcinogenicity.
Carcinogenicity Assessment
According to the International Agency for Research on Cancer (IARC), there is inadequate evidence in experimental animals for the carcinogenicity of N-Nitrosoguvacine.[2] Consequently, N-Nitrosoguvacine is classified as not classifiable as to its carcinogenicity to humans (Group 3).[2] However, it is important to note that this classification reflects a lack of sufficient data rather than evidence of non-carcinogenicity. Given that it belongs to the potent N-nitroso class of chemicals and is formed endogenously in betel quid chewers, its role in oral carcinogenesis remains a significant area of concern and research.[12][17][18]
Summary and Future Directions
N-Nitrosoguvacine is an areca nut-derived nitrosamine formed endogenously in the saliva of betel quid chewers. Its discovery was a key step in understanding the chemical basis for the association between this habit and oral cancer. While robust analytical methods based on LC-MS/MS exist for its detection, further research is needed to fully elucidate its carcinogenic potency and specific mechanism of action.
Future research should focus on:
-
Quantitative Risk Assessment: Establishing a clearer dose-response relationship between NGC exposure levels in chewers and the risk of developing oral cancer.
-
Metabolic Profiling: Identifying the specific CYP enzymes responsible for NGC bioactivation and characterizing the full spectrum of its metabolites.
-
DNA Adduct Identification: Structurally characterizing the specific DNA adducts formed by NGC metabolites in target tissues to better understand its mutagenic signature.
-
Biomarker Development: Validating urinary N-nitrosonipecotic acid as a reliable biomarker for exposure to areca-nut specific nitrosamines in human populations.[16]
A deeper understanding of N-Nitrosoguvacine will be invaluable for developing targeted public health interventions and chemopreventive strategies for the millions of individuals who engage in betel quid chewing worldwide.
References
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4436. Available from: [Link]
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Peterson, L. A. (2012). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. University of Minnesota. Available from: [Link]
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Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 10(5), 239. Available from: [Link]
-
Ohshima, H., et al. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer Letters, 44(3), 211-216. Available from: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. Available from: [Link]
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Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute. Available from: [Link]
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Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. Available from: [Link]
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Cheng, C. F. R. (1998). Analytical studies on N-nitroso and related compounds. The University of Hong Kong. Available from: [Link]
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Shah, S. M., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Advances, 12(41), 26908-26925. Available from: [Link]
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Runcharoen, C., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules, 28(15), 5873. Available from: [Link]
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Mhaske, S., et al. (2015). Areca Nut as a Chemical Carcinogen in Oral Squamous Cell Carcinoma- A Review. Journal of Clinical and Diagnostic Research, 9(11), ZE05-ZE08. Available from: [Link]
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Javed, F., et al. (2023). Carcinogenic Effects of Areca Nut and Its Metabolites: A Review of the Experimental Evidence. International Journal of Molecular Sciences, 24(5), 4349. Available from: [Link]
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Stich, H. F., et al. (1986). Oral lesions, genotoxicity and nitrosamines in betel quid chewers with no obvious increase in oral cancer risk. Cancer Letters, 32(1), 1-8. Available from: [Link]
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Al-Ghananeem, A. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(1), 1. Available from: [Link]
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Tricker, A. R. (2010). The determination of N- nitrosamines in food. Food Additives & Contaminants: Part A, 27(4), 449-463. Available from: [Link]
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Hotchkiss, J. H. (1981). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Journal - Association of Official Analytical Chemists, 64(5), 1037-1054. Available from: [Link]
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Schoental, R. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. British Journal of Cancer, 28(5), 436-439. Available from: [Link]
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Sharma, P., & Janmeda, P. (2017). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews. Available from: [Link]
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Schoental, R. (1973). The mechanisms of action of the carcinogenic nitroso and related compounds. British Journal of Cancer, 28(5), 436-439. Available from: [Link]
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Piacek-Llanes, B. G., & Tannenbaum, S. R. (1982). Formation of an activated N-nitroso compound in nitrite-treated fava beans (Vicia faba). Carcinogenesis, 3(12), 1379-1384. Available from: [Link]
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Williams, D. L. H. (2004). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Nitrosamine and Related N-Nitroso Compounds: Chemistry and Biochemistry. Available from: [Link]
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Eisenbrand, G., et al. (1980). The formation of nitrite and N-nitroso compounds in salivas in vitro and in vivo. IARC Scientific Publications, (31), 45-52. Available from: [Link]
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Hecht, S. S., et al. (1994). Evidence for endogenous formation of tobacco-specific nitrosamines in rats treated with tobacco alkaloids and sodium nitrite. Carcinogenesis, 15(3), 423-429. Available from: [Link]
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A Technical Guide to the Synthesis and Analysis of N-Nitrosoguvacine from Arecoline Derivatives
This document provides an in-depth technical overview of the chemical synthesis of N-Nitrosoguvacine, a significant N-nitrosamine compound. The primary precursor discussed is guvacine, the N-demethylated and hydrolyzed metabolite of arecoline. The guide is intended for researchers, chemists, and drug development professionals engaged in toxicology, analytical standard preparation, and impurity analysis. We will explore the underlying chemical principles, a detailed synthesis protocol derived from established literature, analytical characterization methods, and critical safety considerations.
Introduction: The Significance of N-Nitrosoguvacine
Arecoline, the primary alkaloid in the areca nut, is metabolized in the human body and can undergo N-nitrosation under physiological conditions, particularly in the acidic environment of the stomach or the oral cavity of betel-quid chewers.[1] This process leads to the formation of several areca-nut-specific nitrosamines, including N-Nitrosoguvacoline and N-Nitrosoguvacine.[1][2] N-Nitrosoguvacine (NGC) has been identified in the saliva of betel-quid chewers and is studied for its potential biological activity.[1] The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacine as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans due to limited evidence.[3] Nevertheless, as a member of the N-nitrosamine class, which contains many potent carcinogens, its synthesis as an analytical standard is crucial for toxicological research and for monitoring its presence in various contexts.[4][5]
This guide focuses on the laboratory-scale synthesis of N-Nitrosoguvacine. While arecoline is the parent compound found in nature, the direct precursor for N-Nitrosoguvacine synthesis is its metabolite, guvacine (tetrahydronicotinic acid). The nitrosation of arecoline itself primarily yields N-Nitrosoguvacoline (NGL).[6] Therefore, the synthesis pathway involves the conversion of arecoline to guvacine, followed by the nitrosation of guvacine.
The Chemistry of N-Nitrosation
The formation of N-nitrosamines is a classic chemical reaction involving a nitrosatable amine (typically a secondary amine) and a nitrosating agent.
Core Mechanism: The reaction is most commonly performed under acidic conditions, where nitrous acid (HNO₂) is generated in situ from an alkali metal nitrite, such as sodium nitrite (NaNO₂), and a strong acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species. This ion is then attacked by the nucleophilic nitrogen of the secondary amine (guvacine) to form the N-nitrosamine.[4]
The overall process can be summarized as:
-
Generation of Nitrous Acid: NaNO₂ + H⁺ ⇌ HNO₂
-
Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺
-
Nucleophilic Attack: R₂NH (Guvacine) + NO⁺ → R₂N-NO + H⁺ (N-Nitrosoguvacine)
The pH of the reaction medium is a critical parameter. While acidic conditions favor the formation of the nitrosonium ion, excessively low pH can protonate the amine substrate, rendering it non-nucleophilic and thus unreactive.[4][7] Therefore, the reaction is typically carried out in a specific, weakly acidic pH range to balance these opposing effects.
Synthesis Pathway and Protocol
The synthesis of N-Nitrosoguvacine from arecoline is a two-step conceptual process: the hydrolysis and demethylation of arecoline to guvacine, followed by the N-nitrosation of guvacine. The protocol detailed below is based on the principles described in the literature for the nitrosation of guvacine.[8]
Reaction Scheme
Caption: Conceptual pathway from Arecoline to N-Nitrosoguvacine.
Experimental Protocol: Nitrosation of Guvacine
This protocol outlines the steps for the N-nitrosation of guvacine. All operations involving nitrosamines must be conducted within a certified chemical fume hood with appropriate personal protective equipment.
Reagents and Materials:
-
Guvacine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve a known quantity of guvacine hydrochloride in distilled water in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This is critical to control the exothermic reaction and prevent the decomposition of nitrous acid.
-
Acidification: Slowly add a solution of hydrochloric acid to adjust the pH to the optimal range for nitrosation (typically pH 3-4). Monitor the pH carefully.
-
Addition of Nitrosating Agent: Prepare a solution of sodium nitrite in distilled water. Add this solution dropwise to the cooled, acidified guvacine solution over a period of 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Reaction: Allow the reaction mixture to stir in the ice bath for an additional 2-3 hours after the addition is complete. The solution may change color, indicating the progress of the reaction.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution multiple times with dichloromethane. N-nitrosamines are typically soluble in organic solvents.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator under reduced pressure. Use gentle heating to avoid degradation of the product.
-
Purification (Optional): The resulting crude product can be further purified if necessary using techniques such as column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | Guvacine HCl | The direct secondary amine precursor for N-Nitrosoguvacine. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Source of the nitrosonium ion (NO⁺) upon acidification. |
| Reaction Temperature | 0-5 °C | Minimizes decomposition of unstable nitrous acid and controls reaction rate. |
| Reaction pH | ~3-4 | Optimal balance between forming the active nitrosating agent (NO⁺) and maintaining the nucleophilicity of the guvacine nitrogen.[7] |
| Extraction Solvent | Dichloromethane | Effective for extracting moderately polar N-nitrosamines from an aqueous medium. |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of N-Nitrosoguvacine.
Analytical Characterization
Post-synthesis, it is essential to confirm the identity and purity of the N-Nitrosoguvacine product. The literature describes several effective analytical techniques:
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This is a highly specific and sensitive method for the detection of N-nitrosamines.[8] The TEA detector responds specifically to the nitric oxide (NO) radical released upon pyrolytic cleavage of the N-N=O bond, making it an authoritative tool for nitrosamine analysis.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Modern methods often employ HPLC coupled with a triple quadrupole mass spectrometer (MS/MS) for sensitive and selective quantification of nitrosamine impurities in complex matrices.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.
Critical Safety and Handling Protocols
N-nitrosamines as a class are considered probable human carcinogens, and all related chemicals must be handled with extreme caution.[5][10]
-
Designated Area: All work with N-nitrosamines and their precursors should be performed in a designated area, such as a certified chemical fume hood, to prevent exposure via inhalation.[9]
-
Personal Protective Equipment (PPE): A disposable lab coat, double-gloving (e.g., nitrile gloves), and protective eyewear are mandatory.[9]
-
Waste Disposal: All contaminated materials (glassware, gloves, paper towels) and chemical waste must be disposed of according to institutional and regulatory guidelines for carcinogenic waste.
-
Risk Assessment: A thorough risk assessment must be conducted before beginning any synthesis, identifying all potential hazards and outlining mitigation strategies.[9][11]
By adhering to these rigorous standards, researchers can safely synthesize N-Nitrosoguvacine for its essential role as an analytical standard in scientific and regulatory applications.
References
-
National Center for Biotechnology Information. (n.d.). Arecoline - Acrolein, Crotonaldehyde, and Arecoline. NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Some Areca-nut-derived N-Nitrosamines. NCBI. Retrieved from [Link]
-
Chung, T.-Y., et al. (2023). Systematic Review of Roles of Arecoline and Arecoline N-Oxide in Oral Cancer and Strategies to Block Carcinogenesis. PMC - NIH. Retrieved from [Link]
-
Hoffmann, D., & Wenke, G. (1984). A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing. PubMed. Retrieved from [Link]
-
Wang, C. J., & Peng, C. H. (1996). The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Arecoline can be formed as AN-specific nitrosamine substances.... Retrieved from [Link]
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Lijinsky, W., Keefer, L., & Loo, J. (1970). The preparation and properties of some nitrosamino acids. PubMed. Retrieved from [Link]
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Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Arecoline. Retrieved from [Link]
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Cosmetic Ingredient Review. (2023). Nitrosation Resource Document. Retrieved from [Link]
-
MDPI. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway showing the roles of arecoline and arecoline N-oxide in.... Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]
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Egyptian Drug Authority. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Retrieved from [Link]
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World Health Organization. (2024). WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products. WHO. Retrieved from [Link]
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The Natural Occurrence of N-Nitrosoguvacine in Areca Nut: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the natural occurrence of N-Nitrosoguvacine (NGC), a carcinogenic nitrosamine derived from areca nut (Areca catechu). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the formation, toxicology, and analytical methodologies for NGC, offering a comprehensive resource for studying areca nut-related health risks. The International Agency for Research on Cancer (IARC) has classified areca nut as a Group 1 carcinogen, unequivocally linking its consumption to human cancers.[1][2] This guide will elucidate the chemical pathways leading to the formation of NGC and provide detailed protocols for its detection and quantification.
Introduction: The Carcinogenic Burden of Areca Nut
Areca nut is the fourth most commonly used psychoactive substance worldwide, consumed by hundreds of millions of people, primarily in Asia and communities of Asian descent.[2][3] It is the primary component of betel quid, a masticatory product that often includes slaked lime, catechu, and sometimes tobacco.[3][4] The consumption of areca nut and betel quid is strongly associated with an increased risk of oral, pharyngeal, and esophageal cancers.[1][2] This carcinogenicity is attributed to a complex interplay of constituents within the areca nut, including alkaloids and polyphenols, which can undergo chemical transformations to form potent carcinogens.[5][6]
The primary alkaloids found in areca nut are arecoline, arecaidine, guvacoline, and guvacine.[4][7][8][9][10][11] Through the process of nitrosation, these alkaloids can be converted into areca nut-specific nitrosamines (ANSAs), a class of compounds with demonstrated mutagenic and carcinogenic properties.[5][6] Among these, N-Nitrosoguvacine (NGC) is a key compound of interest.
The Genesis of N-Nitrosoguvacine: A Chemical Perspective
N-Nitrosoguvacine is not inherently present in the fresh areca nut. Its formation is a consequence of chemical reactions that occur during the curing, processing, and chewing of the nut.[12] The primary precursor to NGC is guvacine, a secondary amine alkaloid present in the areca nut.[10][13]
The formation of NGC occurs through the nitrosation of guvacine. This reaction is analogous to the formation of tobacco-specific nitrosamines (TSNAs) from nicotine and other tobacco alkaloids.[14][15] The nitrosating agents responsible for this conversion are typically derived from nitrites. In the oral cavity of a betel quid chewer, nitrites can be formed from the reduction of dietary nitrates by oral microflora. The acidic conditions that can prevail in the oral cavity facilitate this nitrosation reaction.[6][13]
The chemical transformation can be summarized as follows:
-
Precursor: Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid)
-
Nitrosating Agent: Nitrous acid (HNO₂), formed from nitrites (NO₂⁻) in an acidic environment.
-
Product: N-Nitrosoguvacine
The diagram below illustrates the chemical pathway for the formation of N-Nitrosoguvacine from its precursor, guvacine.
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An In-Depth Technical Guide on the Carcinogenicity of N-Nitrosoguvacine in Animal Models: A Critical Evaluation of the Evidence
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Areca Nut Paradox
The chewing of areca nut, often as part of a betel quid, is a practice engaged in by hundreds of millions of people worldwide.[1] The International Agency for Research on Cancer (IARC) has unequivocally classified areca nut as a Group 1 human carcinogen, causally linked to oral cancers.[2] The nut contains several alkaloids, primarily arecoline and guvacine, which can undergo endogenous nitrosation in the oral cavity to form N-nitrosamines.[1][3] This process creates a class of compounds widely recognized for their potent carcinogenic activity in numerous animal species.[4][5]
This guide focuses on a specific derivative, N-Nitrosoguvacine (NGC), formed from the nitrosation of guvacine. Logically, as a nitrosamine derived from a Group 1 carcinogen, NGC would be a prime suspect for contributing to the carcinogenicity of areca nut. However, the scientific evidence presents a more complex and nuanced picture. The IARC's formal evaluation concludes that there is "inadequate evidence in experimental animals for the carcinogenicity of N-nitrosoguvacine."[2][3]
This document provides a deep, technically-focused exploration of this paradox. We will dissect the metabolic pathways, critically review the available toxicological data, and present detailed experimental frameworks to understand why NGC stands as an outlier among its more carcinogenic relatives. For the research scientist, this guide aims to illuminate the causal factors behind experimental observations and to provide a robust framework for future investigations into weak or equivocal carcinogens.
Part 1: The Chemical and Metabolic Profile of N-Nitrosoguvacine
Endogenous Formation and Chemical Properties
N-Nitrosoguvacine is not a constituent of the areca nut itself. It is formed when its precursor, the alkaloid guvacine, reacts with nitrosating agents (e.g., nitrite) under acidic conditions, a process that can occur in the human oral cavity during betel quid chewing.[3] The chemical structure of NGC is 1,2,5,6-tetrahydro-1-nitrosonicotinic acid.[3]
The conditions within the oral cavity of a betel quid chewer, particularly the presence of nitrite from saliva and dietary sources, are thought to favor the formation of areca-nut-derived nitrosamines.[3] However, while NGC is formed, it co-exists with other, more potent carcinogenic nitrosamines like 3-(methylnitrosamino)propionitrile (MNPN), which complicates attributing specific carcinogenic effects to NGC alone in human populations.[3]
Metabolic Fate: A Decisive Pathway to Low Carcinogenicity
The carcinogenic potential of most N-nitrosamines is intrinsically linked to their metabolic activation.[6] Potent nitrosamines, such as the tobacco-specific NNK or the areca-derived MNPN, are metabolized by cytochrome P450 (CYP) enzymes into highly reactive electrophilic intermediates.[7] These electrophiles form covalent adducts with DNA, leading to miscoding during replication, gene mutations, and the initiation of cancer.[6]
N-Nitrosoguvacine, however, follows a different metabolic route. In vivo studies in rats have demonstrated that NGC is primarily metabolized via oxidation of the piperidine ring to form N-nitrosonipecotic acid , which is then largely excreted in the urine.[8] When rats were administered NGC orally, 66-85% of the dose was recovered in the urine as N-nitrosonipecotic acid.[8] This pathway represents a detoxification mechanism rather than an activation one, as it does not generate the potent alkylating agents characteristic of strong nitrosamine carcinogens.
The critical importance of this metabolic pathway is underscored by a long-term animal bioassay of N-nitrosonipecotic acid itself. In a study by Lijinsky and Taylor, N-nitrosonipecotic acid was administered to rats in drinking water for a year. The study found no significant incidence of any malignant tumors compared to untreated control animals.[9] This finding provides a strong mechanistic basis for NGC's lack of carcinogenicity: its major metabolite is not carcinogenic.
Caption: Metabolic fate of N-Nitrosoguvacine in rats.
Part 2: Deconstructing the Carcinogenicity Evidence in Animal Models
The IARC Verdict: "Inadequate Evidence"
The IARC Monograph Volume 85 provides the cornerstone evaluation for areca-nut-derived nitrosamines.[3] For N-Nitrosoguvacine, the working group concluded:
"There is inadequate evidence in experimental animals for the carcinogenicity of N-nitrosoguvacine."[2][3]
Genotoxicity: A Hazard Without Conclusive Risk
Despite the lack of evidence for carcinogenicity, studies have demonstrated that N-Nitrosoguvacine is genotoxic.[2][3] This distinction is critical for the toxicologist. A genotoxic agent is one that damages DNA. While this is a common characteristic of chemical carcinogens, it does not guarantee that a compound will cause tumors in a whole-animal bioassay.
Carcinogenesis is a multi-step process involving initiation, promotion, and progression. A compound that is only a weak initiator (i.e., genotoxic) but lacks promoting activity may not produce a significant increase in tumors within the typical two-year lifespan of a rodent bioassay.[10] The efficient detoxification of NGC to the non-carcinogenic N-nitrosonipecotic acid likely mitigates the downstream consequences of its initial genotoxic effects.[8][9]
Comparative Carcinogenicity Data
The weak activity of NGC is thrown into sharp relief when compared to other nitrosamines, particularly those relevant to tobacco and areca nut exposure.
| Compound | Precursor | Animal Model | Key Findings | Reference |
| N-Nitrosoguvacine (NGC) | Guvacine | Rat | Inadequate evidence of carcinogenicity. | [2][3] |
| N-Nitrosonipecotic Acid | N-Nitrosoguvacine | Rat | Not carcinogenic when administered in drinking water. | [9] |
| 3-(Methylnitrosamino)propionitrile (MNPN) | Arecoline | F344 Rat | Sufficient evidence : Potent carcinogen inducing tumors of the esophagus, tongue, nasal cavity, and liver. | [3] |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Nicotine | F344 Rat, A/J Mouse | Sufficient evidence : Potent carcinogen inducing tumors of the lung, nasal cavity, and liver. | [11][12] |
| N'-Nitrosonornicotine (NNN) | Nornicotine | F344 Rat, Mink | Sufficient evidence : Induces tumors of the nasal cavity and esophagus. | [1][7][13] |
This comparative data is essential for risk assessment. It demonstrates that subtle changes in chemical structure and, consequently, metabolic pathways can dramatically alter carcinogenic potency.[6][14][15] While NGC is present in the milieu of betel quid chewers, its contribution to overall cancer risk is likely dwarfed by that of co-exposed compounds like MNPN.
Part 3: Gold-Standard Experimental Methodologies
To rigorously assess a compound with equivocal evidence like NGC, specific, well-validated protocols are required. The following represents a self-validating system for investigating chemical carcinogenicity.
Workflow for a Comprehensive Carcinogenicity Assessment
Caption: A logical workflow for chemical carcinogenicity testing.
Protocol: 2-Year Chronic Carcinogenicity Bioassay in F344 Rats
This protocol outlines the gold-standard methodology for evaluating the carcinogenic potential of a test article like NGC. The Fischer 344 (F344) rat is a historically common strain for such studies due to its well-characterized background tumor rates and sensitivity to some chemical carcinogens.[16]
1. Objective: To determine the potential carcinogenicity of N-Nitrosoguvacine following long-term (2-year) oral administration in the drinking water to male and female F344 rats.
2. Animal Model:
-
Species/Strain: Fischer 344 (F344/N) rats.
-
Source: A certified vendor (e.g., Charles River Laboratories, Taconic Biosciences).
-
Age: 6-8 weeks at the start of the study.
-
Sample Size: 50-60 animals/sex/group. This sample size provides statistical power to detect increases in both rare and common tumors.[17]
3. Test Article and Dose Formulation:
-
Test Article: N-Nitrosoguvacine (NGC), >98% purity.
-
Vehicle: Drinking water.
-
Dose Levels: Four groups: Vehicle control (0 mg/L), Low, Mid, and High dose.
-
Causality Rationale: Dose levels are selected based on a prior 90-day toxicity study. The high dose should be the Maximum Tolerated Dose (MTD), which is expected to cause minimal-to-mild toxicity (e.g., a 10% reduction in body weight gain) but no mortality. The lower doses are fractions of the MTD (e.g., MTD/2, MTD/4) to assess a dose-response relationship.[11]
-
4. Study Conduct:
-
Acclimation: Minimum of 7 days upon arrival.
-
Administration: Ad libitum in drinking water for 104 weeks. Fresh solutions are prepared weekly and analyzed for concentration and stability.
-
In-Life Observations:
-
Mortality and Morbidity Checks: Twice daily.
-
Clinical Examinations: Weekly.
-
Body Weights and Food/Water Consumption: Weekly for the first 13 weeks, then monthly.
-
-
Justification: Rigorous in-life monitoring is a self-validating system to ensure animal welfare and detect any overt toxicity that could confound the interpretation of neoplastic findings.
5. Terminal Procedures (at 104 weeks):
-
Euthanasia: CO2 asphyxiation followed by exsanguination.
-
Necropsy: A full gross pathological examination of all external surfaces, orifices, and internal organs is performed by a trained veterinary pathologist.
-
Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.
-
Tissue Collection: A comprehensive list of approximately 40 tissues is collected from each animal and preserved in 10% neutral buffered formalin.
6. Histopathology:
-
Processing: Preserved tissues are trimmed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Evaluation: A board-certified veterinary pathologist examines all tissues from the high-dose and control groups. If a treatment-related neoplastic or non-neoplastic lesion is identified, tissues from the low- and mid-dose groups are then examined for that specific lesion to characterize the dose-response.
-
Peer Review: A second pathologist peer-reviews the findings, especially for target organs, to ensure accuracy and consistency.
7. Data Analysis and Interpretation:
-
Tumor incidence data are analyzed using appropriate statistical methods (e.g., Poly-k test) that account for differential survival rates.
Part 4: Synthesis and Future Research Directions
-
Metabolic Detoxification: NGC is primarily metabolized to N-nitrosonipecotic acid, a non-carcinogenic compound that is efficiently excreted.[8][9] This pathway prevents the formation of the highly reactive DNA-alkylating agents that are the hallmark of potent nitrosamine carcinogens.
-
Lack of Supporting Bioassay Data: Decades of research, culminating in the IARC evaluation, have failed to produce sufficient evidence to classify NGC as a carcinogen in animals.[3]
While NGC may possess genotoxic properties, its metabolic fate appears to render it a negligible contributor to the overall carcinogenic risk associated with areca nut chewing, especially when compared to co-contaminants like MNPN.
Future research should focus on:
-
DNA Adduct Analysis: Utilizing sensitive mass spectrometry techniques to determine if NGC, or a minor metabolite, forms any specific DNA adducts in target tissues, even at a low level.
-
Comparative Mechanistic Studies: Directly comparing the metabolic profiles and DNA adduct-forming capabilities of NGC and MNPN in the same in vitro (e.g., liver microsomes) and in vivo systems.
-
Transgenic Models: Employing animal models with deficiencies in specific DNA repair pathways to investigate if NGC can induce tumors when the cell's ability to repair its genotoxic damage is compromised.
Conclusion
N-Nitrosoguvacine represents a fascinating case study in chemical carcinogenesis, where membership in a notoriously carcinogenic class of compounds does not automatically translate to a high carcinogenic risk. The narrative of its carcinogenicity is dominated by its metabolism. The efficient conversion to and excretion of the non-carcinogenic N-nitrosonipecotic acid serves as a powerful detoxification pathway that likely explains the "inadequate evidence" for its carcinogenicity in animal models. For drug development professionals and researchers, this underscores the indispensable principle that a compound's ultimate biological effect is dictated not just by its structure, but by its metabolic fate within a living system.
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Hoffmann D, Rivenson A, Amin S, Hecht SS. (1984). Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. Journal of Cancer Research and Clinical Oncology, 108(1):81-6.
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Hecht SS, Hoffmann D. (1989). A study of tobacco carcinogenesis XLVIII. Carcinogenicity of N'-nitrosonornicotine in mink (Mustela vison). Cancer Letters, 47(1-2):35-9.
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IARC. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 85. Lyon: IARCPress.
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King-Herbert AP, Thayer KA, Bucher JR. (2010). The legacy of the F344 rat as a cancer bioassay model (a retrospective summary of three common F344 rat neoplasms). Toxicologic Pathology, 38(7):1090-9.
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Some Areca-nut-derived N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Lyon (FR): International Agency for Research on Cancer.
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INCHEM. (2004). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 85, Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.
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Hoffmann, D., Rivenson, A., Amin, S., & Hecht, S. S. (1984). Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. Journal of cancer research and clinical oncology, 108(1), 81–86.
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Lijinsky W, Taylor HW. (1976). The effect of substituents on the carcinogenicity of n-nitrosopyrrolidine in Sprague-Dawley rats. Cancer Research, 36(6):1988-90.
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Lu, J., Li, T., Wang, Y., & Ma, D. (2018). NNK-Induced Lung Tumors: A Review of Animal Model. Indian journal of pharmaceutical sciences, 80(6), 956–963.
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Hecht SS, Hoffmann D. (1989). A study of tobacco carcinogenesis XLVIII. Carcinogenicity of N'-nitrosonornicotine in mink (Mustela vison). Cancer Letters, 47(1-2):35-9.
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BenchChem. (2025). Developing Animal Models for N-Nitrosonornicotine (NNN) Carcinogenicity Studies: Application Notes and Protocols.
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Maekawa A, Ogiu T, Onodera H, Furuta K, Matsuoka C, Ohno Y, Odashima S. (1979). Carcinogenicity Test of Six Nitrosamides and a Nitrosocyanamide Administered Orally to Rats. Journal of the National Cancer Institute, 62(6):1523-8.
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IARC. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 89. Lyon: IARCPress.
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Lijinsky W. (1991). Studies of initiation and promotion of carcinogenesis by N-nitroso compounds. Japanese Journal of Cancer Research, 82(9):983-7.
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Chen, T., McDaniel, L. P., Manjanatha, M. G., Shelton, S. D., Doerge, D. R., & Mellick, P. W. (2018). Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study. Food and chemical toxicology, 122, 226–235.
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Lijinsky W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3):301-56.
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Ohshima H, Nair J, Bourgade MC, Friesen M, Garren L, Bartsch H. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer Letters, 44(3):211-6.
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Scite.ai. Carcinogenicity of N-Nitroso Compounds.
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 89. Lyon (FR): International Agency for Research on Cancer.
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Lijinsky W, Taylor HW. (1977). Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats. Zeitschrift fur Krebsforschung und klinische Onkologie, 89(1):31-6.
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OEHHA. (2002). Evidence on the Carcinogenicity of N-Carboxymethyl-n-nitrosourea.
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Tricker AR, Preussmann R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research, 259(3-4):277-89.
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Buschini A, Poli P, Rossi C. (1985). Carcinogenicity in rats of the nitrosated bile acid conjugates N-nitrosoglycocholic acid and N-nitrosotaurocholic acid. Cancer Research, 45(3):1367-71.
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Lijinsky W, Taylor HW. (1978). Relative carcinogenic effectiveness of derivatives of nitrosodiethylamine in rats. Cancer Research, 38(8):2391-4.
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Sharma, S., Janmeda, P., & Goyal, S. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews.
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An In-Depth Technical Guide to the Metabolism and Excretion of N-Nitrosoguvacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosoguvacine (NGC) is a nitrosamine derived from guvacine, an alkaloid present in the areca nut, the seed of the Areca catechu tree.[1][2][3] The consumption of areca nut, often in the form of betel quid, is widespread in many parts of Asia and has been associated with various health risks. The endogenous formation of N-nitroso compounds from areca alkaloids, including the nitrosation of guvacine to form NGC, is a significant area of toxicological research.[1][2] Understanding the metabolic fate and excretion pathways of N-Nitrosoguvacine is crucial for assessing its potential biological effects and for developing strategies to mitigate exposure-related risks.
This technical guide provides a comprehensive overview of the current knowledge on the metabolism and excretion of N-Nitrosoguvacine, drawing upon available scientific literature. It is designed to be a valuable resource for researchers in toxicology, pharmacology, and drug development.
Metabolic Pathways of N-Nitrosoguvacine
The metabolism of N-Nitrosoguvacine is characterized by a primary transformation that leads to the formation of N-nitrosonipecotic acid (NNIP).[1] This conversion is a critical step in the biological processing of NGC.
Primary Metabolism: Conversion to N-Nitrosonipecotic Acid
In vivo studies in rats have demonstrated that the principal metabolic pathway for N-Nitrosoguvacine is its conversion to N-nitrosonipecotic acid (NNIP).[1] This metabolite has been identified as the major urinary excretion product following the administration of NGC.[1] The structural change from NGC to NNIP involves the saturation of the double bond within the pyridine ring.
While the exact enzymatic machinery responsible for this conversion has not been definitively elucidated in the available literature, it is hypothesized that this reduction is likely catalyzed by one or more reductase enzymes present in the liver and other tissues. The metabolism of other areca nut alkaloids involves various enzymes, including cytochrome P450s and esterases, suggesting that the biotransformation of NGC could also involve a complex interplay of different enzyme systems.[1][2]
Potential Enzymatic Mechanisms
Based on the metabolism of structurally related compounds, the following enzymatic pathways are plausible for the metabolism of N-Nitrosoguvacine:
-
Reductases: The conversion of the tetrahydropyridine ring in NGC to a piperidine ring in NNIP is a reduction reaction. Various cytosolic and microsomal reductases could be involved in this process.
-
Cytochrome P450 (CYP) Enzymes: While no specific CYP isoforms have been identified for NGC metabolism, CYP enzymes are known to be involved in the metabolism of many nitrosamines. It is possible that certain CYP enzymes could play a role in the biotransformation of NGC, potentially through oxidative pathways that could precede or occur in parallel with the reduction to NNIP.
-
Esterases: N-Nitrosoguvacine is the nitroso-derivative of guvacine, which is a carboxylic acid. The related areca alkaloid, guvacoline, is the methyl ester of guvacine. While NGC itself does not have an ester group, the broader metabolic context of areca alkaloids often involves esterase activity.[1][2] It is less likely that esterases play a direct role in the primary metabolism of NGC to NNIP, but they could be involved in the metabolism of other co-occurring areca-derived nitrosamines.
The following diagram illustrates the primary metabolic pathway of N-Nitrosoguvacine:
Caption: Primary metabolic conversion of NGC to NNIP.
Excretion of N-Nitrosoguvacine and its Metabolites
The elimination of N-Nitrosoguvacine and its primary metabolite, N-nitrosonipecotic acid, occurs predominantly through the kidneys, with subsequent excretion in the urine.
Urinary Excretion
Studies in rats have provided quantitative data on the urinary excretion of NGC and its metabolite. Following oral administration of N-Nitrosoguvacine, a significant portion of the dose is recovered in the urine as N-nitrosonipecotic acid.
| Compound | Percentage of Dose in 24-hour Urine (Rats) |
| N-nitrosonipecotic acid (NNIP) | 82-84% |
| Unchanged N-Nitrosoguvacine (NGC) | 2.1-7.6% |
Data from Ohshima et al., 1989.[1]
This data clearly indicates that the conversion to NNIP is not only the major metabolic pathway but also the primary route of elimination for NGC. The relatively low percentage of unchanged NGC excreted suggests efficient metabolism of the parent compound.
Fecal Excretion
A minor proportion of N-Nitrosoguvacine is eliminated through the feces. In rats, approximately 0.5% to 1.6% of the administered dose of unchanged NGC is recovered in the feces within 24 hours.[1]
The following diagram summarizes the excretion pathways of N-Nitrosoguvacine:
Caption: Excretion routes of NGC and its primary metabolite.
Experimental Protocols for Studying Metabolism and Excretion
The following sections outline detailed, step-by-step methodologies for conducting in vivo and in vitro studies on the metabolism and excretion of N-Nitrosoguvacine. These protocols are based on established methods for studying nitrosamines and can be adapted for specific research needs.
In Vivo Pharmacokinetic and Excretion Study in Rodents
Objective: To determine the pharmacokinetic profile and excretion balance of N-Nitrosoguvacine in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Dosing: A solution of N-Nitrosoguvacine in a suitable vehicle (e.g., sterile water or saline) is administered to the rats via oral gavage at a dose of 5 mg/kg. A control group receives the vehicle only.
-
Sample Collection:
-
Blood: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.
-
Urine and Feces: Urine and feces are collected over a 24-hour period. The total volume of urine and weight of feces are recorded. Aliquots of urine and homogenized feces are stored at -80°C.
-
-
Sample Analysis:
-
Plasma, urine, and fecal homogenates are analyzed for the concentrations of N-Nitrosoguvacine and N-nitrosonipecotic acid using a validated LC-MS/MS method (see below for a general protocol).
-
-
Data Analysis:
-
Pharmacokinetic parameters for NGC (e.g., half-life, clearance, volume of distribution) are calculated from the plasma concentration-time data using appropriate software.
-
The total amount of NGC and NNIP excreted in urine and feces over 24 hours is calculated and expressed as a percentage of the administered dose.
-
In Vitro Metabolism Study using Rat Liver Microsomes
Objective: To investigate the in vitro metabolism of N-Nitrosoguvacine and identify the potential involvement of cytochrome P450 enzymes.
Methodology:
-
Preparation of Liver Microsomes: Liver microsomes are prepared from untreated male Sprague-Dawley rats using standard differential centrifugation methods. The protein concentration of the microsomal suspension is determined using a Bradford assay.
-
Incubation:
-
The incubation mixture contains rat liver microsomes (0.5 mg/mL protein), N-Nitrosoguvacine (10 µM), and an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2) in a phosphate buffer (pH 7.4).
-
Control incubations are performed without the NADPH-regenerating system to assess non-enzymatic degradation.
-
To investigate the role of CYPs, incubations can be performed in the presence of a general CYP inhibitor (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors.
-
-
Reaction: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination and Sample Preparation: The reaction is terminated by the addition of an equal volume of ice-cold acetonitrile. The samples are then centrifuged to precipitate the protein, and the supernatant is collected for analysis.
-
Analysis: The supernatant is analyzed by LC-MS/MS for the disappearance of N-Nitrosoguvacine and the formation of N-nitrosonipecotic acid.
Analytical Method: LC-MS/MS for Quantification of NGC and NNIP in Urine
Objective: To develop a sensitive and specific method for the simultaneous quantification of N-Nitrosoguvacine and N-nitrosonipecotic acid in urine samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of urine, 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of NGC or NNIP) is added.
-
The sample is acidified with 10 µL of 1 M HCl.
-
The analytes are extracted using solid-phase extraction (SPE) with a suitable cartridge (e.g., a mixed-mode cation exchange-reversed phase sorbent).
-
The cartridge is washed with a low-organic solvent mixture, and the analytes are eluted with a high-organic solvent mixture containing a small amount of a basic modifier.
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: A reversed-phase C18 column is used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. Multiple reaction monitoring (MRM) is employed for the detection and quantification of NGC, NNIP, and the internal standard, using specific precursor-to-product ion transitions.
-
-
Validation: The method is validated for linearity, accuracy, precision, and limit of quantification according to regulatory guidelines.
The following diagram outlines the workflow for an in vivo pharmacokinetic study:
Caption: Workflow for an in vivo pharmacokinetic study of NGC.
Conclusion
The metabolism of N-Nitrosoguvacine is primarily characterized by its conversion to N-nitrosonipecotic acid, which is then efficiently excreted in the urine. This metabolic pathway appears to be a major route of elimination for NGC in rats. While the specific enzymes involved in this transformation have yet to be fully identified, the available data provide a solid foundation for further research into the toxicology and pharmacology of this areca nut-derived nitrosamine. The experimental protocols outlined in this guide offer a starting point for researchers seeking to further elucidate the metabolic fate of N-Nitrosoguvacine and its potential implications for human health.
References
-
Some Areca-nut-derived N-Nitrosamines. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 85. Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. Lyon (FR): International Agency for Research on Cancer; 2004. Available from: [Link]
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Giri S, Idle JR, Chen C, Zabriskie TM, Krausz KW, Gonzalez FJ. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. Chem Res Toxicol. 2006;19(6):818-827. Available from: [Link]
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Liu Y, Chen C, Chen Y, et al. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Foods. 2023;12(23):4343. Available from: [Link]
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genotoxicity of N-Nitrosoguvacine and its metabolites
An In-Depth Technical Guide to the Genotoxicity of N-Nitrosoguvacine and its Metabolites
Authored by: Gemini, Senior Application Scientist
Abstract
N-Nitrosoguvacine (N-NIG), a nitrosamine derived from the areca nut alkaloid guvacine, is a compound of significant toxicological interest due to its presence in the saliva of betel quid chewers. Betel quid chewing is a practice strongly associated with an elevated risk of oral cancer.[1] This technical guide provides a comprehensive analysis of the genotoxicity of N-NIG and its primary metabolite, N-nitrosonipecotic acid. Synthesizing data from foundational research, this paper delves into the metabolic fate of N-NIG, its mechanisms of interaction with cellular macromolecules, and the critical experimental frameworks required for its genotoxic assessment. We present detailed, field-proven protocols for the bacterial reverse mutation (Ames) test, the in vitro micronucleus assay, and the alkaline comet assay, explaining the scientific rationale behind each methodological choice. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the evaluation of N-nitroso compounds, offering a self-validating system for rigorous genotoxicity investigation.
Introduction and Toxicological Context
N-Nitrosoguvacine is an N-nitroso compound formed endogenously or in betel quid from the precursor alkaloid guvacine, found in the areca nut.[2] Its relevance is underscored by the World Health Organization's classification of areca nut as a Group 1 carcinogen. While several nitrosamines derived from areca nuts, such as 3-(methylnitrosamino)propionitrile (MNPN), are recognized as potent genotoxins, the profile of N-NIG is notably distinct.[2][3] The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacine as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence in both humans and experimental animals.[2]
This apparent low genotoxic potential, when contrasted with its structural analogues, presents a compelling case for a detailed mechanistic investigation. Understanding why N-NIG exhibits limited genotoxicity is as crucial as identifying the hazards of its counterparts. This guide dissects the metabolic pathway of N-NIG, explores the molecular basis for its observed biological activity, and establishes a robust, multi-endpoint strategy for its comprehensive genotoxic evaluation.
Metabolic Fate of N-Nitrosoguvacine
The genotoxicity of many N-nitrosamines is intrinsically linked to their metabolic activation into reactive, electrophilic intermediates by cytochrome P450 enzymes.[4][5] These intermediates can then form covalent DNA adducts, the primary initiating lesion in chemical carcinogenesis.[6][7][8]
However, in the case of N-Nitrosoguvacine, the primary metabolic pathway appears to be a detoxification route. In vivo studies in rats have demonstrated that both N-Nitrosoguvacine (N-NIG or NGC) and the related N-Nitrosoguvacoline (NGL) are metabolized into N-nitrosonipecotic acid (NNIP).[2] This metabolite is then largely excreted in the urine, representing a major pathway for clearance. For instance, following oral administration of N-NIG to rats, N-nitrosonipecotic acid accounted for 82–84% of the dose in a 24-hour urine collection, with only a small fraction of unchanged N-NIG being excreted.[2] This efficient conversion to a readily excretable metabolite suggests that N-NIG does not persist in a way that would favor extensive metabolic activation to a DNA-reactive species.
Caption: Metabolic pathway of N-Nitrosoguvacine to its major urinary metabolite.
Mechanisms of Genotoxicity (or Lack Thereof)
A compound's genotoxicity can manifest through three primary endpoints: gene mutation, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss). The established mechanism for most carcinogenic nitrosamines involves metabolic activation to an electrophile that alkylates DNA, leading to miscoding during replication (gene mutation) and genomic instability.[9]
For N-NIG, the evidence for direct genotoxic action is weak. Studies have shown it has only minor effects on the survival and thiol content of cultured human buccal epithelial cells.[10][11] Crucially, it did not induce DNA single-strand breaks in these cells, a hallmark of many genotoxins.[2][10] Furthermore, N-NIG was found to be inactive in the Ames test with Salmonella typhimurium strain TA1535, a strain designed to detect base-pair substitution mutations.[2]
Caption: Contrasting metabolic pathways of typical genotoxic nitrosamines versus N-NIG.
A Comprehensive Framework for Genotoxicity Assessment
To definitively characterize the genotoxic profile of a compound like N-NIG, a single assay is insufficient. A battery of tests is required by global regulatory bodies (e.g., OECD) to assess a chemical's potential to induce different types of genetic damage. The following three assays form the cornerstone of in vitro genotoxicity testing, providing a self-validating framework where each test interrogates a distinct, critical endpoint.
Caption: A logical workflow for a comprehensive in vitro genotoxicity assessment.
Bacterial Reverse Mutation Assay (Ames Test)
Principle & Causality: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (specifically, point mutations).[12] It employs several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A positive result, or "reversion," is observed when the test chemical causes a mutation in the histidine operon that restores the gene's function, allowing the bacteria to grow and form colonies.
For N-nitroso compounds, which are often alkylating agents, the most relevant strains are those that detect base-pair substitutions, such as TA100 and TA1535.[13][14] The critical, and often misunderstood, component for nitrosamine testing is the metabolic activation system. Most nitrosamines are not mutagenic themselves but require activation by cytochrome P450 enzymes.[12] Therefore, the test must be run both with and without an exogenous metabolic activation system, typically a 9000g supernatant fraction of liver homogenate (S9 fraction). For nitrosamines, liver S9 from Aroclor- or phenobarbital-induced hamsters is often more effective than rat liver S9.[14][15] The pre-incubation modification of the assay, where the bacteria, test compound, and S9 mix are incubated together before plating, is recommended to enhance sensitivity.[13][16]
Experimental Protocol: Ames Test (Pre-incubation Method)
-
Strain Selection and Culture: Prepare overnight cultures of S. typhimurium strains TA98, TA100, and TA1535 at 37°C in nutrient broth.
-
S9 Mix Preparation: Prepare the S9 mix containing hamster liver S9 fraction (30% v/v is recommended for nitrosamines), a buffer (e.g., phosphate buffer), and cofactors (MgCl₂, KCl, NADP+, and Glucose-6-phosphate). Keep on ice.[14]
-
Test Article Preparation: Dissolve N-NIG in a suitable solvent (e.g., water or DMSO) to create a stock solution. Perform serial dilutions to obtain at least five test concentrations.
-
Pre-incubation: In sterile test tubes, combine:
-
100 µL of bacterial culture
-
50 µL of test article dilution (or solvent/positive control)
-
500 µL of S9 mix (for activated assays) or buffer (for non-activated assays)
-
-
Incubation: Vortex the tubes gently and incubate for 30 minutes at 37°C with gentle shaking.[13]
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Controls:
-
Negative (Solvent) Control: Determines the spontaneous reversion rate.
-
Positive Controls: (e.g., 2-Aminoanthracene for S9-activated TA100; Sodium Azide for non-activated TA1535) to ensure the test system is responsive.
-
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the mean of the solvent control.[16]
In Vitro Micronucleus Assay
Principle & Causality: This assay detects chromosomal damage. A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nucleus during mitosis.[17] Its formation is a direct consequence of clastogenic or aneugenic events. To ensure that only cells that have undergone division are scored, an inhibitor of cytokinesis, Cytochalasin B, is added.[18][19] This results in binucleated cells, and the presence of a micronucleus in such a cell is unambiguous evidence of genotoxic damage occurring during the preceding mitosis. This assay is a crucial follow-up to the Ames test, as some carcinogens induce chromosomal damage but not gene mutations.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., human TK6 or Chinese Hamster Ovary, CHO-K1) in appropriate medium.
-
Treatment: Seed cells to an appropriate density. After 24 hours, expose the cells to at least three concentrations of N-NIG, along with negative and positive controls, both with and without S9 metabolic activation. The exposure duration is typically 3-6 hours.
-
Removal and Cytochalasin B Addition: After the treatment period, wash the cells and replace the medium with fresh medium containing Cytochalasin B (concentration must be optimized for the cell line).
-
Incubation: Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycles to allow cells that were in S-phase during treatment to complete mitosis.
-
Harvesting and Staining: Harvest the cells via trypsinization, followed by a mild hypotonic treatment. Fix the cells and drop them onto clean microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[18]
-
Controls:
-
Negative (Solvent) Control: Establishes the baseline frequency of micronuclei.
-
Positive Controls: Mitomycin-C (without S9) and Cyclophosphamide (with S9) are commonly used.[18]
-
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control. Cytotoxicity should also be assessed to ensure results are not confounded by cell death.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Principle & Causality: The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[20][21] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and the remaining nucleoids (containing supercoiled DNA) are subjected to electrophoresis. If the DNA is damaged (containing strand breaks), it relaxes and is drawn towards the anode during electrophoresis, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version (pH > 13) is crucial as it denatures the DNA, allowing for the detection of single-strand breaks and alkali-labile sites, which are common forms of damage induced by alkylating agents.[22][23] This assay provides direct physical evidence of DNA damage, which is the precursor to mutation and chromosomal aberrations.
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Expose suspension or attached cells to N-NIG for a short period (e.g., 1-4 hours).
-
Slide Preparation: Mix a small aliquot of treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysing solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) overnight at 4°C. This removes cellular proteins and membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., ~25V) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer (pH 7.5), and stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).
-
Scoring: Visualize the comets using a fluorescence microscope connected to an image analysis system. Measure parameters such as % Tail DNA or Tail Moment for at least 50-100 cells per slide.
-
Controls:
-
Negative (Solvent) Control: Shows baseline DNA integrity.
-
Positive Control: A known DNA-damaging agent like H₂O₂ or methyl methanesulfonate (MMS).
-
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the mean comet tail parameter compared to the solvent control.
Summary of Genotoxicity Data
The available data consistently indicate a low genotoxic potential for N-Nitrosoguvacine, particularly when compared to other areca-nut derived nitrosamines.
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| N-Nitrosoguvacine (N-NIG/NGC) | Ames Test | S. typhimurium TA1535 | Not specified | Negative | [2] |
| N-Nitrosoguvacine (N-NIG/NGC) | DNA Single Strand Breaks | Human Buccal Epithelial Cells | N/A | Negative | [2][10] |
| N-Nitrosoguvacine (N-NIG/NGC) | Cytotoxicity | Human Buccal Epithelial Cells | N/A | Minor Effects | [10][11] |
| N-Nitrosoguvacoline (NGL) | Ames Test | S. typhimurium TA1535 | With S9 | Positive | [2] |
| N-Nitrosoguvacoline (NGL) | Ames Test | S. typhimurium TA98, TA100 | With S9 | Weakly Positive | [2][24] |
| 3-(Methylnitrosamino)propionaldehyde (MNPA) | DNA Single Strand Breaks | Human Buccal Epithelial Cells | N/A | Positive | [2][10] |
| 3-(Methylnitrosamino)propionitrile (MNPN) | DNA Damage | Human Buccal Epithelial Cells | N/A | Positive | [2] |
Conclusion and Future Directions
The weight of evidence indicates that N-Nitrosoguvacine is not significantly genotoxic in standard in vitro test systems. Its primary metabolic fate is conversion to N-nitrosonipecotic acid, which is efficiently excreted, representing a detoxification rather than a bioactivation pathway.[2] This profile distinguishes it from other areca-nut nitrosamines like MNPN and MNPA, which are demonstrably genotoxic.
While the core battery of tests provides a clear picture, future research could employ more advanced techniques to definitively close the case. Ultra-sensitive mass spectrometry-based methods could be used to search for trace levels of DNA adducts in vivo following high-dose exposure. Furthermore, testing N-NIG in 3D organoid models of human oral or esophageal tissue could provide deeper insights into its effects in a more physiologically relevant context. For now, the data suggests that N-Nitrosoguvacine itself is unlikely to be a primary driver of the genotoxicity associated with betel quid chewing.
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- 24. The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: A Validated Protocol for the Synthesis and Purification of N-Nitrosoguvacine (NGC)
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract and Significance
N-Nitrosoguvacine (NGC), the N-nitroso derivative of the areca nut alkaloid guvacine, is a compound of significant interest in toxicological and cancer research.[1][2] It is an N-nitrosamine, a class of compounds widely recognized for their carcinogenic potential.[3][4] The endogenous formation of NGC in betel quid chewers has been a subject of study, linking it to the incidence of oral cancers.[2][5] This application note provides a detailed, self-validating protocol for the chemical synthesis of N-Nitrosoguvacine via the nitrosation of guvacine. It further outlines a robust purification workflow using column chromatography and specifies analytical methods for quality control. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Chemical Principle: The N-Nitrosation of Secondary Amines
The synthesis of N-Nitrosoguvacine is a classic example of N-nitrosation of a secondary amine. The core of this reaction involves the interaction of a nitrosating agent, derived from a nitrite source, with the lone pair of electrons on the nitrogen atom of the guvacine ring.
The mechanism proceeds as follows:
-
Formation of the Nitrosating Agent: In an acidic medium (typically pH 3-4), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[6]
-
Nucleophilic Attack: The secondary amine nitrogen in guvacine acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating agent.[6]
-
Deprotonation: A subsequent deprotonation step yields the stable N-nitroso derivative, N-Nitrosoguvacine. The acidic environment is crucial as it facilitates the formation of the active nitrosating species; however, excessively low pH can lead to the degradation of nitrous acid.[6][7]
CRITICAL SAFETY PRECAUTIONS
WARNING: N-nitroso compounds, including N-Nitrosoguvacine, are classified as probable human carcinogens and are potent mutagens.[2][3][4] All handling and synthesis steps must be performed with extreme caution within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Engineering Controls: All work must be conducted in a high-efficiency chemical fume hood to prevent inhalation of any volatile byproducts or aerosols.
-
Waste Disposal: All glassware, contaminated materials, and chemical waste must be treated as hazardous. Decontamination of N-nitrosamines can be achieved using methods such as treatment with HBr in acetic acid or potassium permanganate solution. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
-
Accidental Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. If inhaled, move to fresh air immediately.[4] In case of eye contact, flush with water for at least 20 minutes.[4] Seek immediate medical attention for any exposure.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier |
| Guvacine Hydrochloride | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 37% w/w | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Methanol (MeOH) | HPLC Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
pH meter or pH indicator strips
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Experimental Protocol: Synthesis of N-Nitrosoguvacine
This protocol is based on the established method of nitrosating guvacine.[1]
Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of Guvacine Hydrochloride in 20 mL of deionized water.
-
Cool the flask in an ice bath to 0-5 °C. This is critical as the nitrosation reaction is exothermic, and lower temperatures improve stability and prevent side reactions.
-
Slowly adjust the pH of the solution to approximately 3.5 by adding 1 M HCl dropwise. Monitor the pH carefully. This pH range is optimal for the formation of the active nitrosating agent.[6]
Nitrosation Reaction
-
In a separate beaker, prepare a solution of 1.5 equivalents of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution to the cooled guvacine solution dropwise over a period of 30 minutes using a dropping funnel. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of DCM:MeOH 9:1). The product, N-Nitrosoguvacine, should have a different Rf value than the starting material, guvacine.
Work-up and Extraction
-
Once the reaction is complete, carefully quench any excess nitrite by adding a small amount of sulfamic acid or urea until gas evolution ceases.
-
Neutralize the reaction mixture to pH 7 by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a 250 mL separatory funnel and extract the aqueous phase three times with 50 mL portions of dichloromethane (DCM). N-Nitrosoguvacine is an organic-soluble compound.
-
Combine the organic layers and wash them once with 50 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude N-Nitrosoguvacine product, which will likely be a yellow-orange oil or solid.
Experimental Protocol: Purification
Purification of the crude product is essential to remove unreacted starting materials and side products. Column chromatography is an effective method.[8]
Column Chromatography
-
Prepare a slurry of silica gel in ethyl acetate.
-
Pack a glass chromatography column with the slurry.
-
Dissolve the crude N-Nitrosoguvacine in a minimal amount of the mobile phase (e.g., 1-2 mL of DCM or ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane, or for more polar compounds, methanol in dichloromethane. A typical gradient might be from 100% DCM to 95:5 DCM:MeOH.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified N-Nitrosoguvacine.
Workflow Diagram
Caption: Synthesis and purification workflow for N-Nitrosoguvacine.
Characterization and Quality Control
The identity and purity of the final product must be rigorously confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for confirming the molecular weight of N-Nitrosoguvacine (C₆H₈N₂O₃, M.W. = 156.14 g/mol ) and assessing its purity.[8][9][10]
-
Purity Assessment: Purity should be determined by HPLC with UV detection. A purity level of ≥95% is typically required for research applications.
-
Appearance: Purified N-Nitrosoguvacine is expected to be a pale yellow solid or oil.
Data Summary
| Parameter | Value / Range | Rationale |
| Starting Material | 1.0 g Guvacine HCl | Scale of synthesis |
| NaNO₂ Stoichiometry | 1.5 equivalents | Ensures complete reaction |
| Reaction Temperature | 0 - 5 °C | Minimizes side reactions and degradation |
| Reaction pH | 3.0 - 4.0 | Optimal for nitrosating agent formation[6] |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion |
| Expected Yield | 60 - 80% (post-purification) | Varies based on work-up and purification efficiency |
| Final Purity (LC-MS) | ≥95% | Standard for research-grade chemical |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; inefficient extraction. | Ensure pH and temperature are optimal; increase reaction time; perform additional extractions with DCM or ethyl acetate. |
| Impure Product | Inefficient purification. | Optimize the solvent gradient in column chromatography; repeat the purification step. |
| No Reaction | Incorrect pH; degraded NaNO₂. | Calibrate pH meter and re-verify pH; use a fresh bottle of sodium nitrite. |
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis and purification of N-Nitrosoguvacine. By adhering to the detailed steps and understanding the underlying chemical principles, researchers can reliably produce this compound for use in toxicological and biomedical studies. The paramount importance of safety protocols cannot be overstated due to the carcinogenic nature of N-nitroso compounds.
References
-
Some Areca-nut-derived N-Nitrosamines. (1984). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 37. International Agency for Research on Cancer. [Link]
-
Aquigen Bio Sciences. (n.d.). Mitigating N-nitroso Impurities in the API Manufacturing Process. Aquigen Bio Sciences. [Link]
-
Haz-Map. (n.d.). N-Nitrosoguvacine. National Library of Medicine. [Link]
- Loeppky, R. N. (1995). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. U.S.
-
Liang, S. H., et al. (2022). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. [Link]
-
Rao, G. S. (1977). High-Pressure Liquid Chromatographic Analysis of Carcinogenic N-Nitroso Derivatives of Piperazine Resulting from Drug-Nitrite Interactions. Journal of Analytical Toxicology. [Link]
-
Shaikh, K. A., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International. [Link]
-
Valasatava, A., et al. (2022). (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. ACS Chemical Research in Toxicology. [Link]
-
European Federation of Pharmaceutical Industries and Associations (EFPIA). (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. EFPIA. [Link]
-
National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. In: 15th Report on Carcinogens. U.S. Department of Health and Human Services. [Link]
-
Charoenchaikorn, K., et al. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Saudi Pharmaceutical Journal. [Link]
-
Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. State of Delaware. [Link]
-
Charoenchaikorn, K., et al. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. PubMed. [Link]
-
European Federation of Pharmaceutical Industries and Associations (EFPIA). (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. EFPIA. [Link]
-
Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis. [Link]
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- 2. N-Nitrosoguvacine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 4. dhss.delaware.gov [dhss.delaware.gov]
- 5. A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for N-Nitrosoguvacine Detection
An Application Note on High-Sensitivity Analytical Methods for the Detection of N-Nitrosoguvacine
N-Nitrosoguvacine (NGC) is a non-volatile N-nitrosamine derived from guvacine, an alkaloid present in the areca nut (Areca catechu)[1][2][3]. The consumption of areca nut, often as part of a betel quid, is prevalent in many parts of Asia and among migrant communities worldwide. During the chewing process, or under certain processing and storage conditions, guvacine can undergo nitrosation to form NGC[2]. N-nitrosamines as a class are recognized as probable human carcinogens, prompting stringent regulatory oversight[4][5][6].
The presence of nitrosamine impurities in pharmaceutical products has become a major focus for global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[4][7][8][9]. These agencies mandate that manufacturers conduct risk assessments, perform confirmatory testing, and implement mitigation strategies to control nitrosamine impurities to exceedingly low levels, often in the range of nanograms per day[10][11].
This application note provides a detailed guide for researchers, quality control scientists, and drug development professionals on the robust analytical methods required for the sensitive and specific detection of N-Nitrosoguvacine. We will delve into the technical rationale behind method selection, provide detailed, field-tested protocols for sample preparation and analysis, and discuss the validation framework necessary to ensure data integrity and regulatory compliance.
Section 1: Core Analytical Strategies and Method Selection
The physicochemical properties of N-Nitrosoguvacine—specifically its non-volatility and polarity due to the carboxylic acid group—are the primary determinants for selecting the appropriate analytical technique[2]. Unlike the more volatile nitrosamines (e.g., NDMA), NGC is not readily amenable to direct analysis by gas chromatography without chemical modification.
Key Considerations for Method Selection:
-
Volatility: As a non-volatile, crystalline solid, NGC requires a method that can analyze compounds in the liquid phase directly. This makes Liquid Chromatography (LC) the superior choice for separation.
-
Sensitivity: Regulatory acceptable intake (AI) limits for nitrosamines are typically very low. Therefore, the chosen detector must offer exceptional sensitivity, capable of reaching limits of detection (LOD) and quantitation (LOQ) in the sub-parts-per-million (ppm) or parts-per-billion (ppb) range relative to the sample matrix.
-
Specificity: The analytical method must be able to unambiguously distinguish NGC from other matrix components, including its precursor guvacine and other related compounds.
Based on these requirements, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) emerges as the gold standard and primary recommended technique[12][13]. Gas Chromatography with Mass Spectrometry (GC-MS) can be considered a secondary, alternative method, but it necessitates a derivatization step to render NGC sufficiently volatile for analysis.
Caption: Workflow for selecting the optimal analytical method for NGC.
Section 2: Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
LC-MS/MS is the definitive technique for quantifying trace-level impurities in complex matrices. The liquid chromatography system separates NGC from other components in the sample extract. The separated components then enter the mass spectrometer, where NGC is ionized (typically via Electrospray Ionization - ESI), selected by its specific mass-to-charge ratio (m/z), fragmented, and the resulting characteristic fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and virtually eliminates false positives by creating a highly specific "fingerprint" for the target analyte.
Experimental Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: Sample preparation is a critical step to remove interfering substances (e.g., salts, excipients, biological macromolecules) and to concentrate the NGC analyte prior to LC-MS/MS analysis[14][15]. Solid-Phase Extraction (SPE) is a robust and reliable technique for this purpose. For a polar, acidic compound like NGC, a mixed-mode or polymeric strong cation-exchange sorbent is often effective.
Materials:
-
SPE Cartridges: Strong Cation-Exchange Polymeric Sorbent (e.g., Waters Oasis MCX)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
-
Sample Collection Tubes
Step-by-Step Protocol:
-
Sample Dilution: Dilute the sample (e.g., 1 mL of a liquid drug product or filtered saliva) with 1 mL of water containing 0.1% formic acid. This ensures the sample pH is low enough for NGC to be retained on the cation-exchange sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water through the sorbent. This activates the stationary phase.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing (Interference Removal): Wash the cartridge with 3 mL of water containing 0.1% formic acid to remove unretained impurities. Follow with a wash of 3 mL of methanol to remove moderately non-polar interferences.
-
Analyte Elution: Elute the retained N-Nitrosoguvacine from the cartridge using 3 mL of methanol containing 5% ammonium hydroxide. The basic modifier neutralizes the charge interaction, releasing the analyte.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for NGC purification.
Experimental Protocol 2: LC-MS/MS Instrumental Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer is required.
Data Presentation: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for polar to moderately non-polar compounds like NGC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for eluting the analyte from the C18 column. |
| LC Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min | A standard gradient to elute NGC and clean the column. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| MS Ion Source | Electrospray Ionization (ESI) | Best for ionizing polar, pre-charged, or chargeable molecules in the liquid phase. |
| Polarity | Positive (+) | The nitrogen atoms in NGC are readily protonated. |
| Precursor Ion (Q1) | m/z 157.1 | Corresponds to the protonated molecular ion of NGC, [M+H]⁺. |
| Product Ion 1 (Q3) | m/z 112.1 (Quantifier) | Proposed fragment corresponding to the loss of the carboxyl group (-COOH). |
| Product Ion 2 (Q3) | m/z 84.1 (Qualifier) | Proposed fragment corresponding to further fragmentation of the piperidine ring. |
| Collision Energy | To be optimized | Instrument-dependent; optimized to maximize the signal of the product ions. |
Section 3: Method Validation According to Regulatory Standards
A developed analytical method is not credible without rigorous validation. Regulatory bodies require that methods for impurity testing be validated according to guidelines such as ICH Q2(R2) to ensure they are fit for purpose[9][10][16].
Framework: The validation must demonstrate that the method is specific, sensitive, accurate, precise, and linear over the intended concentration range.
Data Presentation: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Definition | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interference observed at the retention time of NGC in blank/placebo samples. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; Precision (RSD) ≤ 20%; Accuracy 70-130% |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 over a range covering LOQ to ~150% of the specification limit. |
| Accuracy (Recovery) | The closeness of the test results to the true value. | 80.0% to 120.0% recovery for spiked samples at multiple concentrations. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 15% for multiple preparations. |
Section 4: Conclusion
The reliable detection and quantification of N-Nitrosoguvacine require highly sensitive and specific analytical methods to meet the stringent demands of the current regulatory landscape. The LC-MS/MS method detailed in this application note, built upon a foundation of robust solid-phase extraction for sample preparation, provides the necessary performance to ensure product quality and patient safety. The primacy of this technique lies in its direct applicability to non-volatile compounds and its exceptional specificity through Multiple Reaction Monitoring. Adherence to a strict validation protocol, as outlined by ICH guidelines, is mandatory to ensure the data generated is accurate, reliable, and defensible for regulatory submission.
References
-
European Medicines Agency. (2023). EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities. Retrieved January 14, 2026, from [Link]
-
Netpharmalab. (n.d.). EMA guidelines for the detection of nitrosamines in medicines. Retrieved January 14, 2026, from [Link]
-
Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Some Areca-nut-derived N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 85. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved January 14, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Important update on N-nitrosamine impurities in substances covered by CEPs. [Link]
-
U.S. Food & Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
U.S. Food & Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]
-
Lachman Consultants. (2024). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. [Link]
-
IARC Publications. (n.d.). SOME ARECA-NUT-DERIVED N-NITROSAMINES. IARC Monographs, Volume 85. [Link]
-
The University of Hong Kong. (1998). Analytical studies on N-nitroso and related compounds. [Link]
-
MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
PubMed. (1985). Some N-nitrosamines derived from areca-nut alkaloids. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
PubMed. (1981). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Journal of the Association of Official Analytical Chemists. [Link]
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Quantitative Analysis of N-Nitrosoguvacine by Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of N-Nitrosoguvacine using Gas Chromatography-Mass Spectrometry (GC-MS). N-Nitrosoguvacine, an N-nitrosamine derived from the areca nut alkaloid guvacine, is a compound of toxicological concern.[1][2] Due to its polarity and low volatility, direct GC-MS analysis is challenging. This protocol details a comprehensive workflow including sample extraction, chemical derivatization to enhance volatility and thermal stability, and optimized GC-MS/MS conditions for trace-level detection and quantification. The methodology is designed to be validated according to international guidelines, ensuring accuracy and reliability for research and quality control applications.
Introduction: The Analytical Imperative for N-Nitrosoguvacine
N-Nitrosoguvacine (NGC) is an N-nitrosamine formed from the nitrosation of guvacine, an alkaloid present in the areca nut (Areca catechu).[3][4] The consumption of areca nut products, commonly known as betel quid, is widespread in many parts of Asia and has been linked to oral cancer.[5] The endogenous formation of N-nitrosamines from areca nut alkaloids in the oral cavity of chewers is a significant public health concern, positioning compounds like N-Nitrosoguvacine as critical targets for toxicological assessment.[2][3]
Regulatory bodies worldwide have stringent requirements for controlling nitrosamine impurities in pharmaceutical products and consumer goods due to their classification as probable human carcinogens.[6][7] This necessitates the use of highly sensitive and selective analytical methods to detect these compounds at trace levels.[6][8] Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity, making it a powerful tool for this purpose.[9][10]
However, N-Nitrosoguvacine's chemical structure, which includes a carboxylic acid group, renders it polar and non-volatile, making it unsuitable for direct GC analysis. Chemical derivatization is an essential sample preparation step to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and detection.[11] This guide provides a detailed protocol based on a denitrosation-sulfonylation derivatization strategy, a proven technique for a broad range of N-nitrosamines.[11][12]
Principle of the Method
The analytical workflow is a multi-step process designed to ensure accurate quantification of N-Nitrosoguvacine from a complex matrix. The core principle involves isolating the analyte, chemically modifying it for GC compatibility, and then performing a highly selective detection using tandem mass spectrometry (MS/MS).
-
Extraction: N-Nitrosoguvacine is first extracted from the sample matrix (e.g., areca nut powder, biological fluid, or drug substance) using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) technique. The choice of solvent and pH is critical for efficient recovery.
-
Derivatization (Denitrosation-Sulfonylation): This two-step chemical modification is the cornerstone of the method.[11][12]
-
Denitrosation: The N-nitroso group (N-N=O) is cleaved from the N-Nitrosoguvacine molecule using hydrobromic acid (HBr) to yield its corresponding secondary amine, guvacine.[13]
-
Sulfonylation: The resulting secondary amine is then reacted with a sulfonating agent, such as p-toluenesulfonyl chloride (p-TSC), under alkaline conditions. This reaction forms a stable, less polar, and more volatile sulfonamide derivative that is readily analyzable by GC-MS.[11][12]
-
-
GC-MS/MS Analysis: The derivatized sample is injected into the GC-MS/MS system. The GC separates the derivatized analyte from other matrix components based on its volatility and interaction with the capillary column. The analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.[14][15]
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In Vitro Cell Culture Assays for N-Nitrosoguvacine: A Comprehensive Application Note and Protocol Guide
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro toxicological evaluation of N-Nitrosoguvacine (NGC), a nitrosamine derived from the areca nut. NGC is of significant interest due to its presence in the saliva of betel quid chewers, a habit strongly associated with oral cancers.[1][2] This guide moves beyond a simple recitation of protocols, offering a structured, mechanistically-driven framework for assessing the cellular impacts of NGC. We detail an integrated workflow beginning with cytotoxicity screening to establish dose-response relationships, followed by in-depth assays to probe for genotoxicity, oxidative stress, and the induction of apoptosis. Crucially, we emphasize the necessity of incorporating an exogenous metabolic activation system (S9 fraction) to mimic the physiological bioactivation of nitrosamines, which is often a prerequisite for their toxic effects.[3][4][5] Detailed, step-by-step protocols for cytotoxicity (MTT), DNA damage (Alkaline Comet Assay), reactive oxygen species (ROS) detection, and apoptosis (Annexin V/PI Staining) are provided, complete with insights into data interpretation and quality control.
Introduction
N-Nitrosoguvacine (NGC) is a non-volatile, areca-nut-specific N-nitrosamine.[6] It is formed through the endogenous nitrosation of its precursor, guvacine, an alkaloid present in the areca nut (Areca catechu).[7][8] This reaction readily occurs under the conditions found in the oral cavity of individuals who chew betel quid, and NGC has been identified in their saliva.[1][9] While the International Agency for Research on Cancer (IARC) currently classifies N-Nitrosoguvacine as "not classifiable as to its carcinogenicity to humans (Group 3)," several studies have demonstrated its genotoxic potential.[6]
The broader class of N-nitrosamines contains many potent carcinogens.[5] Their mechanism of action typically involves metabolic activation by cytochrome P450 (CYP) enzymes.[3][10][11] This bioactivation process converts the relatively inert parent compound into highly reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, most critically DNA.[5][12] These DNA lesions, if not properly repaired, can lead to mutations and initiate the process of carcinogenesis. Given that many cell lines used for in vitro testing have low intrinsic CYP activity, assessing the toxicity of compounds like NGC requires the inclusion of an external metabolic activation system, such as a liver S9 fraction, to provide the necessary enzymatic machinery.[4][13]
This application note provides a systematic, multi-parametric approach to characterize the in vitro toxicological profile of NGC. By integrating assays for cytotoxicity, genotoxicity, oxidative stress, and apoptosis, researchers can develop a comprehensive understanding of its potential cellular hazards and underlying mechanisms of action.
Experimental Design & Strategy
A tiered, sequential approach is recommended for the in vitro evaluation of N-Nitrosoguvacine. This strategy ensures that data from foundational assays inform the design of more complex, mechanistic experiments, optimizing resource utilization and the quality of results.
-
Tier 1: Cytotoxicity Screening: The initial step is to determine the concentration range over which NGC affects cell viability. This establishes a dose-response curve and the IC50 (half-maximal inhibitory concentration), which is critical for selecting sublethal concentrations for subsequent genotoxicity and mechanistic assays.
-
Tier 2: Mechanistic Evaluation: Using the dose-response data from Tier 1, a series of assays are run in parallel to investigate the specific mechanisms of toxicity. This includes:
-
Genotoxicity: To directly measure NGC-induced DNA damage.
-
Oxidative Stress: To determine if the formation of reactive oxygen species (ROS) is a contributing factor to the observed toxicity.
-
Mode of Cell Death: To distinguish between apoptosis (programmed cell death) and necrosis.
-
All Tier 2 assays must be conducted with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat or hamster liver S9) to determine if NGC's toxic effects are dependent on its bioactivation.
Materials and Reagents
Recommended Cell Lines
The choice of cell line is critical and should be guided by the research question. Human-derived cell lines are preferred for their relevance to human health.
| Cell Line | Type | Origin | Key Characteristics & Rationale | Culture Medium |
| HepG2 | Hepatocellular Carcinoma | Human | Well-characterized liver model. Possesses some intrinsic metabolic capability, though S9 is still recommended for robust nitrosamine activation. Widely used in toxicology.[14][15] | EMEM + 10% FBS |
| HepaRG | Hepatocellular Carcinoma | Human | Differentiates into hepatocyte and biliary-like cells. Expresses a broader range of CYP enzymes than HepG2, making it a superior metabolic model.[13] | William’s E + 10% FBS, supplements |
| Primary HOK | Normal Oral Keratinocytes | Human | Most physiologically relevant model for oral exposure. Finite lifespan and more difficult to culture but provides the most direct translational data. | Oral Keratinocyte Medium |
| TK6 | Lymphoblastoid | Human | Commonly used for in vitro mutagenicity and genotoxicity assays due to its stable karyotype and suspension growth.[13] | RPMI-1640 + 10% Horse Serum |
Key Reagents
-
N-Nitrosoguvacine (NGC): Source from a reputable chemical supplier. Handle with appropriate safety precautions (gloves, lab coat, chemical fume hood) as it is a potential carcinogen. Prepare stock solutions in sterile DMSO or water.
-
Cell Culture Media & Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine.
-
Metabolic Activation System: Aroclor 1254-induced rat or hamster liver S9 fraction and cofactor system (e.g., NADP, Glucose-6-Phosphate). Hamster liver S9 is often more effective for bio-transforming nitrosamines.[13]
-
MTT Assay Kit: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Comet Assay Kit: (Alkaline electrophoresis). Includes Lysis Solution, Alkaline Unwinding Solution, and SYBR® Gold or similar DNA stain.
-
ROS Detection Reagent: Dichlorodihydrofluorescein diacetate (DCFDA) or CellROX™ Green/Deep Red Reagent.[16][17]
-
Apoptosis Detection Kit: Annexin V-FITC and Propidium Iodide (PI).
Core Protocols
Protocol: Preliminary Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of NGC in complete culture medium. A suggested starting range is 0.1 µM to 10 mM. Remove the old medium from the cells and add 100 µL of the NGC dilutions to triplicate wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest NGC dose) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate cell viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot cell viability (%) against the log of NGC concentration and use non-linear regression to determine the IC50 value.
Quality Control: The standard deviation within triplicates should be less than 15%. The vehicle control should not show significant toxicity compared to an untreated control.
Protocol: Genotoxicity Assessment (Alkaline Comet Assay)
Principle: The Comet Assay, or single-cell gel electrophoresis, detects DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions (pH > 13). Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[18][19]
Step-by-Step Procedure:
-
Cell Treatment with S9 Activation:
-
Seed cells in 6-well plates to reach ~80-90% confluency on the day of the experiment.
-
Prepare the S9 mix: For each treatment, combine S9 fraction (final protein concentration ~1 mg/mL), cofactors (NADP, G6P), and the desired concentration of NGC in serum-free medium. An enhanced protocol may include additional cofactors like CaCl₂.[4]
-
Remove the culture medium, wash cells once with PBS, and add the S9/NGC mixture.
-
Incubate for 3-4 hours at 37°C. Include a vehicle control (S9 mix + vehicle) and a positive control (e.g., Ethyl methanesulfonate).
-
-
Slide Preparation: Harvest cells via trypsinization, wash with cold PBS, and resuspend at ~1 x 10⁵ cells/mL in cold PBS. Mix ~10 µL of cell suspension with ~100 µL of low melting point agarose (at 37°C) and immediately pipette onto a CometSlide™. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in pre-chilled Lysis Solution for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind the DNA nucleoid.[18]
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding Solution (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply voltage (typically ~1 V/cm) for 20-30 minutes.[20]
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye like SYBR® Gold.
-
Visualization: Image the slides using a fluorescence microscope.
Data Analysis & Interpretation:
-
Score at least 50 randomly selected cells per replicate using specialized Comet analysis software.
-
The primary metric is "% Tail DNA" = (Tail DNA Intensity / Total DNA Intensity) x 100. Other metrics include Tail Moment and Tail Length.
-
A statistically significant, dose-dependent increase in % Tail DNA in NGC-treated cells compared to the vehicle control indicates genotoxicity.
Quality Control: The vehicle control should show minimal DNA damage (<5% Tail DNA). The positive control must show a significant increase in DNA damage.
Protocol: Oxidative Stress Quantification (Cellular ROS Assay)
Principle: This assay uses cell-permeable probes that fluoresce upon oxidation by reactive oxygen species. DCFDA is a common probe for general ROS, while other probes can offer more specificity for superoxide or nitric oxide.[17][21]
Step-by-Step Procedure:
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with NGC at various sublethal concentrations (with and without S9 activation, as described in 4.2.1) for a relevant time period (e.g., 1-6 hours). Include vehicle and positive controls (e.g., H₂O₂ or Menadione).
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS or HBSS.
-
Add 100 µL of the fluorescent probe (e.g., 10 µM DCFDA) diluted in buffer to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCFDA).
Data Analysis & Interpretation:
-
Subtract background fluorescence (from no-cell wells).
-
Express results as Relative Fluorescence Units (RFU) or as a percentage increase over the vehicle control.
-
A significant, dose-dependent increase in fluorescence indicates NGC-induced oxidative stress.
Quality Control: The positive control must induce a strong fluorescent signal. The vehicle control should have low background fluorescence.
Protocol: Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining)
Principle: This flow cytometry-based assay differentiates modes of cell death. In early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane and is bound by fluorescently-labeled Annexin V.[22] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[23]
Step-by-Step Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with NGC (with/without S9) for 24-48 hours. Use a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be gently detached using a non-enzymatic dissociation solution or brief trypsinization. Centrifuge and wash the combined cell population once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis & Interpretation:
-
Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants.
-
The results are displayed on a dot plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (rare).
-
-
Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations indicates induction of apoptosis.
Quality Control: In the negative control sample, the vast majority of cells (>95%) should be in the live quadrant. The positive control should show a clear shift into the apoptotic quadrants.
Mechanistic Insights & Data Interpretation
By integrating the results from these assays, a cohesive mechanistic narrative can be constructed. For example, if NGC only shows toxicity and genotoxicity in the presence of the S9 fraction, it strongly implies that its metabolites are the active agents. If an increase in ROS is observed at similar time points and concentrations that lead to DNA damage, it suggests that oxidative stress may be a primary mechanism of this damage. Finally, if the cell death is predominantly Annexin V positive, it indicates that the cellular response to this damage is programmed cell death (apoptosis) rather than uncontrolled lysis (necrosis).
Troubleshooting & Best Practices
-
High Background in Comet Assay: Ensure all solutions are fresh and cold. Handle cells gently to avoid inducing mechanical DNA damage. Check for light leaks in the lab, as UV can damage DNA.
-
No Effect Observed: If NGC shows no toxicity even at high concentrations, verify the activity of the S9 fraction using a known pro-carcinogen (e.g., cyclophosphamide). Consider using a more metabolically competent cell line like HepaRG or primary hepatocytes.
-
Inconsistent Results: Maintain consistent cell passage numbers and confluency levels. Ensure thorough mixing of reagents and precise incubation times. Validate instruments and pipettes regularly.
-
Safety: Always treat N-nitrosamines as potential carcinogens. Use personal protective equipment and work in a designated area, preferably within a chemical fume hood. Decontaminate surfaces and waste appropriately.
Conclusion
The study of N-Nitrosoguvacine in vitro requires a multi-faceted approach that accounts for its need for metabolic activation. The integrated workflow presented here, combining assessments of cytotoxicity, genotoxicity, oxidative stress, and apoptosis, provides a robust framework for characterizing its toxicological profile. By carefully selecting relevant cell models and employing validated protocols, researchers can elucidate the mechanisms by which this areca-nut-derived compound impacts cellular health, contributing valuable data to the risk assessment of betel quid consumption.
References
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Moe, K. T., et al. (2024). In vitro hydrolysis of areca nut xenobiotics in human liver. Journal of Xenobiotics, 14(4), 1089-1103. [Link]
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Dave, B. J., Trivedi, A. H., & Adhvaryu, S. G. (1992). In vitro genotoxic effects of areca nut extract and arecoline. Journal of Cancer Research and Clinical Oncology, 118(4), 283–288. [Link]
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U.S. Food and Drug Administration. (2023). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.gov. [Link]
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Gao, J., et al. (2024). Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control. Frontiers in Pharmacology, 15, 1364239. [Link]
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Lin, C.-H., et al. (2024). Biological Effects and Biomedical Applications of Areca Nut and Its Extract. Molecules, 29(4), 785. [Link]
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Myers, A. L., et al. (2018). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. ResearchGate. [Link]
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Patterson, J., Boateng, J., Walker, L. T., & Verghese, M. (2012). Cytotoxic Effects of Multiple N-nitrosamines in Human Liver Cell Line Hep2G: Possible Mechanisms of Action. Journal of Pharmacology and Toxicology, 7(3), 114-127. [Link]
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Zhang, Y., et al. (2025). N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025? ResearchGate. [Link]
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K. Ashish, & P. Kumar. (2024). What Does the FDA's Recent Update of the Nitrosamine Guidance Convey? Pharmaceuticalonline.com. [Link]
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Robichová, S., & Slamenová, D. (2002). Effects of vitamins C and E on cytotoxicity induced by N-nitroso compounds, N-nitrosomorpholine and N-methyl-N'-nitro-N-nitrosoguanidine in Caco-2 and V79 cell lines. Cancer Letters, 182(1), 11–18. [Link]
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Belinsky, S. A., & Devereux, T. R. (1991). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Experimental Lung Research, 17(2), 239–254. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1985). Some Areca-nut-derived N-Nitrosamines. In Tobacco Habits Other than Smoking; Betel-Quid and Areca-Nut Chewing; and Some Related Nitrosamines. International Agency for Research on Cancer. [Link]
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Chi, L., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
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U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. [Link]
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Lin, K.-T., & Chen, C.-L. T. (2012). Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines. Journal of Cancer Therapy, 3, 25-32. [Link]
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Sharma, A., & Singh, N. (2020). The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]
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El Yamani, N., et al. (2022). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. STAR Protocols, 3(4), 101741. [Link]
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Nair, J., et al. (1987). Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid. Carcinogenesis, 8(3), 465–469. [Link]
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Ponting, D. J., & Kalesh, K. A. (2023). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. ResearchGate. [Link]
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Vergroesen, M. M., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Molecular Mutagenesis, 65(2), 65-78. [Link]
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Kleinsasser, N. H., et al. (2001). Genotoxicity of Nitroso Compounds and Sodium Dichromate in a Model Combining Organ Cultures of Human Nasal Epithelia and the Comet Assay. ORL, 63(3), 140–146. [Link]
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Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 141, 105410. [Link]
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Bruce, S. W., et al. (2021). In Vivo Comet Assay: Integration with Repeat Dose Toxicity Study Provides Concurrent DNA Damage Information in Potential Target Organs. Inotiv. [Link]
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Stoner, G. D., et al. (1986). Selective cytotoxicity of N-nitrosamines to cultured rat esophageal epithelial cells. Cancer Research, 46(1), 4-10. [Link]
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Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169–172. [Link]
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Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169-172. [Link]
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Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250. [Link]
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Nazarewicz, R. R., et al. (2013). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Mitochondria. Humana Press. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry. Cold Spring Harbor Protocols, 2016(11). [Link]
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Schoental, R. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. British Journal of Cancer, 28(5), 436–439. [Link]
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Schoental, R. (1973). The mechanisms of action of the carcinogenic nitroso and related compounds. British Journal of Cancer, 28(5), 436–439. [Link]
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Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(22), e933. [Link]
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Al-Samadi, A. (2018). Why in some references stated that Annexin V stain - in necrotic cell? ResearchGate. [Link]
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Application Notes and Protocols for Studying N-Nitrosoguvacine Effects Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for designing and implementing in vivo studies to investigate the toxicological and carcinogenic effects of N-Nitrosoguvacine (NNG), a nitrosamine derived from the areca nut alkaloid guvacine. The protocols outlined herein are grounded in established toxicological principles and are intended to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.
Introduction: The Significance of N-Nitrosoguvacine in Oral Carcinogenesis
N-Nitrosoguvacine (NNG) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens.[1][2][3] NNG is of particular interest due to its association with the consumption of areca nut and betel quid, a common practice in Southeast Asia.[4][5][6] Epidemiological studies have strongly linked this habit to a higher incidence of oral cancers.[4][5] NNG, along with other areca-derived nitrosamines, is implicated in the initiation and progression of oral squamous cell carcinoma (OSCC).[7]
Animal models are indispensable for elucidating the mechanisms of NNG-induced carcinogenesis and for evaluating potential preventative or therapeutic interventions.[4][5] These models allow for controlled exposure to the carcinogen and detailed examination of the resulting pathological changes, from early preneoplastic lesions to malignant tumors.[4][8] This document provides detailed protocols for conducting such studies in a scientifically sound and ethical manner.
Foundational Principles: Scientific Integrity and Animal Welfare
The use of animals in research is a privilege that comes with significant ethical responsibilities. All experimental procedures must be designed to minimize animal suffering and the number of animals used.[9]
Core Ethical and Scientific Guidelines:
-
Justification and Replacement, Reduction, Refinement (3Rs): The scientific necessity for using animal models must be clearly articulated. Wherever possible, alternative methods (e.g., in vitro assays) should be considered.[9] Studies should be designed to use the minimum number of animals required to obtain statistically significant results.[9][10] Procedures should be refined to minimize pain and distress.[9]
-
Regulatory Compliance: All animal studies must be conducted in compliance with applicable national and institutional guidelines for the care and use of laboratory animals.[9][11] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board before initiation.[9]
-
Personnel Training: All personnel involved in animal handling and procedures must be adequately trained in the specific techniques and in the principles of humane animal care.[9]
Animal Model Selection and Rationale
The choice of animal model is critical for the relevance and translatability of the research findings. Rodents, particularly rats and mice, are the most commonly used species in carcinogenicity studies due to their well-characterized genetics, relatively short lifespan, and the availability of established protocols.[10]
| Animal Model | Strain | Key Advantages | Considerations |
| Mouse | C57BL/6, BALB/c | Well-established models for oral carcinogenesis studies with other carcinogens like 4-NQO.[4][8][12] Availability of genetically engineered models. | Smaller size can make some surgical and imaging procedures more challenging. |
| Rat | Sprague-Dawley, Wistar | Larger size facilitates procedures like oral gavage and tissue collection.[13][14] Widely used in general toxicology and carcinogenicity studies.[10][13][14] | Longer study duration may be required compared to mice. |
| Hamster | Syrian Golden | The cheek pouch is an excellent model for studying oral carcinogenesis due to its immunological privilege and accessibility.[4] | Less common than mice and rats, which may limit the availability of reagents and genetic models. |
Recommendation: For initial studies on NNG, the Sprague-Dawley rat is a suitable choice due to its extensive use in nitrosamine carcinogenicity research.[14] The C57BL/6 mouse is also a strong candidate, especially if there is an interest in future studies involving genetic manipulations.[4]
Experimental Design and Protocols
N-Nitrosoguvacine (NNG) Preparation and Handling
Caution: N-nitrosamines are potent carcinogens and should be handled with extreme care.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, double gloves, and safety glasses, when handling NNG.[15]
-
Containment: All weighing and solution preparation should be performed in a certified chemical fume hood.[15]
-
Solvent: NNG is soluble in water.[17] For oral administration, sterile, deionized water is a suitable vehicle.
Animal Husbandry and Acclimation
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity.[18] Individual housing is recommended for accurate measurement of food and water consumption.[19]
-
Diet: A standard laboratory chow and water should be provided ad libitum.[19]
-
Acclimation: Animals should be allowed an acclimation period of at least one week before the start of the experiment to minimize stress.[19]
NNG Administration Protocol
Oral administration is the most relevant route for studying the effects of NNG, as it mimics human exposure through betel quid chewing.[18]
Protocol: Oral Gavage Administration of NNG
-
Animal Restraint: Gently but firmly restrain the animal. Proper restraint is crucial to prevent injury to both the animal and the handler.
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the animal.[20] The needle should have a ball-tip to prevent esophageal injury.
-
Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Dose Calculation: Calculate the volume of the NNG solution to be administered based on the animal's body weight.[20]
-
Administration: Gently insert the gavage needle into the animal's mouth and advance it along the roof of the mouth until it reaches the predetermined length. Administer the solution slowly to prevent regurgitation.[21]
-
Observation: Observe the animal for any signs of distress after the procedure.
Dosage and Treatment Schedule:
The optimal dose and duration of NNG administration will need to be determined in pilot studies. Based on studies with other nitrosamines, a chronic, low-dose administration schedule is recommended to mimic human exposure.[13][14]
| Parameter | Recommendation | Rationale |
| Dose Levels | At least three dose levels (low, medium, high) and a vehicle control group.[10] | To establish a dose-response relationship. |
| Frequency | 5 days per week. | To mimic chronic exposure. |
| Duration | Up to 50 weeks or until the development of palpable tumors.[7] | To allow for the development of preneoplastic and neoplastic lesions. |
Monitoring and Endpoint Determination
-
Clinical Observations: Animals should be observed daily for any clinical signs of toxicity, such as weight loss, changes in behavior, or the presence of oral lesions.[11]
-
Body Weight and Food/Water Consumption: These parameters should be recorded weekly as indicators of general health.
-
Endpoint: The study should be terminated when animals show signs of significant distress, or at a predetermined time point. Euthanasia should be performed according to AVMA guidelines.[9]
Sample Collection and Analysis
Necropsy and Tissue Collection
-
Gross Examination: A thorough gross examination of all organs should be performed at necropsy, with particular attention to the oral cavity, esophagus, and liver, which are common targets for nitrosamines.
-
Tissue Preservation: Tissues should be collected and preserved for various analyses. A portion of each tissue should be fixed in 10% neutral buffered formalin for histopathology, while other portions can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses.
Histopathological Analysis
Protocol: Hematoxylin and Eosin (H&E) Staining
-
Tissue Processing: Formalin-fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin.
-
Sectioning: 4-5 µm thick sections are cut using a microtome and mounted on glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through graded alcohols to water.
-
Staining: Slides are stained with hematoxylin (stains nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink).
-
Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides to identify and grade lesions, including hyperplasia, dysplasia, and carcinoma.
Immunohistochemistry (IHC)
IHC can be used to detect the expression of specific proteins involved in cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and signaling pathways.
Molecular Analyses
DNA Adduct Formation:
NNG, like other nitrosamines, is metabolically activated to an electrophilic species that can form covalent adducts with DNA.[22][23][24] These DNA adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.[22][23]
Protocol: Detection of DNA Adducts (Conceptual)
-
DNA Isolation: Isolate genomic DNA from frozen tissues.
-
DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify specific NNG-DNA adducts.
Gene Expression Analysis:
Techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be used to analyze changes in the expression of genes involved in cell cycle control, DNA repair, and apoptosis.
Signaling Pathways and Mechanistic Insights
The carcinogenic effects of nitrosamines are mediated through their interaction with key cellular signaling pathways.
dot
Caption: Proposed signaling pathway for NNG-induced oral carcinogenesis. dot
Caption: Experimental workflow for NNG carcinogenicity studies in animal models.
Data Interpretation and Trustworthiness
The protocols described are designed to be self-validating. The inclusion of a vehicle control group is essential for distinguishing NNG-specific effects from spontaneous or vehicle-induced changes. A clear dose-response relationship in the incidence and severity of lesions will provide strong evidence for the carcinogenic effects of NNG. All quantitative data should be analyzed using appropriate statistical methods to determine significance.
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for investigating the carcinogenic effects of N-Nitrosoguvacine. By adhering to these guidelines, researchers can generate high-quality, reproducible data that will contribute to a better understanding of the mechanisms of areca nut-associated oral cancer and aid in the development of effective prevention and treatment strategies.
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Kitajima, M., Okada, N., Ikeda, Y., Nakajima, M., Shimizu, A., & Kanetake, C. (1992). Histopathological development of gastric tumors induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats. Journal of Clinical Gastroenterology. Retrieved from [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]
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Rao, A. R. (1984). Evaluation of the carcinogenicity of different preparations of areca nut in mice. International Journal of Cancer. Retrieved from [Link]
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National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing in the 21st Century: A Vision and a Strategy. Washington (DC): National Academies Press (US). Retrieved from [Link]
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Asha, V. V., & Devi, P. U. (2023). Carcinogenic Effects of Areca Nut and Its Metabolites: A Review of the Experimental Evidence. Toxics. Retrieved from [Link]
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Rivera, M. C. A. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology. Retrieved from [Link]
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Johnson, G. E., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology. Retrieved from [Link]
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Ohshima, H., et al. (1984). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Carcinogenesis. Retrieved from [Link]
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Application Notes and Protocols for N-Nitrosoguvacine (NNG) Dose-Response Assessment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Nitrosoguvacine (NNG), a nitrosamine derived from the areca nut, presents a potential carcinogenic risk that necessitates rigorous toxicological evaluation. This document provides a comprehensive guide to the dose-response assessment of NNG, offering both theoretical insights and practical, step-by-step protocols for researchers in toxicology, drug development, and regulatory sciences. We delve into the rationale behind experimental design, from in vitro genotoxicity assays to in vivo carcinogenicity studies, and provide frameworks for data analysis and interpretation. The protocols herein are designed to be self-validating, incorporating contemporary best practices for the assessment of nitrosamine impurities.
Introduction: The Toxicological Imperative for N-Nitrosoguvacine Assessment
N-Nitrosoguvacine is a chemical compound of significant interest due to its presence in betel quid, a masticatory product used by millions worldwide.[1][2] As a member of the N-nitroso compound family, which includes many potent carcinogens, understanding the dose-dependent toxicological profile of NNG is paramount for public health and regulatory decision-making. The central principle of toxicology, "the dose makes the poison," underscores the critical need for robust dose-response assessments to establish safe exposure limits and to characterize the carcinogenic potential of NNG.
While the International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacine as "not classifiable as to its carcinogenicity to humans" (Group 3) due to inadequate evidence in experimental animals, the broader class of areca-nut-derived N-nitrosamines is considered genotoxic.[1] This guide, therefore, provides the necessary technical framework to conduct a thorough dose-response assessment of NNG, addressing key toxicological endpoints.
The NNG Metabolic Activation Pathway: A Prerequisite for Genotoxicity
The genotoxicity of many nitrosamines is contingent upon their metabolic activation to reactive electrophilic intermediates that can form DNA adducts.[3] In rats, N-Nitrosoguvacine is metabolized to N-nitrosonipecotic acid, which is a major urinary metabolite.[1][4][5] This metabolic conversion is a critical consideration in the design of in vitro assays, necessitating the inclusion of an exogenous metabolic activation system. While the specific human cytochrome P450 (CYP) isozymes responsible for NNG metabolism are not definitively established, studies on structurally similar nitrosamines suggest the involvement of the CYP2A family.[3][6][7]
Caption: Metabolic pathway of N-Nitrosoguvacine.
In Vitro Dose-Response Assessment: A Tiered Approach to Genotoxicity Testing
A tiered approach to in vitro genotoxicity testing is recommended to efficiently screen for the mutagenic and clastogenic potential of NNG.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for mutagenicity.[8] For nitrosamines, an "enhanced" protocol is recommended to improve sensitivity.[9][10]
Protocol: Enhanced Ames Test for N-Nitrosoguvacine
-
Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).[9]
-
Metabolic Activation: Conduct the assay with and without a post-mitochondrial fraction (S9). Given the data on other nitrosamines, hamster liver S9 is recommended, prepared from rodents treated with CYP450 inducers (e.g., phenobarbital and β-naphthoflavone). A high concentration of S9 (e.g., 30%) should be used.[9][10]
-
Assay Type: Employ the pre-incubation method with a 30-minute pre-incubation time.[9][11]
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show evidence of toxicity.
-
Main Experiment: Test at least five analyzable concentrations of NNG, along with a vehicle control and positive controls (e.g., N-nitrosodimethylamine (NDMA) with S9, and a direct-acting mutagen without S9).[9]
-
Data Analysis: A positive response is defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the vehicle control at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Test
This assay detects both clastogenic and aneugenic events.
Protocol: In Vitro Micronucleus Test for N-Nitrosoguvacine
-
Cell Line: Use a suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.
-
Metabolic Activation: As with the Ames test, perform the assay with and without an exogenous metabolic activation system (hamster liver S9 is recommended).
-
Treatment: Expose cells to a minimum of three analyzable concentrations of NNG, plus negative and positive controls. The highest concentration should induce approximately 50-60% cytotoxicity.
-
Harvest and Staining: Harvest cells and stain with a DNA-specific dye (e.g., acridine orange or DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Table 1: Example Dose-Response Data for NNG in the In Vitro Micronucleus Assay
| NNG Concentration (µM) | Mean % Micronucleated Cells (± SD) | Fold Increase over Control |
| 0 (Vehicle Control) | 1.2 ± 0.3 | 1.0 |
| 10 | 1.5 ± 0.4 | 1.3 |
| 50 | 2.8 ± 0.6 | 2.3 |
| 100 | 4.5 ± 0.9 | 3.8 |
| 200 | 7.1 ± 1.2 | 5.9 |
In Vivo Dose-Response Assessment: Long-Term Carcinogenicity Studies
While NNG has shown inadequate evidence of carcinogenicity in animal studies to date, a well-designed long-term bioassay is the definitive method for assessing its carcinogenic potential.[1] The design of such a study can be informed by studies on other nitrosamines.[12][13][14]
Protocol: Long-Term Carcinogenicity Bioassay of N-Nitrosoguvacine in Rats
-
Animal Model: Use a well-characterized rodent strain, such as the Fischer 344 rat.
-
Dose Selection: Based on preliminary toxicity studies, select at least three dose levels plus a concurrent control group. Dose selection should aim to have a high dose that elicits some toxicity but does not significantly compromise survival, a low dose that is not expected to cause any adverse effects, and an intermediate dose.
-
Administration: Administer NNG in the drinking water, as this mimics a potential route of human exposure.
-
Duration: The study should last for the majority of the animal's lifespan (e.g., 2 years for rats).
-
Endpoints:
-
Clinical observations and body weight measurements throughout the study.
-
Complete histopathological examination of all organs and tissues at the end of the study.
-
Tumor incidence, latency, and multiplicity.
-
-
Data Analysis: Analyze tumor incidence data using appropriate statistical methods (e.g., Peto's prevalence method).
Caption: Workflow for an in vivo carcinogenicity study.
Table 2: Hypothetical Dose-Response Data for NNG-Induced Hepatocellular Adenomas in Rats
| NNG Dose (mg/kg/day) | Number of Rats with Adenomas / Total Rats | Tumor Incidence (%) |
| 0 (Control) | 2 / 50 | 4 |
| 0.1 | 4 / 50 | 8 |
| 1.0 | 15 / 50 | 30 |
| 10.0 | 35 / 50 | 70 |
Data Analysis and Interpretation: Deriving Health-Based Guidance Values
The ultimate goal of a dose-response assessment is to derive health-based guidance values, such as a Benchmark Dose (BMD) or a Permissible Daily Exposure (PDE).
-
Benchmark Dose (BMD) Modeling: The BMD approach is preferred over the No-Observed-Adverse-Effect-Level (NOAEL) approach as it utilizes all dose-response data to model the relationship between dose and effect. The BMDL (Benchmark Dose Lower Confidence Limit) is typically used as the point of departure for risk assessment.
-
Margin of Exposure (MOE): The MOE is calculated by dividing the BMDL by the estimated human exposure. A sufficiently large MOE provides confidence that the risk to human health is low.
Conclusion: A Framework for Evidence-Based Risk Assessment
The dose-response assessment of N-Nitrosoguvacine is a complex but essential undertaking. The protocols and methodologies outlined in this document provide a robust framework for generating the necessary data to inform evidence-based risk assessments. By employing a tiered approach, from in vitro genotoxicity screening to long-term in vivo bioassays, researchers can systematically characterize the toxicological profile of NNG and contribute to the protection of public health.
References
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
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Ohshima, H., Friesen, M., Malaveille, C., Brouet, I., Hautefeuille, A., & Bartsch, H. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer letters, 44(3), 211–216. Available from: [Link]
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European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Available from: [Link]
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Ohshima, H., Mahon, G. A., Wahrendorf, J., & Bartsch, H. (1983). Dose-response study of N-nitrosoproline formation in rats and a deduced kinetic model for predicting carcinogenic effects caused by endogenous nitrosation. Cancer research, 43(11), 5072–5076. Available from: [Link]
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Lijinsky, W., & Taylor, H. W. (1988). Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats. Journal of the National Cancer Institute, 80(4), 294–296. Available from: [Link]
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Yamazaki, H., Inui, Y., Yun, C. H., Guengerich, F. P., & Shimada, T. (1992). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Carcinogenesis, 13(10), 1789–1794. Available from: [Link]
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Hoffmann, D., Rivenson, A., Amin, S., & Hecht, S. S. (1984). Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. Journal of cancer research and clinical oncology, 108(1), 81–86. Available from: [Link]
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Sundqvist, K., Liu, Y., Nair, J., Bartsch, H., Arvidson, K., & Grafström, R. C. (1989). Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells. Cancer research, 49(19), 5294–5298. Available from: [Link]
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Defense Technical Information Center. (1986). Mutagenic Potential of Nitrosoguanidine in the Ames Salmonella/Mammalian Microsome Mutagenicity Test. Available from: [Link]
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IPHASE Biosciences. (2025). Ames Test for N-Nitrosamines: Assessing Mutagenicity. Available from: [Link]
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Nakajima, M., Yamagishi, T., Kuroiwa, Y., & Yokoi, T. (1999). Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP. Environmental health perspectives, 107 Suppl 4(Suppl 4), 629–633. Available from: [Link]
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Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Mutation research, 681(2-3), 209–229. Available from: [Link]
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Lao, Y., Villalta, P. W., & Hecht, S. S. (2018). Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical research in toxicology, 31(10), 1041–1049. Available from: [Link]
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Heflich, R. H., Li, X., Seo, J. E., Guo, X., Bryant, M. S., Johnson, T. W., ... & Guo, X. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 141, 105404. Available from: [Link]
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Seo, J. E., Li, X., Guo, X., Mei, N., & Guo, X. (2025). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. Regulatory Toxicology and Pharmacology, 155, 105906. Available from: [Link]
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Nair, J., Ohshima, H., Pignatelli, B., Friesen, M., Malaveille, C., Calmels, S., & Bartsch, H. (1985). Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid. Carcinogenesis, 6(2), 295–303. Available from: [Link]
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Lijinsky, W., & Taylor, H. W. (1979). Dose-response study with N-nitrosodiethanolamine in F344 rats. Journal of the National Cancer Institute, 62(2), 407–410. Available from: [Link]
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Preussmann, R., & Stewart, B. W. (1984). N-nitroso carcinogens. In C. E. Searle (Ed.), Chemical Carcinogens (ACS Monograph 182, pp. 643-828). American Chemical Society. Available from: [Link]
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Hecht, S. S., Stepanov, I., & Wang, M. (2010). Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. Recent Results in Cancer Research. Fortschritte Der Krebsforschung. Progres Dans Les Recherches Sur Le Cancer, 181, 69–78. Available from: [Link]
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Hu, J., Zhang, J., Zhao, W., Zhang, Y., & Li, Y. (2021). Enzyme Activity of Natural Products on Cytochrome P450. Molecules (Basel, Switzerland), 26(16), 4995. Available from: [Link]
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- 4. Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine (1989) | Hiroshi Ohshima | 17 Citations [scispace.com]
- 6. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for Stability Testing of N-Nitrosoguvacine: A Comprehensive Application Note for Researchers and Drug Development Professionals
Introduction: The Critical Need for N-Nitrosoguvacine Stability Assessment
N-Nitrosoguvacine (NSG), a nitrosamine derivative of the areca nut alkaloid guvacine, has been identified as a compound of interest due to its potential presence in various consumer products and its classification within a class of compounds recognized as probable human carcinogens.[1] The stability of N-Nitrosoguvacine in a drug substance or product is a critical quality attribute that can impact safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products, necessitating robust analytical methods and thorough stability testing.[1][2][3][4][5]
This application note provides a comprehensive protocol for the stability testing of N-Nitrosoguvacine, designed for researchers, scientists, and drug development professionals. It outlines a systematic approach to evaluating the stability of N-Nitrosoguvacine under various environmental conditions, including forced degradation studies, to identify potential degradation products and establish a stable shelf-life. The protocol is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance and scientific rigor.[6][7][8][9][10]
Scientific Rationale: Understanding the Instability of N-Nitrosamines
N-nitrosamines are a class of organic compounds characterized by the nitroso group (-N=O) bonded to an amine. Their potential for carcinogenicity is a significant concern.[1] The stability of nitrosamines can be influenced by several factors, including light, temperature, pH, and the presence of oxidizing or reducing agents.[11] Forced degradation studies are therefore essential to understanding the degradation pathways and developing stability-indicating analytical methods.[12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict its degradation profile.[12]
Experimental Design: A Multi-faceted Approach to Stability Assessment
A comprehensive stability testing program for N-Nitrosoguvacine should encompass both long-term and accelerated stability studies, as well as forced degradation studies.
Materials and Reagents
-
N-Nitrosoguvacine reference standard (purity ≥ 98%)
-
High-purity solvents (LC-MS grade): Acetonitrile, Methanol, Water
-
Buffers of various pH (e.g., pH 3, 7, 9)
-
Acids (e.g., 0.1 N Hydrochloric acid)
-
Bases (e.g., 0.1 N Sodium hydroxide)
-
Oxidizing agent (e.g., 3% Hydrogen peroxide)
-
Inert gas (e.g., Nitrogen)
-
Validated stability-indicating analytical column (e.g., C18 reverse-phase column)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) detector.
-
Photodiode Array (PDA) detector (for method development)
-
Forced degradation chamber with controlled temperature, humidity, and light exposure.
-
pH meter
-
Analytical balance
-
Vortex mixer and sonicator
Analytical Methodology: A Stability-Indicating LC-MS/MS Method
The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from its degradation products. For trace-level analysis of nitrosamines, LC-MS/MS is the technique of choice due to its high sensitivity and selectivity.[5]
Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for polar to moderately non-polar compounds like N-Nitrosoguvacine and its potential degradation products. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides a source of protons for positive ion electrospray ionization and helps in achieving good peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol | Organic modifier to elute the analyte and its degradation products. |
| Gradient Elution | A time-programmed gradient from low to high organic phase | To ensure separation of compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions to achieve efficient separation. |
| Column Temperature | 40 °C | To ensure reproducible retention times and peak shapes. |
| Injection Volume | 1 - 5 µL | To be optimized based on sensitivity requirements. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | N-Nitrosoguvacine contains nitrogen atoms that can be readily protonated. |
| MRM Transitions | Specific parent-to-daughter ion transitions for N-Nitrosoguvacine and its potential degradation products. | Provides high selectivity and sensitivity for quantification. |
Note: This method is a starting point and must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[12][13] The recommended stress conditions are based on ICH Q1A(R2) guidelines.[9]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocols
5.2.1 Hydrolytic Degradation
-
Acidic Condition: Dissolve N-Nitrosoguvacine in 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Condition: Dissolve N-Nitrosoguvacine in 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Neutral Condition: Dissolve N-Nitrosoguvacine in purified water. Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for LC-MS/MS analysis.
5.2.2 Oxidative Degradation
-
Dissolve N-Nitrosoguvacine in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified intervals, take samples, quench any remaining oxidizing agent if necessary, and prepare for analysis.
5.2.3 Thermal Degradation
-
Expose solid N-Nitrosoguvacine to dry heat at 80°C for 48 hours in a calibrated oven.
-
Also, prepare a solution of N-Nitrosoguvacine and expose it to the same thermal stress.
-
Sample at various time points and analyze.
5.2.4 Photolytic Degradation
-
Expose a solution of N-Nitrosoguvacine and the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze both the exposed and control samples.
Potential Degradation Pathways
Based on the chemical structure of N-Nitrosoguvacine and the known chemistry of nitrosamines, the following degradation pathways can be postulated:
Caption: Potential Degradation Pathways of N-Nitrosoguvacine.
It is known that N-Nitrosoguvacine can be metabolized to N-nitrosonipecotic acid in vivo.[14][15] This oxidative transformation may also occur under chemical stress conditions. Denitrosation to form guvacine is another plausible degradation pathway, especially under photolytic conditions. Hydrolysis may lead to the opening of the tetrahydropyridine ring.
Long-Term and Accelerated Stability Studies
Following the successful development and validation of a stability-indicating method, long-term and accelerated stability studies should be initiated on at least three primary batches of the drug substance or product.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table based on ICH Q1A(R2) guidelines.[6][9]
Samples should be pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and analyzed for the content of N-Nitrosoguvacine and the presence of any degradation products.
Data Analysis and Acceptance Criteria
The data from the stability studies should be evaluated to determine the shelf-life of the product. The acceptance criteria for nitrosamine impurities are stringent. The FDA and EMA have set acceptable intake (AI) limits for many common nitrosamines, typically in the range of nanograms per day.[16][17] For novel nitrosamines like N-Nitrosoguvacine, a compound-specific risk assessment may be necessary to establish an acceptable limit. Any degradation product exceeding the identification threshold defined in ICH Q3A/B should be identified.
Conclusion and Best Practices
This application note provides a robust framework for conducting stability testing of N-Nitrosoguvacine. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and for a comprehensive understanding of the stability profile of this compound.
Key Takeaways:
-
A validated stability-indicating LC-MS/MS method is paramount.
-
Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways.
-
Long-term and accelerated stability studies must be conducted according to ICH guidelines.
-
Strict control and monitoring of N-Nitrosoguvacine levels are necessary due to its classification as a potential carcinogen.
By implementing this comprehensive stability testing protocol, researchers and drug development professionals can ensure the safety and quality of their products and meet the rigorous expectations of regulatory authorities.
References
-
U.S. Food and Drug Administration. (2023). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
European Medicines Agency. (2023). Nitrosamine impurities. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs Guidance for Industry. Available at: [Link]
-
European Pharmaceutical Review. (2023). EMA revises guidance on nitrosamine impurities. Available at: [Link]
-
Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
-
Pharma Stability. (2025). Designing Forced Degradation for Nitrosamine-Risk Drug Products. Available at: [Link]
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Netpharmalab. (2025). EMA guidelines for the detection of nitrosamines in medicines. Available at: [Link]
-
Heads of Medicines Agencies. (n.d.). Nitrosamine impurities. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Some Areca-nut-derived N-Nitrosamines. Available at: [Link]
-
Nitrosamines - Predicting nitrosamine formation. (2023). Forced degradation: predicting nitrosamine formation. Available at: [Link]
-
PubMed. (n.d.). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
European Federation of Pharmaceutical Industries and Associations. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Available at: [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]
-
Altox. (2023). Guide on the Control of Nitrosamines in Active Pharmaceutical Ingredients and Medicines. Available at: [Link]
-
PubMed. (2014). Validated stability indicating RP-HPLC for quantitation of nitazoxanide in presence of its alkaline degradation products and their characterization by HPLC-tandem mass spectrometry. Available at: [Link]
-
Amanote Research. (n.d.). (PDF) A Stability-Indicating HPLC Method for the. Available at: [Link]
-
National Institutes of Health. (2015). A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. Available at: [Link]
-
PubMed. (2023). A comprehensive review of sources of nitrosamine contamination of pharmaceutical substances and products. Available at: [Link]
Sources
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- 4. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
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- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Troubleshooting Guide: Common Synthesis Challenges
An elevated intra-departmental communication channel for research personnel.
Introduction N-Nitrosoguvacine (NGC) is a nitrosamine derived from areca nut alkaloids. Its synthesis is a focal point for researchers studying the biological impacts of areca nut consumption. The primary route to NGC involves the N-nitrosation of guvacine, which itself can be synthesized or derived from the hydrolysis of its methyl ester, arecoline[1][2]. This guide provides a comprehensive technical support framework for researchers and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of N-Nitrosoguvacine.
This section addresses the most frequent obstacles encountered during NGC synthesis in a direct question-and-answer format.
Question 1: My overall yield of N-Nitrosoguvacine is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem that can originate from the precursor quality, reaction conditions, or product degradation.
-
Answer: To systematically troubleshoot low yield, evaluate the following factors:
-
Sub-Optimal Reaction pH: The nitrosation of secondary amines is highly pH-dependent. The reaction requires the formation of a nitrosating agent, typically from sodium nitrite, which is most effective under acidic conditions (optimally pH 3-4). If the pH is too high, the concentration of the active nitrosating species (e.g., nitrous acid, N₂O₃) is insufficient. If the pH is too low, the amine precursor becomes excessively protonated, rendering the nitrogen lone pair unavailable for nucleophilic attack.
-
Actionable Advice: Carefully monitor and adjust the pH of your reaction mixture using a non-interfering acid (e.g., dilute HCl or acetic acid) to maintain it within the optimal 3-4 range.
-
-
Precursor Quality and Stability: The synthesis of N-Nitrosoguvacine typically starts from guvacine. If you are synthesizing guvacine from arecoline, be aware that arecoline can hydrolyze to arecaidine under certain conditions, which may not be the intended pathway[2][3]. The purity of the guvacine starting material is paramount.
-
Actionable Advice: Verify the purity of your guvacine precursor using appropriate analytical techniques (e.g., NMR, LC-MS). If preparing guvacine in-house, ensure complete de-esterification and purification before proceeding to the nitrosation step.
-
-
Inefficient Nitrosating Agent Stoichiometry: An insufficient amount of the nitrosating agent (e.g., sodium nitrite) will lead to an incomplete reaction. Conversely, a large excess can promote side reactions and complicate purification.
-
Actionable Advice: Begin with a slight molar excess of the nitrosating agent (e.g., 1.1 to 1.5 equivalents). Perform small-scale trial reactions to determine the optimal stoichiometry for your specific setup.
-
-
Reaction Temperature and Time: Nitrosation reactions are typically conducted at low temperatures (0-5 °C) to minimize the decomposition of nitrous acid and prevent unwanted side reactions. Insufficient reaction time will also result in low conversion.
-
Actionable Advice: Maintain the reaction temperature strictly with an ice bath. Monitor the reaction progress using TLC or LC-MS to determine the point at which conversion has maximized, avoiding unnecessarily long reaction times that could lead to product degradation.
-
-
Question 2: My final product is contaminated with significant impurities. How can I identify and prevent them?
Impurity generation is a common issue, especially when arecoline is the primary precursor, as its nitrosation can yield multiple products[4][5].
-
Answer: Impurities often arise from competing reaction pathways or unreacted starting materials.
-
Competing Nitrosation Pathways (Arecoline as Precursor): In-vitro nitrosation of arecoline is known to produce not only N-nitrosoguvacoline (NGL) but also other compounds like 3-(methylnitrosamino)propionitrile (MNPN) and 3-(methylnitrosamino)propionaldehyde[5]. If your goal is specifically N-Nitrosoguvacine, starting with arecoline is ill-advised as it can lead to a complex mixture of nitrosamines[1][4].
-
Actionable Advice: The most effective strategy to avoid these specific impurities is to use guvacine , not arecoline, as the direct precursor for the nitrosation reaction. This eliminates the pathways leading to NGL and other cleavage products.
-
-
Unreacted Starting Material: The presence of unreacted guvacine in the final product is common if the reaction does not go to completion.
-
Actionable Advice: Optimize the reaction conditions as described in Question 1. For purification, column chromatography is highly effective at separating the more polar guvacine from the less polar N-Nitrosoguvacine product.
-
-
Product Degradation: N-nitrosamines can be sensitive to light and high temperatures. Improper workup or storage can lead to decomposition.
-
Actionable Advice: Conduct the reaction and workup procedures with minimal exposure to direct light. Store the purified product at low temperatures (e.g., -20 °C) in an amber vial.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions when working with sodium nitrite and nitrosamines?
-
A: Always handle sodium nitrite and the resulting N-nitrosamine products in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. N-nitrosamines are a class of compounds that includes potent carcinogens, and appropriate handling is critical[4]. All waste should be quenched and disposed of according to institutional safety protocols.
-
-
Q: How can I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a suitable solvent system (e.g., dichloromethane/methanol mixtures) to resolve the starting material (guvacine) from the product (N-Nitrosoguvacine). The product, being less polar, should have a higher Rf value. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
-
-
Q: Should I be concerned about the stability of my precursor, arecoline?
-
A: Yes. Arecoline contains a methyl ester group that is susceptible to hydrolysis, especially under basic or strongly acidic conditions, yielding arecaidine[2][3]. This is a key reason why direct nitrosation of arecoline can be problematic and why using purified guvacine is the recommended starting point for clean NGC synthesis.
-
Experimental Protocols
Protocol 1: Synthesis of N-Nitrosoguvacine from Guvacine (Representative Protocol)
This protocol outlines a general procedure. Researchers must optimize stoichiometry, concentration, and reaction time for their specific laboratory conditions.
-
Preparation: Dissolve guvacine (1.0 eq) in deionized water. Cool the solution to 0 °C in an ice/salt bath with gentle stirring.
-
Acidification: Slowly add dilute hydrochloric acid dropwise to the solution until the pH reaches 3.0-3.5. Maintain the temperature at 0-5 °C.
-
Nitrosation: Prepare a solution of sodium nitrite (1.2 eq) in deionized water. Add this solution dropwise to the cooled guvacine solution over 30-60 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench any excess nitrous acid by adding a small amount of sulfamic acid or ammonium sulfamate until gas evolution ceases.
-
Extraction: Adjust the solution to a neutral pH (approx. 7) with a suitable base (e.g., sodium bicarbonate). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography on silica gel to yield pure N-Nitrosoguvacine.
Data Presentation: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action | Key Parameter |
| Low Yield | Sub-optimal pH | Maintain pH in the 3-4 range | Reaction pH |
| Incomplete Reaction | Increase reaction time; confirm with TLC/LC-MS | Time / Temperature | |
| Precursor Impurity | Verify purity of guvacine starting material | Purity | |
| Impure Product | Use of Arecoline Precursor | Use guvacine as the direct starting material | Precursor Choice |
| Unreacted Starting Material | Purify via column chromatography | Purification | |
| Product Degradation | Minimize light exposure; store cold | Storage/Handling |
Visualizations
Reaction Pathway Diagram
This diagram illustrates the critical decision point in precursor selection. Starting with arecoline leads to a complex mixture, whereas starting with guvacine provides a direct route to N-Nitrosoguvacine.
Caption: Reaction pathways for N-nitrosamine formation.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common synthesis issues.
Caption: A decision tree for troubleshooting N-Nitrosoguvacine synthesis.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1985). Some Areca-nut-derived N-Nitrosamines. In Tobacco Habits Other than Smoking; Betel-Quid and Areca-nut Chewing; and Some Related Nitrosamines. International Agency for Research on Cancer. Available from: [Link]
-
Gabr, R. S., Gryn, S. A., Eans, S. O., Neisewander, J. L., & Sharma, A. (2024). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2021). Acrolein, Crotonaldehyde, and Arecoline. In Acrolein, Crotonaldehyde, and Arecoline. International Agency for Research on Cancer. Available from: [Link]
-
Gaste, L., Dulaurent, S., & Gaulier, J. M. (2020). Study on the separation and hydrolysis of alkaloids from betel nut. Toxicologie Analytique et Clinique, 32(4), 289-296. Available from: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2021). Arecoline. In Acrolein, Crotonaldehyde, and Arecoline. International Agency for Research on Cancer. Available from: [Link]
-
Wenke, G., Brunnemann, K. D., Hoffmann, D., & Bhide, S. V. (1984). A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing. Journal of Cancer Research and Clinical Oncology, 108(1), 110-113. Available from: [Link]
-
Gabr, R., Gryn, S., Eans, S., Neisewander, J., & Sharma, A. (2024). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169-172. Available from: [Link]
Sources
- 1. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming N-Nitrosoguvacine Instability in Solutions
Welcome to the technical support center for N-Nitrosoguvacine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and mitigating the inherent instability of N-Nitrosoguvacine in experimental solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your research.
Introduction to N-Nitrosoguvacine Instability
N-Nitrosoguvacine, a nitrosamine derivative of the areca nut alkaloid guvacine, is a compound of significant interest in toxicological and cancer research. Like many N-nitroso compounds, it can exhibit instability in solution, leading to degradation that can compromise experimental results. This guide will walk you through the potential challenges and provide actionable solutions to maintain the stability and purity of your N-Nitrosoguvacine solutions.
Frequently Asked Questions (FAQs)
Q1: My N-Nitrosoguvacine solution appears to be degrading over a short period. What are the primary factors that influence its stability?
A1: The stability of N-Nitrosoguvacine in solution is primarily influenced by several factors, including:
-
pH: N-nitroso compounds can undergo pH-dependent hydrolysis. While specific data for N-Nitrosoguvacine is limited, related compounds like N-nitrosoguanidines show complex degradation kinetics with varying pH. It is crucial to control the pH of your solution to minimize hydrolysis.
-
Light Exposure: Nitrosamines are known to be sensitive to light, particularly UV radiation. Photolytic cleavage of the N-N bond is a common degradation pathway for nitrosamines, leading to the formation of radical species and subsequent decomposition.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Therefore, proper storage at cool, controlled temperatures is essential.
-
Presence of Oxidizing and Reducing Agents: The N-nitroso group can be susceptible to oxidation or reduction, leading to the formation of various degradation products.
-
Solvent Composition: The choice of solvent can impact the stability of N-Nitrosoguvacine. While common laboratory solvents are often used, their purity and potential for interaction should be considered.
Q2: I am observing unexpected peaks in my chromatogram when analyzing N-Nitrosoguvacine. Could these be degradation products?
A2: Yes, it is highly probable that new peaks in your chromatogram are due to the degradation of N-Nitrosoguvacine. While specific degradation products for N-Nitrosoguvacine have not been extensively characterized in the literature under various stress conditions, a known major metabolite in rats is N-nitrosonipecotic acid.[2][3] It is plausible that similar degradation pathways could occur in vitro. Other potential degradation pathways for nitrosamines include denitrosation (loss of the nitroso group) and cleavage of the piperidine ring.
Q3: How can I minimize the degradation of N-Nitrosoguvacine during solution preparation and storage?
A3: To minimize degradation, we recommend the following best practices:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and free from contaminants that could catalyze degradation.
-
Work Under Controlled Conditions: Prepare solutions under subdued light or in amber glassware to protect from photolytic degradation.
-
Control pH: Use buffered solutions to maintain a stable pH. The optimal pH for N-Nitrosoguvacine stability should be empirically determined, but starting with a neutral to slightly acidic pH is a reasonable approach.
-
Low-Temperature Storage: Store stock solutions and working solutions at low temperatures (e.g., 2-8 °C or -20 °C) in tightly sealed containers. For long-term storage, consider storing at -80 °C.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment to minimize the impact of any potential degradation.
-
Consider Antioxidants: For certain applications, the addition of antioxidants such as ascorbic acid or α-tocopherol may help to mitigate oxidative degradation. However, compatibility and potential interference with your assay must be evaluated.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during experiments with N-Nitrosoguvacine.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., variable peak areas for the same concentration) | Solution Instability: N-Nitrosoguvacine is degrading in your prepared standards or samples. | 1. Prepare fresh standards and samples immediately before analysis.2. Review your storage conditions: Ensure solutions are stored at the correct temperature and protected from light.3. Evaluate your solvent: Test the stability of N-Nitrosoguvacine in different high-purity solvents or buffered solutions to find the most suitable one.4. Perform a time-course stability study: Analyze your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation under your current conditions. |
| Appearance of unknown peaks in the chromatogram | Degradation of N-Nitrosoguvacine: The compound is breaking down into other products. | 1. Attempt to identify the degradation products: Use techniques like LC-MS/MS to obtain mass spectra of the unknown peaks. Compare the masses to potential degradation products like N-nitrosonipecotic acid.[2][3]2. Conduct forced degradation studies: Subject your N-Nitrosoguvacine solution to stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks in your experimental samples. |
| Loss of compound over time, even with proper storage | Inherent Instability: N-Nitrosoguvacine may have limited stability even under optimized conditions. | 1. Establish a clear expiration for your solutions: Based on your stability studies, define a maximum storage time for your stock and working solutions.2. Quantify fresh: Always quantify a fresh standard alongside your samples to account for any potential degradation in the standard over time.3. Consider in-situ preparation: For highly sensitive experiments, consider a workflow where the final dilution of N-Nitrosoguvacine is prepared immediately before use. |
| Low recovery during sample preparation | Degradation during extraction or processing: The methods used for sample preparation may be contributing to the instability. | 1. Minimize processing time: Streamline your sample preparation workflow to reduce the time the compound is in solution.2. Maintain low temperatures: Perform extraction and processing steps on ice or at reduced temperatures.3. Evaluate extraction solvents: Test different extraction solvents for their impact on N-Nitrosoguvacine stability. |
Experimental Protocols
Protocol 1: Basic Stability Assessment of N-Nitrosoguvacine in Solution
This protocol outlines a basic experiment to assess the stability of N-Nitrosoguvacine under your specific laboratory conditions.
Materials:
-
N-Nitrosoguvacine reference standard
-
High-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of N-Nitrosoguvacine at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Prepare a working solution by diluting the stock solution to a concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Analyze the working solution immediately after preparation (Time 0) to get a baseline reading of the peak area.
-
Store the working solution under your typical experimental conditions (e.g., on the benchtop at room temperature or in the autosampler).
-
Inject and analyze the working solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Calculate the percentage of N-Nitrosoguvacine remaining at each time point relative to the Time 0 measurement.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade N-Nitrosoguvacine to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
N-Nitrosoguvacine stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp
-
Heating block or water bath
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the N-Nitrosoguvacine stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a set period.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear glass vial to a UV lamp for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for a set period.
-
Analyze all samples by HPLC or LC-MS/MS. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizations
Potential Degradation Pathways of N-Nitrosoguvacine
The following diagram illustrates a hypothetical degradation pathway for N-Nitrosoguvacine based on known nitrosamine chemistry. Note: These pathways are illustrative and require experimental confirmation for N-Nitrosoguvacine.
Caption: Potential degradation pathways for N-Nitrosoguvacine.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of N-Nitrosoguvacine solutions.
Caption: Workflow for N-Nitrosoguvacine stability assessment.
References
- Lee, C., Lee, Y., Schmidt, C., & Yoon, J. (2015). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Environmental Science & Technology, 49(3), 1753-1762.
- Ohshima, H., Friesen, M., Malaveille, C., Brouet, I., Hautefeuille, A., & Bartsch, H. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer letters, 44(3), 211–216.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1985). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. In IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, No. 37.
Sources
- 1. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral lesions, genotoxicity and nitrosamines in betel quid chewers with no obvious increase in oral cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quantification of N-Nitrosoguvacine (N-NIG) in Saliva
Welcome to the technical support center for the quantification of N-Nitrosoguvacine (N-NIG) in saliva. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-NIG analysis. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Introduction
N-Nitrosoguvacine (N-NIG) is a nitrosamine derived from arecoline, a major alkaloid present in the areca nut. The consumption of areca nut, often as part of a betel quid, is prevalent in many parts of Asia and among migrant communities worldwide.[1] This habit is strongly associated with an increased risk of oral and esophageal cancers. N-NIG, formed endogenously in the oral cavity of chewers, is a suspected carcinogen, making its accurate quantification in saliva a critical aspect of research into the health effects of areca nut use and the development of potential interventions.[2][3]
However, the quantification of N-NIG in saliva is not without its challenges. The complex nature of the salivary matrix, the low concentrations of the analyte, and its potential for instability can all contribute to variability and inaccuracy in measurements. This guide aims to provide you with the necessary knowledge and tools to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the quantification of N-NIG in saliva.
Q1: What is N-Nitrosoguvacine (N-NIG) and why is it important to measure it in saliva?
N-Nitrosoguvacine is a nitrosamine formed from the nitrosation of guvacine, a derivative of the areca nut alkaloid arecoline. Its presence in the saliva of areca nut chewers is a direct indicator of exposure to carcinogenic compounds.[2][3] Measuring N-NIG in saliva provides a non-invasive method to assess the potential cancer risk associated with areca nut chewing and can be used as a biomarker in epidemiological studies and for monitoring the efficacy of cessation programs.[4]
Q2: What are the typical concentration ranges of N-NIG in the saliva of areca nut chewers?
The concentration of N-NIG in the saliva of areca nut chewers can vary widely depending on individual chewing habits, the composition of the betel quid, and the time of sample collection. Studies have reported levels of betel nut-specific nitrosamines, including N-nitrosoguvacoline and N-nitrosoguvacine, to range from non-detectable up to 30.4 ng/mL.[2]
Q3: What are the recommended analytical methods for N-NIG quantification in saliva?
The most common and reliable methods for the quantification of N-NIG and other nitrosamines in saliva are based on chromatography coupled with mass spectrometry. Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of N-NIG in a complex matrix like saliva.[5][6][7] Gas chromatography with a Thermal Energy Analyzer (GC-TEA) has also been used.[2]
Q4: How should saliva samples be collected and stored to ensure the stability of N-NIG?
Proper sample collection and storage are paramount for accurate N-NIG quantification. To minimize degradation, saliva samples should be collected and immediately placed on ice.[8] It is recommended to process the samples as soon as possible. Processing typically involves centrifugation to remove particulate matter and cells.[9][10] For long-term storage, samples should be frozen at -80°C.[3] The addition of protease inhibitors may be considered to prevent protein degradation, which can alter the saliva matrix, although the direct impact on N-NIG stability needs specific validation.[8][11]
Q5: What are the primary challenges in achieving accurate N-NIG measurements in saliva?
The main challenges include:
-
Low Analyte Concentration: N-NIG is often present at very low levels (ng/mL), requiring highly sensitive analytical instrumentation.[2]
-
Complex Saliva Matrix: Saliva contains a multitude of proteins, enzymes, salts, and other small molecules that can interfere with the analysis, leading to matrix effects.[12]
-
Analyte Stability: N-NIG can be susceptible to degradation, and its in-situ formation from precursors in the collected saliva can also occur, leading to artificially elevated levels.[7][13]
-
Interference from Structurally Similar Compounds: The presence of other areca nut alkaloids and their metabolites may interfere with the chromatographic separation and detection of N-NIG.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during N-NIG quantification in saliva.
Issue 1: Low or No Detectable N-NIG Signal
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Analyte Degradation | 1. Review sample collection and storage procedures. Were samples kept on ice and promptly frozen?[8] 2. Prepare fresh standards and quality controls to verify instrument performance. 3. Investigate the pH of the saliva samples, as extreme pH values could promote degradation. | - Strict adherence to a validated sample collection and storage protocol. - Minimize freeze-thaw cycles. |
| Inefficient Extraction | 1. Evaluate the efficiency of your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. 2. Experiment with different extraction solvents or SPE cartridges. 3. Spike a blank saliva sample with a known amount of N-NIG standard before extraction to calculate recovery. | - Method development and validation of the extraction procedure are crucial. - Use of an appropriate internal standard to correct for extraction losses. |
| Instrumental Issues | 1. Check the sensitivity and calibration of your LC-MS/MS system. 2. Clean the ion source and check for any blockages in the system. 3. Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for N-NIG. | - Regular maintenance and calibration of the analytical instrument. - Use of a system suitability test before each analytical run. |
Issue 2: Poor Reproducibility of Results
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Inconsistent Sample Preparation | 1. Review your entire sample preparation workflow for any steps that could introduce variability. 2. Ensure precise and consistent pipetting, especially for small volumes. 3. Use an internal standard to normalize for variations in sample preparation and instrument response. | - Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation. - Regular training and competency assessment of laboratory personnel. |
| Matrix Effects | 1. Assess matrix effects by comparing the response of N-NIG in a neat solvent versus a post-extraction spiked saliva sample. 2. If significant matrix effects are observed, consider further sample cleanup or the use of a matrix-matched calibration curve. | - Dilution of the sample, if the analyte concentration allows. - Optimization of the chromatographic method to separate N-NIG from interfering matrix components. |
| Variability in Saliva Composition | 1. Be aware that inter- and intra-individual variations in saliva composition (e.g., viscosity, protein content) can affect extraction efficiency. | - While difficult to control, using a robust and validated method can minimize the impact of this variability. |
Issue 3: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Contaminated Solvents or Reagents | 1. Analyze blank injections of your mobile phase and reconstitution solvents. 2. Use high-purity, LC-MS grade solvents and freshly prepared reagents. | - Regular replacement of solvents and proper storage of reagents. |
| Carryover from Previous Injections | 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Optimize the needle wash procedure of your autosampler. | - Incorporate blank injections between samples in your analytical sequence. |
| Co-eluting Matrix Components | 1. Adjust the chromatographic gradient to improve the separation of N-NIG from interfering peaks. 2. Utilize the high selectivity of tandem mass spectrometry (MS/MS) by monitoring specific precursor-product ion transitions for N-NIG. | - Thorough method development to achieve optimal chromatographic resolution. |
Issue 4: In-situ Formation of N-NIG Post-Collection
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Presence of Precursors and Nitrosating Agents | 1. The presence of guvacine (precursor) and nitrite in saliva can lead to the artificial formation of N-NIG after sample collection.[7][13] 2. To assess this, you can add a nitrosation inhibitor, such as ascorbic acid, to a subset of samples immediately after collection and compare the N-NIG levels with untreated samples. | - Immediate cooling of the saliva sample to slow down chemical reactions.[8] - Consider the addition of a nitrosation inhibitor at the time of collection, but this must be validated to ensure it does not interfere with the analysis. |
Experimental Workflow & Diagrams
A robust and well-defined experimental workflow is critical for the successful quantification of N-NIG in saliva.
Recommended Experimental Workflow
Caption: Experimental workflow for N-NIG quantification in saliva.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for N-NIG quantification.
Summary of Key Recommendations
-
Standardize Sample Handling: Implement a strict and consistent protocol for saliva collection, processing, and storage to minimize pre-analytical variability.
-
Validate Your Method: A fully validated analytical method is essential for producing reliable and defensible data. This includes assessing linearity, accuracy, precision, selectivity, and stability.
-
Utilize Internal Standards: The use of a stable isotope-labeled internal standard for N-NIG is highly recommended to correct for variations in extraction efficiency and instrument response.
-
Be Mindful of the Matrix: Saliva is a complex biological fluid. Always consider the potential for matrix effects and take appropriate steps to mitigate them.
-
Maintain Your Instrumentation: Regular maintenance and performance verification of your LC-MS/MS system are crucial for achieving the required sensitivity and reproducibility.
By understanding the challenges and implementing the strategies outlined in this guide, researchers can enhance the quality and reliability of their N-NIG quantification data, contributing to a better understanding of the health risks associated with areca nut consumption.
References
-
Franke, A. A., et al. (2020). Chemical Markers for Short- and Long-Term Areca Nut Exposure. Substance Use & Misuse, 55(9), 1546-1555. [Link]
-
A-Rahman, N. H., et al. (2021). Salivary Areca and tobacco alkaloids for bioverification in the Betel Nut Intervention Trial (BENIT). Nicotine & Tobacco Research, 23(11), 1944-1948. [Link]
-
Rai, V. K., et al. (2014). Study of salivary arecoline in areca nut chewers. Journal of Oral and Maxillofacial Pathology, 18(3), 365-369. [Link]
-
ResearchGate. (n.d.). Sample preparation. The collected nonsmoker saliva or urine sample is... [Link]
-
CD Genomics. (n.d.). Saliva Sample Collection and Handling Instructions. [Link]
-
Paul, S., et al. (2015). Composition of betel specific chemicals in saliva during betel chewing for the identification of biomarkers. PLoS One, 10(9), e0137809. [Link]
-
Nair, J., et al. (1985). Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid. IARC Scientific Publications, (65), 465-474. [Link]
-
Singh, M., & Tandon, S. (2011). Estimation and correlative study of salivary nitrate and nitrite in tobacco related oral squamous carcinoma and submucous fibrosis. Journal of Oral and Maxillofacial Pathology, 15(2), 183-186. [Link]
-
ResearchGate. (n.d.). Chromatogram results for each analysis method of nine nitrosamine standard solutions prepared with artificial saliva. [Link]
-
Stepanov, I., et al. (2018). Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users. Carcinogenesis, 39(6), 845-850. [Link]
-
Sipahimalani, A. T., et al. (1984). Detection of N-nitrosamines in the saliva of habitual chewers of tobacco. Food and Chemical Toxicology, 22(4), 261-264. [Link]
-
Bhide, S. V., et al. (1986). N-nitrosamines in the saliva of tobacco chewers or masheri users. Food and Chemical Toxicology, 24(4), 293-297. [Link]
-
de Boer, M. J., et al. (2009). Sample Stability and Protein Composition of Saliva: Implications for Its Use as a Diagnostic Fluid. Clinical Chemistry, 55(8), 1546-1549. [Link]
-
Knezevic, A., et al. (2012). Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans. Nicotine & Tobacco Research, 14(8), 915-921. [Link]
-
Knezevic, A., et al. (2012). Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans. Nicotine & Tobacco Research, 14(8), 915-921. [Link]
-
Hoffmann, D., & Adams, J. D. (1981). Carcinogenic tobacco-specific N-nitrosamines in snuff and in the saliva of snuff dippers. Cancer Research, 41(11 Pt 1), 4305-4308. [Link]
-
Wleklinski, M., et al. (2021). Qualitative and Quantitative Mass Spectrometry in Salivary Metabolomics and Proteomics. Molecules, 26(16), 4967. [Link]
-
Babateen, A. M., et al. (2019). Validity and reliability of test strips for the measurement of salivary nitrite concentration with and without the use of mouthwash in healthy adults. Nitric Oxide, 91, 23-29. [Link]
Sources
- 1. Study of salivary arecoline in areca nut chewers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Composition of betel specific chemicals in saliva during betel chewing for the identification of biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salivary Areca and tobacco alkaloids for bioverification in the Betel Nut Intervention Trial (BENIT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
- 11. Sample Stability and Protein Composition of Saliva: Implications for Its Use as a Diagnostic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Nitrosoguvacine Gas Chromatography (GC) Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of N-Nitrosoguvacine. As a nitrosamine impurity derived from the areca nut, N-Nitrosoguvacine presents unique analytical challenges due to its polarity and potential for thermal instability.[1] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common issues encountered during its analysis. Regulatory bodies like the FDA and EMA have stringent guidelines for controlling nitrosamine impurities in pharmaceuticals, making robust and reliable analytical methods paramount.[2][3][4][5]
This resource is structured into a direct question-and-answer format, addressing specific experimental problems with explanations of the underlying chemistry and step-by-step protocols for resolution.
Troubleshooting Guide: Common GC Issues
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: "My N-Nitrosoguvacine peaks are exhibiting significant tailing. What is the cause and how can I achieve a symmetrical peak?"
Answer:
Peak tailing is the most common chromatographic problem for polar, nitrogen-containing compounds like N-Nitrosoguvacine. It is almost always caused by unwanted interactions between the analyte and "active sites" within the GC system.
Causality Explained:
-
Active Sites: These are locations in the sample flow path that can adsorb polar analytes. The primary culprits are free silanol (Si-OH) groups on the surfaces of the inlet liner, the column's stationary phase, or glass wool packing. The slightly acidic proton on the silanol group forms a hydrogen bond with the electronegative oxygen and nitrogen atoms in N-Nitrosoguvacine, temporarily and non-uniformly retaining the analyte as it moves through the system. This delayed release from active sites results in a tailed peak.
-
Thermal Instability: While less common for peak shape issues alone, partial degradation of the analyte in a hot inlet can contribute to broader or misshapen peaks.
-
Matrix Effects: Non-volatile residues from the sample matrix can accumulate in the inlet and at the head of the column, creating new active sites that were not present in a clean system.
Step-by-Step Troubleshooting Protocol:
-
Inlet Maintenance (Most Likely Cause):
-
Action: Replace the inlet liner. Use a high-quality, deactivated liner, preferably one with a taper or other feature to minimize sample contact with the hot metal surfaces of the inlet.[6]
-
Rationale: The liner is the first point of contact and is most prone to contamination. Over time, even the best deactivation wears off. A fresh, highly deactivated surface is critical.
-
Pro-Tip: Consider using a liner with quartz wool instead of glass wool. While both need to be well-deactivated, quartz wool is generally more inert.
-
-
Column Conditioning & Care:
-
Action: Trim the column. Remove the first 10-15 cm from the inlet side of the column.
-
Rationale: The front end of the column accumulates non-volatile matrix components that destroy the stationary phase and create active sites. Trimming removes this contaminated section.
-
Action: Condition the column. After trimming and reinstalling, bake the column at its maximum isothermal temperature (or as recommended by the manufacturer) for 1-2 hours with carrier gas flowing.
-
Rationale: This removes any volatile contaminants and ensures the stationary phase is properly settled.
-
-
Consider Derivatization:
-
Action: If issues persist, derivatization is a highly effective chemical solution. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), will convert the polar functional groups on N-Nitrosoguvacine to non-polar trimethylsilyl (TMS) ethers.[7][8][9]
-
Rationale: The resulting TMS-derivatized molecule is more volatile and significantly less polar, eliminating the hydrogen bonding interactions with silanol groups and leading to sharp, symmetrical peaks.[8][10]
-
Problem 2: Low Sensitivity / Poor Response
Question: "I'm struggling to achieve the required low detection limits for N-Nitrosoguvacine. My signal-to-noise ratio is poor. What should I investigate?"
Answer:
Low sensitivity for nitrosamines in GC is a frequent challenge, often stemming from analyte loss before it ever reaches the detector. The key areas to investigate are thermal degradation, detector choice, and sample preparation efficiency.
Causality Explained:
-
Thermal Degradation: The N-NO bond in nitrosamines is thermally labile.[11][12] High temperatures in the GC inlet can cause the molecule to break apart before it even enters the column. This is a primary cause of low response. Some molecules may degrade into other products, leading to inaccuracy.[6][13]
-
Detector Suitability: Not all GC detectors are created equal for nitrosamine analysis. While a standard mass spectrometer (MS) is commonly used, specialized detectors can offer superior sensitivity and selectivity.
-
Sample Loss: Analyte can be lost during sample preparation steps, such as extraction or solvent evaporation, leading to a lower concentration being injected.
Step-by-Step Troubleshooting Protocol:
-
Optimize Inlet Temperature:
-
Action: Perform an inlet temperature study. Start with a lower temperature (e.g., 150-180 °C) and inject a standard, then incrementally increase the temperature (e.g., in 20 °C steps) up to 250 °C.
-
Rationale: You are looking for the optimal temperature that provides efficient volatilization of the analyte without causing significant degradation. The peak area for N-Nitrosoguvacine should increase with temperature up to a point, after which it will plateau or decrease as degradation becomes dominant.[14]
-
Pro-Tip: Use a pulsed splitless or programmed temperature vaporization (PTV) inlet if available. These techniques introduce the sample at a lower initial temperature which is then rapidly ramped, minimizing the time the analyte spends in the hot inlet and thus reducing degradation.
-
-
Evaluate Your Detector:
-
GC-MS/MS: For the highest selectivity and sensitivity, a triple quadrupole mass spectrometer (MS/MS) is recommended.[6][15][16] Operating in Multiple Reaction Monitoring (MRM) mode filters out matrix noise, dramatically improving the signal-to-noise ratio.
-
GC-TEA (Thermal Energy Analyzer): This is the gold standard for nitrosamine-specific detection.[17][18] The TEA pyrolyzes the nitrosamine to release a nitric oxide (NO) radical, which then reacts with ozone to produce light (chemiluminescence) that is detected by a photomultiplier tube.[11][12] This process is highly specific to the N-NO group and is exceptionally sensitive, often avoiding matrix interferences seen with MS.[11][12]
-
GC-NCD (Nitrogen Chemiluminescence Detector): This detector can be operated in a "nitrosamine mode" which enhances its selectivity for the nitroso moiety, providing better response compared to its standard nitrogen detection mode.[14]
-
-
Verify Sample Preparation:
-
Action: Review your extraction and concentration steps. Ensure pH is controlled, as harsh acidic conditions can promote nitrosamine formation or degradation.[19]
-
Action: Use an appropriate internal standard. An isotopically labeled N-Nitrosoguvacine, if available, is ideal as it will behave identically to the analyte during sample prep and analysis, accurately correcting for any losses.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization absolutely necessary for N-Nitrosoguvacine GC analysis?
A1: Not always, but it is highly recommended for robust, routine analysis. While direct analysis is possible on very well-maintained and highly inert systems, you will likely struggle with peak tailing and poor reproducibility. Derivatization, typically silylation, is a proactive step that converts the polar, problematic analyte into a volatile, non-polar derivative that is much better suited for GC analysis, leading to sharper peaks, better sensitivity, and a more rugged method.[8][10]
Q2: What is the best type of GC column for this analysis?
A2: A mid-polarity column is generally the best choice. A column with a stationary phase like a 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS) provides a good balance for separating a wide range of analytes. For more polar nitrosamines or to resolve them from matrix interferences, a higher polarity column, such as one containing a cyanopropyl phase (e.g., Rxi-624Sil MS), can provide better selectivity and peak shape.[6] Always choose a column specifically designed for mass spectrometry ("ms" designation) as they have lower bleed, which is critical for trace analysis.
Q3: How can I confirm the identity of my N-Nitrosoguvacine peak and rule out co-elution?
A3: The most definitive method is using a mass spectrometer, particularly a high-resolution mass spectrometer (HRMS).[19][20]
-
GC-MS (Single Quadrupole): Provides mass spectral information. You can confirm the presence of the molecular ion and key fragment ions characteristic of N-Nitrosoguvacine.
-
GC-MS/MS (Triple Quadrupole): Offers superior confirmation. By monitoring a specific precursor-to-product ion transition (MRM), you can be highly confident that the signal is from your target analyte, as it is extremely unlikely that an interfering compound will have the same retention time, the same precursor ion mass, AND fragment to the same product ion.
-
GC-HRMS (e.g., Orbitrap, TOF): Provides an accurate mass measurement of the molecule and its fragments, often to four decimal places. This allows you to calculate the elemental composition and definitively distinguish N-Nitrosoguvacine from a co-eluting compound that might have the same nominal mass (e.g., DMF interference with NDMA).[20]
Q4: What are the best practices for preparing calibration standards for N-Nitrosoguvacine?
A4: Handle nitrosamine standards with care as they are potential carcinogens and can be sensitive to light.[14][16]
-
Solvent: Use a high-purity solvent like Dichloromethane or Methanol.
-
Storage: Store stock solutions in amber vials at low temperatures (e.g., -20 °C) to prevent degradation from UV light and evaporation.[14]
-
Freshness: Prepare working standards (low concentration) fresh from the stock solution as frequently as possible, ideally daily. Nitrosamines can adsorb to glass surfaces over time, leading to a decrease in concentration in dilute solutions.
-
Linearity: Ensure your calibration curve is linear over the desired concentration range and has a correlation coefficient (R²) of ≥ 0.995.[15][16]
Data and Protocols
Table 1: Example GC-MS/MS Parameters for N-Nitrosamine Analysis
This table provides a typical starting point for method development. Parameters must be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Modern GC with electronic pneumatic control for stable retention times. |
| Inlet | Split/Splitless or PTV | Splitless mode for trace analysis; PTV to minimize thermal degradation. |
| Inlet Temp | 180 °C (or optimized) | Balances volatilization with minimizing thermal breakdown of the analyte.[14] |
| Liner | Deactivated, Tapered | Inert surface to prevent analyte adsorption.[6] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | Rxi-624Sil MS (30m x 0.25mm, 1.4µm) | Mid-to-high polarity phase for good selectivity for nitrosamines.[6] |
| Oven Program | 40°C (hold 2 min), ramp 15°C/min to 240°C | Separates volatile nitrosamines while eluting them in a reasonable time. |
| MS System | Triple Quadrupole (e.g., Agilent 7000 series) | Provides high selectivity and sensitivity through MRM analysis. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |
| Source Temp | 230 °C | Standard source temperature. |
| MRM Transition | Analyte Specific | Must be determined by infusing a standard of N-Nitrosoguvacine. |
Protocol 1: Silylation Derivatization of N-Nitrosoguvacine
This protocol is a general guideline and should be optimized.
-
Sample Preparation: Prepare your sample extract in a suitable solvent (e.g., Dichloromethane, Acetonitrile) and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent such as BSTFA + 1% TMCS (trimethylchlorosilane, a catalyst) to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
Diagrams
The following diagram outlines a logical decision-making process for diagnosing and resolving poor peak shape in the GC analysis of N-Nitrosoguvacine.
Caption: A decision tree for troubleshooting poor peak shape in GC analysis.
References
-
Analysis of nitrosamines by GC-TEA. FILAB. Available at: [Link]
-
New nitrosamine guidelines: FDA and EMA. LabAnalysis. Available at: [Link]
-
GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. LCGC International. Available at: [Link]
-
Analysis of Nitrosamines in Metformin Tablets Using Ellutia's Thermal Energy Analyser (GC-TEA). Chromatography Today. Available at: [Link]
-
Anybody using Thermal Energy Analysis for Nitrosamine testing? ECA Academy. Available at: [Link]
-
Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Technology Networks. Available at: [Link]
-
Nitrosamine impurities analysis solution guide. LabRulez GCMS. Available at: [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Institutes of Health (NIH). Available at: [Link]
-
Analysis of the Release of N-Nitrosamines from Rubber Teats and Soothers Using the Agilent 8890 Gas Chromatography System and 82. Agilent. Available at: [Link]
-
EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. Available at: [Link]
-
Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon composite as a solid-phase extraction sorbent. Taylor & Francis Online. Available at: [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Available at: [Link]
-
Nitrosamines by GC-MS/MS. OMCL. Available at: [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). Available at: [Link]
-
GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc. Available at: [Link]
-
Determination of Ten Nitrosamines in Drinking Water by Gas Chromatography/Electron Ionization Tandem Mass Spectrometry. ASMS. Available at: [Link]
-
A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. National Institutes of Health (NIH). Available at: [Link]
-
Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection. PubMed. Available at: [Link]
-
Some Areca-nut-derived N-Nitrosamines. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]
-
High throughput liquid and gas chromatography-tandem mass spectrometry assays for tobacco-specific nitrosamine and polycyclic aromatic hydrocarbon metabolites associated with lung cancer in smokers. PubMed. Available at: [Link]
-
Gas Chromatography Detection of Nitrosamines in Food and Beverages. LCGC Europe. Available at: [Link]
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- 1. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New nitrosamine guidelines: FDA and EMA | LabAnalysis - affidabilità e precisione per analisi chimiche [labanalysis.it]
- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
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- 13. tandfonline.com [tandfonline.com]
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Technical Support Center: Optimizing N-Nitrosoguvacine (NNG) Extraction from Tissue Samples
Welcome to the technical support center for the analysis of N-Nitrosoguvacine (NNG). As researchers, scientists, and drug development professionals, you are aware of the increasing regulatory scrutiny and analytical challenges associated with nitrosamine impurities. NNG, a tobacco-specific nitrosamine derived from the areca nut alkaloid guvacine, presents a unique set of challenges due to its polarity and the complexity of biological matrices.
This guide is designed to provide you with field-proven insights and robust methodologies to overcome common hurdles in NNG extraction from tissue samples. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your protocols are not just effective, but also self-validating.
Core Extraction Workflow: A Validated Approach
The successful quantification of NNG from tissue is critically dependent on a meticulously planned extraction and clean-up strategy. The goal is to efficiently isolate the polar NNG analyte from a complex matrix replete with lipids, proteins, and other endogenous interferences, which can severely impact LC-MS/MS sensitivity through matrix effects.[1][2]
Below is a recommended workflow that combines effective tissue homogenization with a robust Solid-Phase Extraction (SPE) clean-up tailored for polar analytes like NNG.
Caption: Troubleshooting logic for low SPE recovery.
-
Detailed Explanation:
-
Sorbent Choice: NNG is a polar, weakly basic compound. A standard C18 (hydrophobic) sorbent will not provide adequate retention. A mixed-mode strong cation-exchange (MCX) sorbent is ideal. [3][4]It provides dual retention mechanisms: reversed-phase and ion exchange.
-
pH Control during Loading: For a cation-exchange mechanism to work, NNG must be positively charged (protonated). Adjusting the sample supernatant to a pH of ~3-4 before loading ensures this. [5] 3. Wash Step: The wash step is critical for removing matrix interferences. [6]However, a wash solvent that is too strong (e.g., high percentage of methanol) can prematurely elute your target analyte. Use a relatively weak solvent like 100% water followed by a mild organic wash (e.g., 5-10% methanol in water).
-
Elution Step: To elute NNG from a cation-exchange sorbent, you must neutralize its charge. This is achieved by using a basic elution solvent. A common and effective choice is 5% ammonium hydroxide in methanol or acetonitrile. The organic solvent disrupts hydrophobic interactions while the base neutralizes the analyte, releasing it from the sorbent.
-
Q4: I am using Liquid-Liquid Extraction (LLE), but my extracts are "dirty" and I'm seeing significant matrix effects in my LC-MS/MS data. How can I improve this?
A4: While LLE is a classic technique, it can be less selective than SPE, often leading to "dirtier" extracts. [5][7]* Cause: The chosen organic solvent may be co-extracting a large amount of endogenous material (lipids, etc.) along with the NNG. Matrix effects arise when these co-eluting components suppress or enhance the ionization of NNG in the mass spectrometer source, leading to inaccurate quantification. [2][8]* Troubleshooting Steps:
- Optimize Extraction Solvent: Experiment with solvents of different polarities. While a polar compound like NNG might suggest a polar extraction solvent, a multi-step extraction could be beneficial. For example, an initial extraction with a non-polar solvent like hexane can remove lipids (a "defatting" step) before extracting the NNG with a more polar solvent like dichloromethane or ethyl acetate. [9] 2. Implement Salting-Out: Adding a salt (e.g., NaCl or MgSO₄) to the aqueous phase can increase the partitioning of NNG into the organic phase, improving recovery. This is the principle behind Salting-Out Liquid-Liquid Extraction (SALLE) and is a core component of QuEChERS methods. [10][11] 3. pH Adjustment: As with SPE, adjusting the pH of the aqueous sample can dramatically affect extraction efficiency by changing the ionization state of NNG. [12] 4. Consider a Post-LLE SPE Clean-up: For very complex matrices, the best approach may be a combination of methods. Use LLE for an initial bulk extraction, then pass the concentrated extract through an SPE cartridge for a more targeted clean-up.
Category 3: Analysis & Data Interpretation
Q5: My NNG signal is suppressed, and my internal standard isn't compensating for it properly. What should I do?
A5: This points to a significant matrix effect that is not being adequately corrected.
-
Cause: The ideal way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as NNG-d4. [2][13]A SIL-IS has nearly identical chemical properties and chromatographic retention time to the native analyte and will experience the same degree of ion suppression or enhancement. If you are using a structural analog as an internal standard, it may not co-elute perfectly and thus may not compensate accurately.
-
Troubleshooting Steps:
-
Acquire a SIL-IS: The most robust solution is to use a stable isotope-labeled version of NNG. This is the gold standard for quantitative mass spectrometry. [14] 2. Improve Chromatographic Separation: If a SIL-IS is unavailable, focus on improving the chromatographic separation between NNG and the interfering matrix components. [15]Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18) or adjust the mobile phase gradient to better resolve the analyte from the interferences. [16] 3. Dilute the Sample: A simple and often effective strategy is to dilute the final extract. This reduces the concentration of matrix components entering the MS source, thereby lessening their suppressive effect. [13]Of course, this requires that your method has sufficient sensitivity to still detect NNG at the required levels. [1] 4. Matrix-Matched Calibration: If all else fails, prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This ensures that the standards experience the same matrix effects as the samples, allowing for more accurate quantification. [17]
-
Detailed Protocols & Data Tables
Protocol 1: Solid-Liquid Extraction and SPE Clean-Up
This protocol is optimized for the extraction of NNG from ~100 mg of animal tissue.
-
Homogenization:
-
Weigh 100-150 mg of frozen tissue and place it in a 2 mL bead-beating tube containing zirconium beads.
-
Add 1 mL of chilled homogenization buffer (e.g., PBS with 0.1% formic acid).
-
Homogenize using a bead beater (e.g., FastPrep-24) for 30-45 seconds at a moderate speed. [18]Keep on ice.
-
Centrifuge at 11,000 x g for 10 minutes at 4°C. [18] * Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Condition: Condition an MCX SPE cartridge (e.g., 3 cc, 60 mg) with 2 mL of methanol, followed by 2 mL of water.
-
Equilibrate: Equilibrate the cartridge with 2 mL of 2% formic acid in water.
-
Load: Take the supernatant from step 1 and ensure the pH is ~3-4. Load it onto the SPE cartridge at a slow, steady flow rate (~1 drop/second).
-
Wash 1: Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Elute: Elute the NNG with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an LC vial for analysis.
-
Table 1: Comparison of Extraction Strategies
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS-based Method |
| Principle | Analyte partitioning between immiscible liquid phases. [7] | Analyte adsorption onto a solid sorbent followed by selective elution. [3] | Salting-out extraction followed by dispersive SPE (d-SPE) clean-up. [10][16] |
| Selectivity | Low to Moderate | High | Moderate to High |
| Matrix Effects | Often significant; may require post-extraction clean-up. [2] | Low, if sorbent and wash/elute steps are optimized. [8] | Can be effective; d-SPE step is crucial for matrix removal. [17] |
| Solvent Usage | High | Low | Moderate |
| Labor Intensity | High (manual shaking, separations) | Moderate (can be automated) [19] | Low to Moderate |
| Best For | Initial screening; simpler matrices. | Complex matrices requiring high purity; regulatory methods. | High-throughput screening of various matrices (e.g., food, tissue). [20] |
| Recovery | Variable (50-90%) [12] | High and reproducible (85-110%) [4] | Good (76-111% reported for meat products) [16] |
References
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Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
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Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. [Link]
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How to circumvent matrix effect in confirmatory testing - Nitrosamines Exchange. Nitrosamines Exchange. [Link]
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Trends and Challenges in Nitrosamine Testing: Part Two - The Analytical Scientist. The Analytical Scientist. [Link]
-
Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. ResearchGate. [Link]
-
Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. ResearchGate. [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. PubMed. [Link]
-
Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. MDPI. [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Consensus. [Link]
-
Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. National Institutes of Health. [Link]
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate. [Link]
-
Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce. RSC Publishing. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. PubMed. [Link]
-
Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent. ResearchGate. [Link]
-
Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. RSC Publishing. [Link]
-
Direct Liquid Extraction and Ionization Techniques for Understanding Multimolecular Environments in Biological Systems. National Institutes of Health. [Link]
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Automated liquid-liquid extraction of organic compounds from aqueous samples using a multifunction autosampler syringe. PubMed. [Link]
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Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants. ResearchGate. [Link]
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High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Agilent. [Link]
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Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. PubMed. [Link]
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Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. [Link]
-
N-Nitrosamides and their precursors in food systems. 3. Influence of pH and temperature on stability of N-nitrosamides. PubMed. [Link]
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Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method. MDPI. [Link]
-
Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants. National Institutes of Health. [Link]
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Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. ResearchGate. [Link]
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Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS. PubMed. [Link]
-
Gas Chromatography Detection of Nitrosamines in Food and Beverages. Chromatography Today. [Link]
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Solid-phase extraction and high-performance liquid chromatography mass spectrometry analysis of nitrosamines in treated drinking water and wastewater. ResearchGate. [Link]
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Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. PubMed. [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]
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Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
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Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. MDPI. [Link]
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Dispersive micro-solid phase extraction combined with gas chromatography-chemical ionization mass spectrometry for the determination of N-nitrosamines in swimming pool water samples. PubMed. [Link]
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Bionano Prep SP Tissue and Tumor DNA Isolation Protocol. Bionano Genomics. [Link]
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Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. [Link]
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Effects of temperature, solid content and pH on the stability of Black carrot anthocyanins. ResearchGate. [Link]
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A modified non-liquid nitrogen protocol for extraction of high-quality genomic DNA from the inner bark tissues of Dalbergia cochinchinensis (Fabaceae). Genetics and Molecular Research. [Link]
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The effect of pH, temperature and heating time on inulin chemical stability. SciSpace. [Link]
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- 20. researchgate.net [researchgate.net]
addressing matrix effects in N-Nitrosoguvacine mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of N-Nitrosoguvacine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for addressing the common analytical challenges associated with this polar nitrosamine. As an areca-nut-derived nitrosamine, N-Nitrosoguvacine presents unique challenges, particularly concerning matrix effects in complex biological samples.[1][2] This resource will equip you with the knowledge to develop robust, accurate, and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitrosoguvacine, and why is its analysis challenging?
N-Nitrosoguvacine is a nitrosamine derived from guvacine, an alkaloid found in the areca nut.[3] Its analysis is challenging due to its high polarity and the complex nature of the biological matrices in which it is typically found, such as saliva and urine.[2][4] These factors make it susceptible to significant matrix effects, which can compromise the accuracy and precision of quantification by mass spectrometry.
Q2: What are the typical biological matrices for N-Nitrosoguvacine analysis?
The primary biological matrices for monitoring exposure to N-Nitrosoguvacine are saliva and urine.[2] Following exposure, N-Nitrosoguvacine is metabolized in the body to N-nitrosonipecotic acid, which is then excreted in the urine, making urine a critical matrix for assessing metabolic exposure.[4][5]
Q3: What are the key physicochemical properties of N-Nitrosoguvacine to consider for method development?
Understanding the physicochemical properties of N-Nitrosoguvacine is fundamental to developing effective analytical methods.
| Property | Value/Description | Implication for Analysis |
| Molecular Formula | C₆H₈N₂O₃ | Used for accurate mass determination. |
| Molecular Weight | 156.14 g/mol [3] | Guides mass spectrometer settings. |
| Structure | Contains a carboxylic acid and a nitrosamine group on a tetrahydropyridine ring. | The carboxylic acid group makes the molecule polar and ionizable. |
| Polarity | High | Reversed-phase chromatography can be challenging; Hydrophilic Interaction Liquid Chromatography (HILIC) is a strong alternative.[5] |
| pKa | The carboxylic acid group suggests an acidic pKa (estimated around 4-5). | The charge state is pH-dependent, influencing extraction and chromatographic retention. |
| logP | Estimated to be low, indicating high hydrophilicity. | Poor partitioning into non-polar solvents during liquid-liquid extraction (LLE). |
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for N-Nitrosoguvacine?
As of the date of this document, a commercially available stable isotope-labeled internal standard for N-Nitrosoguvacine is not readily found in major supplier catalogs. While some vendors offer custom synthesis of deuterated nitrosamine standards, this can be a costly and time-consuming process.[6] The absence of a readily available SIL-IS for N-Nitrosoguvacine necessitates careful consideration of alternative internal standards.
Troubleshooting Guide: Matrix Effects
Matrix effects are a primary source of variability and inaccuracy in the LC-MS/MS analysis of N-Nitrosoguvacine. The following sections provide a structured approach to diagnosing and mitigating these effects.
Issue 1: Poor Peak Shape and/or Low Signal Intensity
Possible Cause: Ion suppression due to co-eluting matrix components from urine (e.g., salts, urea) or saliva.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. For a polar compound like N-Nitrosoguvacine, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties can be particularly effective at removing a wide range of interferences.
-
Liquid-Liquid Extraction (LLE): Due to the high polarity of N-Nitrosoguvacine, LLE with common non-polar solvents like hexane or dichloromethane will likely result in poor recovery. If LLE is to be attempted, consider using more polar extraction solvents like ethyl acetate, and adjust the sample pH to neutralize the carboxylic acid group, making the analyte less polar.
-
-
Chromatographic Optimization:
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating highly polar compounds like N-Nitrosoguvacine.[5] It uses a polar stationary phase and a high organic content mobile phase, which can also enhance ESI sensitivity.
-
Reversed-Phase Chromatography: If using a standard C18 column, ensure adequate retention by using a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid group. Employing a column with a different selectivity, such as a pentafluorophenyl (PFP) phase, can also be beneficial for separating polar analytes from matrix interferences.
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable matrix effects between different samples or batches. This is a common issue in clinical and toxicological studies where matrix composition can vary significantly between individuals.
Troubleshooting Steps:
-
Internal Standard Selection and Use:
-
The Gold Standard (when available): A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to compensate for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.
-
Choosing an Analogue Internal Standard: In the absence of a SIL-IS for N-Nitrosoguvacine, a structural analogue must be carefully selected. An ideal analogue internal standard should:
-
Have similar physicochemical properties (polarity, pKa) to N-Nitrosoguvacine.
-
Elute close to, but be chromatographically resolved from, the analyte.
-
Not be present in the samples.
-
A potential candidate could be a structurally similar nitrosamine that is not expected to be in the samples being analyzed.
-
-
Important Note: An analogue internal standard may not fully compensate for matrix effects, so thorough validation is crucial.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix (e.g., pooled urine or saliva from a drug-free source) that has undergone the same extraction procedure as the samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Issue 3: High Background Noise in MRM Transitions
Possible Cause: For low molecular weight compounds like N-Nitrosoguvacine, background chemical noise in the lower mass range can be a significant issue, impacting the signal-to-noise ratio and the limit of detection.
Troubleshooting Steps:
-
Optimize Mass Spectrometer Source Conditions:
-
Cone Voltage and Cone Gas Flow: These parameters can be optimized to reduce the formation of solvent clusters and other interfering ions in the source. A systematic evaluation of these parameters can significantly improve the signal-to-noise ratio for your target MRM transitions.
-
-
Select Specific and High-Intensity MRM Transitions:
-
While experimental determination is necessary, plausible MRM transitions for N-Nitrosoguvacine (precursor ion [M+H]⁺ = 157.1) can be predicted based on its structure. The loss of the nitroso group (-NO, 30 Da) or the carboxylic acid group (-COOH, 45 Da) are likely fragmentation pathways.
-
Proposed MRM Transitions (for optimization):
-
157.1 > 127.1 (Loss of NO)
-
157.1 > 112.1 (Loss of COOH)
-
157.1 > 82.1 (Further fragmentation)
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard of N-Nitrosoguvacine in the final mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Pre-extraction Spike): Take a blank matrix sample, spike it with N-Nitrosoguvacine at the same concentration as Set A, and then perform the full extraction procedure.
-
Set C (Post-extraction Spike): Perform the full extraction procedure on a blank matrix sample. Spike the final, extracted sample with N-Nitrosoguvacine at the same concentration as Set A.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Protocol 2: Sample Preparation of Urine using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute the sample 1:1 with 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge sequentially with methanol and then with 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the N-Nitrosoguvacine with a stronger solvent, such as 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: General workflow for N-Nitrosoguvacine analysis.
References
-
Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]
- Jain, V., Garg, A., Parascandola, M., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1976-1983.
- Dutta, A., et al. (2017). Estimation of arecoline content of various forms of areca nut preparations by high-pressure thin-layer chromatography. Journal of Advanced Clinical & Research Insights, 4(2).
-
European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM parameters of 12 nitrosamines and 5 internal standards. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85.
-
Advent Chembio. (n.d.). Buy Deuterated Nitrosamine Standards Online. Retrieved from [Link]
-
Wiley Analytical Science. (2022, November 14). Quantitative determination of major alkaloids in areca nut products by HPLC coupled with ion mobility spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Development of a Sensitive High Resolution Mass Spectrometry Method for Quantitation of N-Nitrosamines using Tof MRM on the Xevo G2-XS QTof. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions for analyzed NAs. [Image]. Retrieved from [Link]
-
PubChem. (n.d.). N-Nitrosoguvacoline. Retrieved from [Link]
- Nair, J., Ohshima, H., Pignatelli, B., et al. (1985). Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid.
- Ohshima, H., Friesen, M., & Bartsch, H. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer Letters, 44(3), 211-216.
Sources
- 1. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Nitrosoguvacine | CymitQuimica [cymitquimica.com]
- 4. Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
Technical Support Center: Enhancing N-Nitrosoguvacine (NGL) Detection Sensitivity
Welcome to the technical support center dedicated to the sensitive and reliable detection of N-Nitrosoguvacine (NGL). As a non-volatile, areca-nut-derived nitrosamine, NGL presents unique analytical challenges due to its potential carcinogenicity and the need for trace-level quantification in complex matrices.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize analytical methods for improved sensitivity and accuracy.
The core challenge in NGL analysis lies in achieving extremely low detection limits while mitigating interferences from the sample matrix, be it pharmaceutical formulations, biological fluids, or consumer products.[2][3] Regulatory agencies worldwide have implemented stringent control strategies for nitrosamine impurities, necessitating highly sensitive and robustly validated analytical methods.[4][5] This guide provides field-proven insights and systematic solutions to help you navigate these challenges effectively.
General Analytical Workflow for N-Nitrosamine Analysis
The successful analysis of NGL at trace levels follows a structured workflow, from meticulous sample preparation to sensitive detection. Each step is critical for ensuring data accuracy and reproducibility.
Caption: General analytical workflow for N-Nitrosoguvacine (NGL) analysis.
Troubleshooting Guide: Common Sensitivity Issues
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Problem Area 1: Low Signal Intensity / Poor Sensitivity
Question: My NGL signal is extremely low or undetectable. What are the primary causes and initial checks?
Answer: A weak or absent signal is a common but solvable issue. The problem typically originates from one of three areas: the sample preparation, the chromatographic separation, or the mass spectrometer settings.
Initial Troubleshooting Steps:
-
Confirm System Suitability: Before analyzing samples, inject a neat (in-solvent) NGL standard at a known concentration (e.g., 1-5 ng/mL). A strong, reproducible signal confirms that the LC-MS/MS system is performing correctly and the issue likely lies in your sample preparation or matrix.
-
Evaluate Internal Standard (IS) Signal: If you are using a stable isotope-labeled internal standard (e.g., NGL-d4), check its signal intensity in your sample. If the IS signal is also weak, it points towards a systemic issue like poor extraction recovery, instrument malfunction, or significant ion suppression. If the IS signal is strong but the native NGL signal is weak, the issue may be low NGL concentration in the sample or degradation of the native analyte.
-
Check for In-situ Formation Inhibitors: The artificial formation of nitrosamines during sample preparation can be a concern.[6] Ensure a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, is added to your sample diluent to prevent this.[6]
Question: How can I optimize my mass spectrometer's ion source for maximum NGL sensitivity?
Answer: Ion source optimization is critical as NGL, like many nitrosamines, can be challenging to ionize efficiently. The choice of ionization technique and the fine-tuning of its parameters can yield significant sensitivity gains.
-
Ionization Technique: While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred technique for nitrosamine analysis.[7] APCI can provide better ionization efficiency and reduced susceptibility to matrix effects for small, relatively nonpolar molecules like NGL. If your system has an APCI source, it is highly recommended to evaluate it.
-
Source Parameter Optimization:
-
Declustering Potential (DP) / Q0 Dissociation (Q0D): These parameters are crucial for reducing background noise and chemical interferences.[7] It is essential to optimize them through direct on-column LC-MS analysis rather than syringe infusion, as this accounts for the mobile phase background.[7] Systematically varying the DP/Q0D voltage while injecting a standard will reveal an optimal value that maximizes the signal-to-noise ratio.
-
Gas Settings (Nebulizer, Heater, Curtain Gas): Optimize gas flows and temperatures to ensure efficient desolvation of the mobile phase droplets and analyte ionization. Higher curtain gas pressures can sometimes reduce background noise.[7]
-
MRM Transitions: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for NGL. A minimum of two transitions should be monitored for confident identification.
-
Table 1: Example LC-MS/MS Parameters for NGL Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 or PFP (Pentafluorophenyl), <2 µm, ~100 x 2.1 mm | Provides good retention for polar compounds. PFP columns can offer alternative selectivity.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard proton source for positive ionization mode. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol often provides better sensitivity than acetonitrile for nitrosamines. |
| Ionization Mode | ESI+ or APCI+ | NGL contains a basic nitrogen atom, making it suitable for positive ionization. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Offers the highest sensitivity and selectivity for quantification.[9] |
| Example MRM (NGL) | Precursor Ion (Q1) -> Product Ion (Q3) | To be determined empirically for your specific instrument. |
| Example MRM (NGL-d4 IS) | Precursor Ion (Q1) -> Product Ion (Q3) | To be determined empirically for your specific instrument. |
Question: My sample matrix is complex (e.g., drug product with excipients, plasma). How can I improve my sample preparation to boost sensitivity?
Answer: Aggressive and targeted sample cleanup is paramount for achieving low detection limits in complex matrices. The goal is to remove interfering components while maximizing the recovery of NGL.
-
Solid-Phase Extraction (SPE): This is one of the most effective techniques for sample cleanup.[8][10] For NGL, a mixed-mode cation exchange SPE cartridge can be highly effective. The sorbent can retain the protonated NGL via ion exchange while allowing neutral and acidic matrix components to be washed away. The NGL is then eluted with a basic solvent.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may require more optimization to ensure good recovery for a relatively polar compound like NGL.
-
Dilution: If matrix effects are severe, a simple "dilute-and-shoot" approach can be a pragmatic solution. While this raises the theoretical limit of quantitation, it can significantly reduce ion suppression, sometimes leading to a net improvement in achievable sensitivity.[11]
Problem Area 2: Matrix Effects & Reproducibility
Question: What are matrix effects, and how do I know if they are compromising my NGL quantification?
Answer: The matrix refers to all components in your sample apart from the analyte of interest.[12] Matrix effects occur when these co-eluting components interfere with the ionization of NGL in the MS source, causing either ion suppression (signal decrease) or ion enhancement (signal increase).[11][12] This phenomenon is a major source of inaccuracy and poor reproducibility in LC-MS/MS analysis.
To diagnose matrix effects, perform a post-extraction spike experiment:
-
Analyze a blank sample matrix that has gone through your entire extraction procedure.
-
Spike this extracted blank matrix with a known amount of NGL standard.
-
Compare the signal response of the post-extraction spike to a neat standard of the same concentration prepared in pure solvent.
-
A significant difference (>15-20%) in signal intensity indicates the presence of matrix effects.[12]
Question: How can I effectively minimize or compensate for matrix effects?
Answer: Combating matrix effects requires a multi-faceted approach, combining smart chromatography, robust sample preparation, and appropriate calibration strategies.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[11] An SIL-IS like NGL-d4 is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate quantification.
-
Improve Chromatographic Separation: Ensure that NGL is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient or trying a column with a different chemistry (e.g., PFP) can shift the elution of interfering compounds away from the NGL peak.[8]
-
Matrix-Matched Calibration: If an SIL-IS is unavailable, prepare your calibration standards in a blank sample matrix that has been processed in the same way as your unknown samples.[11] This ensures that the standards and samples experience similar matrix effects, improving quantitative accuracy.
Decision Tree for Troubleshooting Low Sensitivity
This diagram provides a logical path for diagnosing and resolving issues with low NGL signal intensity.
Caption: A logical decision tree for troubleshooting low NGL sensitivity.
Frequently Asked Questions (FAQs)
Q: What are the typical regulatory limits for N-nitrosamines, and what sensitivity should my method achieve?
A: Regulatory agencies like the FDA and EMA have set strict acceptable intake (AI) limits for various nitrosamines, often in the range of 26.5 to 1500 ng/day, depending on the compound's carcinogenic potency.[13][14][15] Your analytical method's Limit of Quantification (LOQ) must be sufficiently low to reliably quantify NGL at a level well below the calculated AI limit for your specific drug product's maximum daily dose. As a minimum requirement, the method's LOQ should be at or below the AI.[16]
Q: How do I properly validate my analytical method for NGL?
A: Method validation must be performed according to ICH Q2(R2) guidelines to ensure the data is reliable and scientifically sound for regulatory submission.[5] Validation confirms key performance parameters including:
-
Specificity: The ability to detect NGL without interference from the matrix, impurities, or degradants.[5]
-
Linearity: Assessed over a range of concentrations, with a correlation coefficient (R²) > 0.99 being a typical acceptance criterion.[17]
-
Accuracy & Precision: Determined by analyzing spiked samples at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Robustness: The method's reliability when small, deliberate variations are made to parameters like mobile phase composition or temperature.[9]
Q: Can I use GC-MS for NGL analysis?
A: While LC-MS/MS is the most common and versatile technique for nitrosamines, GC-MS can also be used.[4][18] However, NGL is a non-volatile compound, so direct analysis by GC is not feasible. It would require a chemical derivatization step to convert it into a more volatile and thermally stable compound prior to injection.[2][19] This adds complexity and potential variability to the workflow. For this reason, LC-MS/MS is generally the preferred method.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of NGL from a Drug Product
This is a general framework. Specific parameters must be optimized for the analyte and matrix of interest.[9]
-
Sample Preparation: Accurately weigh the equivalent of one dose of the powdered drug product. Dissolve in 10 mL of a suitable diluent (e.g., 1% formic acid in water containing an appropriate nitrosation inhibitor).
-
Internal Standard: Spike the sample with a known amount of NGL-d4 internal standard.
-
Centrifugation: Vortex the sample for 5 minutes and centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.[9]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg) with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the NGL and IS with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.22 µm PVDF filter (pre-screened for nitrosamine leachables) into an LC vial for analysis.[9]
Protocol 2: High-Resolution Mass Spectrometry (HRAM) for NGL Confirmation
For unequivocal confirmation and to eliminate false positives from co-eluting interferences (like the solvent DMF which can interfere with NDMA), High-Resolution Accurate Mass (HRAM) spectrometry is the gold standard.[16][20]
-
Instrument: Utilize a UHPLC system coupled to a Q-Exactive Orbitrap or similar HRAM mass spectrometer.[21][22]
-
Acquisition Mode: Use Targeted Single Ion Monitoring (t-SIM) or Parallel Reaction Monitoring (PRM) mode.[22][23]
-
Resolution: Set the instrument resolution to at least 70,000 to confidently separate the NGL signal from potential isobaric interferences. A resolution of 45k is considered critical to eliminate many common false positives.[20]
-
Mass Accuracy: Set a narrow mass extraction window (e.g., < 5 ppm) during data processing. This ensures that only ions with the exact mass of NGL are quantified, providing an extremely high degree of selectivity.
By implementing these troubleshooting strategies, robust protocols, and a deep understanding of the underlying principles, you can develop and validate highly sensitive methods for the detection of N-Nitrosoguvacine, ensuring the safety and quality of pharmaceutical products.
References
- Benchchem. (n.d.). Troubleshooting guide for N-nitrosamine analysis errors.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
- Sinha, A. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc.
- National Institutes of Health (NIH). (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- World Journal of Biology Pharmacy and Health Sciences. (2024, December 12). Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection.
- ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).
- ResearchGate. (2025, August 7). Derivatization Method for Determination of Nitrosamines by GC–MS.
- American Chemical Society. (2025). Trace Analysis of N-Nitrosamines using chemical derivatization and reactive electrospray ionization mass spectrometry. ACS Fall 2025.
- LabRulez GCMS. (n.d.). Nitrosamine impurities analysis solution guide.
- PubMed. (n.d.). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods.
- Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Application Brief 64644.
- Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two.
- Royal Society of Chemistry. (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods.
- LabRulez LCMS. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
- ResearchGate. (n.d.). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry.
- Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- LCGC International. (2023, March 30). Nitrosamine analysis: Challenges and updated LC-MS/MS solutions.
- U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- LCGC International. (2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange.
- Open Access Journal of Medical Research. (n.d.). Regulatory Framework and Standards for Nitrosamine Control in Pharmaceuticals and Food Products.
- LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- European Medicines Agency (EMA). (2023, October 12). Appendix 2: Carcinogenic potency categorisation approach for N-nitrosamines.
- Regulatory Affairs Professionals Society (RAPS). (2023, August 7). FDA sets acceptable intake limits for nitrosamines in drugs.
- Thermo Fisher Scientific. (n.d.). Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple.
- Nitrosamines Exchange. (2024, June 3). How to circumvent matrix effect in confirmatory testing.
- YouTube. (2021, June 3). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469.
- Benchchem. (n.d.). Addressing matrix effects in LC-MS/MS analysis of N-butyl-N-nitroso-glycine.
- National Center for Biotechnology Information (NCBI). (n.d.). Some Areca-nut-derived N-Nitrosamines.
- PubMed. (2024). From detection methods to risk prevention: Control of N-nitrosamines in foods and the role of natural bioactive compounds.
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- 10. From detection methods to risk prevention: Control of N-nitrosamines in foods and the role of natural bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 16. pmda.go.jp [pmda.go.jp]
- 17. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. gcms.labrulez.com [gcms.labrulez.com]
- 21. lcms.cz [lcms.cz]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. youtube.com [youtube.com]
N-Nitrosoguvacine (N-NG) Technical Support Center: A Guide to Experimental Control and Variability
This guide is designed for researchers, scientists, and drug development professionals working with N-Nitrosoguvacine (N-NG). It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges and ensure the integrity and reproducibility of your experimental results.
Introduction to N-Nitrosoguvacine
N-Nitrosoguvacine is a nitrosamine compound derived from guvacine, an alkaloid found in the areca nut. It is primarily used as a laboratory chemical for in vitro research, particularly in studies related to toxicology and carcinogenesis. Understanding its chemical properties and potential for variability is critical for obtaining reliable experimental outcomes. This guide will walk you through the essential aspects of working with N-NG, from proper handling and storage to robust analytical methods and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitrosoguvacine and why is it studied?
A: N-Nitrosoguvacine (N-NG) is a specific N-nitroso compound derived from the areca nut alkaloid, guvacine. It is of scientific interest because areca nut chewing is associated with an increased risk of oral cancer. N-NG has been shown to be genotoxic, meaning it can damage DNA, and is therefore studied to understand the mechanisms of carcinogenesis associated with areca nut products.
Q2: What are the basic chemical and physical properties of N-NG?
A: N-NG is a colorless, crystalline solid with a molecular weight of 156.1 g/mol . While specific stability data is not extensively published, like many nitrosamines, it should be handled with care to avoid degradation.
Q3: What are the primary safety precautions I should take when working with N-NG?
A: N-Nitrosoguvacine, like other N-nitroso compounds, should be treated as a potential carcinogen. Always handle the compound in a designated area, such as a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory. All waste materials should be disposed of as hazardous chemical waste according to your institution's guidelines.
Q4: How should I store N-Nitrosoguvacine powder and solutions?
A: For long-term storage, solid N-NG should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles. The stability of N-NG in various buffers and at different pH values has not been extensively documented, so it is best practice to prepare solutions immediately before use.
Q5: Can N-NG form artifactually during my experiment?
A: Yes. A significant challenge in nitrosamine research is the potential for artifactual formation. This can occur if precursor amines and nitrosating agents (like nitrites) are present in your sample matrix or reagents, especially under acidic conditions or at elevated temperatures. It is crucial to use high-purity reagents and to control the pH and temperature of your experimental setup to minimize this risk.
Analytical Methodologies and Troubleshooting
Accurate quantification of N-NG is paramount for reliable experimental results. The choice of analytical method will depend on the sample matrix and the required sensitivity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely accessible method for the quantification of nitrosamines.
Q: I am not getting a good peak shape or resolution for N-NG using HPLC-UV. What could be the issue?
A: Poor peak shape and resolution can stem from several factors:
-
Mobile Phase Composition: The pH and organic solvent ratio of your mobile phase are critical. N-NG is a polar compound, so a reversed-phase method with a C18 column is a good starting point. Ensure your mobile phase is properly buffered and degassed.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) may help.
-
Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.
Recommended Starting Protocol for HPLC-UV Analysis of N-NG
| Parameter | Recommendation |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. An example gradient could be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B; 25-30 min, 5% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | ~230-245 nm (scan for optimal absorbance) |
| Column Temperature | 30-40 °C |
This protocol is a starting point and should be optimized and validated for your specific application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard.
Q: I am experiencing high background noise and inconsistent quantification with my LC-MS/MS analysis of N-NG. What are the likely causes?
A: High background and variability in LC-MS/MS analysis of nitrosamines are common challenges. Consider the following:
-
Matrix Effects: Biological samples (saliva, urine, cell lysates) contain numerous compounds that can co-elute with N-NG and suppress or enhance its ionization, leading to inaccurate quantification. A robust sample preparation method, such as solid-phase extraction (SPE), is crucial to clean up the sample.
-
Artifactual Formation During Sample Preparation: As mentioned, N-NG can form during sample handling if precursors are present. Consider adding a nitrosation inhibitor, such as ascorbic acid or ammonium sulfamate, to your samples during extraction.
-
Contamination from Labware: Avoid using plasticware that may leach interfering compounds. Use high-quality polypropylene or glass vials.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency. Optimize these for the best N-NG signal.
Recommended Starting Protocol for LC-MS/MS Analysis of N-NG
| Parameter | Recommendation |
| Column | C18 or HILIC column suitable for polar compounds |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile/Methanol |
| Gradient | To be optimized based on the column and sample matrix. |
| Flow Rate | 0.3-0.5 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Precursor ion (Q1): [M+H]+ = m/z 157.1. Product ions (Q3) need to be determined by infusing a standard solution of N-NG into the mass spectrometer. |
This protocol is a starting point and requires thorough optimization and validation.
Experimental Workflows and Protocols
Workflow for Sample Preparation from Biological Matrices
Caption: General workflow for N-NG sample preparation.
Protocol: In Vitro Micronucleus Assay for Genotoxicity Assessment of N-NG
The micronucleus assay is a well-established method for evaluating the genotoxic potential of a compound by detecting chromosome breaks or loss.
1. Cell Culture and Treatment:
-
Select a suitable mammalian cell line (e.g., CHO-K1, TK6, or HepG2).
-
Seed cells in appropriate culture vessels and allow them to attach and enter logarithmic growth phase.
-
Prepare a series of N-NG concentrations in culture medium. A wide range should be tested initially to determine the cytotoxic potential (e.g., using an MTT or similar viability assay).
-
Treat the cells with the N-NG concentrations for a specified duration (e.g., 4 hours for a short treatment with metabolic activation, or 24 hours for a continuous treatment without). Include a vehicle control (e.g., DMSO) and a positive control (e.g., mitomycin C without metabolic activation, or cyclophosphamide with metabolic activation).
2. Cytokinesis Block:
-
After the treatment period, wash the cells with fresh medium.
-
Add medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells. The optimal concentration of cytochalasin B should be predetermined for the chosen cell line.
-
Incubate for a period equivalent to 1.5-2 normal cell cycles.
3. Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
-
Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
4. Staining and Scoring:
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Score a minimum of 1000 binucleated cells per concentration for the presence of micronuclei.
-
A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
Troubleshooting Guide: In Vitro Assays
Q: My cell viability is drastically reduced even at low concentrations of N-NG. What should I check?
A:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤0.5%).
-
Compound Purity: Verify the purity of your N-NG standard. Impurities could be more cytotoxic than N-NG itself.
-
Treatment Duration: The chosen cell line may be particularly sensitive to N-NG. Consider reducing the exposure time.
Q: I am not seeing a positive result in my genotoxicity assay, even though N-NG is reported to be genotoxic.
A:
-
Metabolic Activation: N-NG may require metabolic activation to exert its genotoxic effects. If you are not already doing so, include a metabolic activation system (e.g., S9 fraction from hamster or rat liver) in your assay.
-
Concentration Range: You may not be reaching a high enough concentration to induce a detectable effect. Ensure your highest concentration is at the limit of solubility or cytotoxicity.
-
Assay Conditions: Review your entire protocol for any deviations. Ensure the pH of the culture medium is stable after the addition of N-NG and that all incubation times are correct.
Logical Relationships in N-NG Research
Caption: Key sources of experimental variability in N-NG research.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 85, 1–334. [Link]
-
Pfuhler, S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. [Link]
-
Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]
- Lorge, E., et al. (2016). SFTG international collaborative study on in vitro micronucleus test V. Using L5178Y cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 811, 13-23.
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]
-
IARC. (1985). Some Areca-nut-derived N-Nitrosamines. In IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 37. Lyon: International Agency for Research on Cancer. [Link]
-
Patel, K., et al. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 20(4), 245-250. [Link]
-
Aragen. (n.d.). Combat Nitrosamine Challenges with Comprehensive Analytical Solutions. [Link]
-
Yang, Y., et al. (2023). Innovations and Limitations in Areca Nut Research: A Narrative Review. Innovations in Digital Health, Diagnostics, and Biomarkers, 2, 111-119. [Link]
- Ohshima, H., et al. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer Letters, 44(3), 211-216.
-
Oh, H. B., et al. (2018). Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light. Journal of Toxicology and Environmental Health, Part A, 81(6), 1-11. [Link]
-
Hornyák, I., et al. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. Journal of Pharmaceutical and Biomedical Analysis, 62, 175-180. [Link]
-
Šimunková, M., & Kovaříková, P. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. European Journal of Pharmaceutics and Biopharmaceutics, 93, 196-204. [Link]
-
IARC. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Lyon, France: International Agency for Research on Cancer. [Link]
-
IARC. (1985). SOME ARECA-NUT-DERIVED N-NITROSAMINES. In IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 37. Lyon: International Agency for Research on Cancer. [Link]
- Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169-172.
- Nair, J., et al. (1985). Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid. Carcinogenesis, 6(3), 491-494.
- Prokopczyk, B., et al. (1987). 3-(Methylnitrosamino)
- Stich, H. F., et al. (1986). The genotoxicity of areca nut, a component of betel quid.
- Tang, Y.-C., & Lin, J.-K. (1996). The role of N-nitrosoguvacoline in the carcinogenesis of betel quid chewing. Journal of toxicology and environmental health, 47(5), 443-451.
- IARC. (1985).
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Nitrosoguvacine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the quantification of N-Nitrosoguvacine, a nitrosamine impurity of significant concern. Grounded in current regulatory expectations and established scientific principles, this document serves as a practical resource for developing and validating robust, fit-for-purpose analytical methods.
Introduction: The Regulatory Imperative
N-Nitrosoguvacine is a nitrosamine impurity that can potentially form in pharmaceutical products. Like other N-nitrosamines, it is of significant concern due to its classification as a probable human carcinogen. Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines requiring pharmaceutical manufacturers to perform risk assessments and implement control strategies to limit the presence of such impurities in drug products.[1][2][3] This has necessitated the development of highly sensitive and specific analytical methods to detect and quantify N-Nitrosoguvacine at trace levels.
The objective of this guide is to compare the primary analytical techniques used for this purpose and to provide a detailed framework for method validation, ensuring data integrity and regulatory compliance. The validation process aims to demonstrate that an analytical procedure is suitable for its intended purpose.[4]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount for accurately quantifying N-Nitrosoguvacine. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each technique offers a unique balance of sensitivity, selectivity, and susceptibility to matrix effects.
| Parameter | HPLC-UV | GC-MS/MS | LC-MS/MS |
| Applicability | Limited to higher concentrations; prone to interference. | Preferred for volatile nitrosamines.[5] | Versatile for a broad range of nitrosamines, including non-volatile and thermally unstable compounds like N-Nitrosoguvacine.[5] |
| Sensitivity | Low (µg/mL range). | High sensitivity, particularly for volatile analytes.[5] | Very high sensitivity (low ng/mL to pg/mL), capable of reaching low parts-per-billion (ppb) levels.[5][6] |
| Selectivity | Low; risk of co-eluting impurities. | High selectivity, utilizing Multiple Reaction Monitoring (MRM).[5] | Excellent selectivity through MRM, minimizing matrix interference.[5][7] |
| Matrix Effects | Highly susceptible. | Less prone to matrix effects, especially with headspace injection.[5] | Can be susceptible to ion suppression/enhancement, requiring robust sample preparation.[5] |
| Throughput | High. | Can have longer run times, though automation is possible.[5] | Generally higher throughput compared to GC-MS.[5] |
Causality Behind Method Selection: For N-Nitrosoguvacine, which is a non-volatile and polar molecule, LC-MS/MS is unequivocally the technique of choice . Its superior sensitivity is essential to meet the low acceptable intake (AI) limits set by regulatory agencies.[8][9] Furthermore, the high selectivity of tandem mass spectrometry (MS/MS) is critical for distinguishing the target analyte from complex sample matrices found in active pharmaceutical ingredients (APIs) and finished drug products, thereby preventing false positive results.[6][10]
In-Depth Protocol: A Validated LC-MS/MS Method
This section details a representative LC-MS/MS method for the quantification of N-Nitrosoguvacine. The choices within this protocol are driven by the chemical properties of the analyte and the need for maximum sensitivity and robustness.
Materials and Reagents
-
N-Nitrosoguvacine certified reference standard
-
Isotopically labeled internal standard (e.g., N-Nitroso-d4-guvacine)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
LC-MS grade Formic Acid
-
0.22 µm PVDF syringe filters
Instrumentation
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Step-by-Step Experimental Protocol
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of N-Nitrosoguvacine in methanol.
-
Perform serial dilutions in a suitable diluent (e.g., 50:50 Methanol:Water) to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare a working solution of the internal standard (ISTD) at a fixed concentration (e.g., 10 ng/mL).
-
Spike each calibration standard and quality control (QC) sample with the ISTD.
-
-
Sample Preparation:
-
API (Drug Substance): Accurately weigh approximately 50 mg of the API into a centrifuge tube. Add a precise volume of diluent to achieve a target concentration (e.g., 10 mg/mL).
-
Drug Product (Tablets): Crush a suitable number of tablets to obtain a fine powder. Weigh an amount of powder equivalent to 50 mg of the API.
-
Add the ISTD working solution.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Shake or sonicate for 30 minutes to extract the analyte.
-
Centrifuge at 4500 rpm for 15 minutes to pellet excipients.[11]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[11]
-
Rationale: The goal is to efficiently extract the analyte while removing insoluble excipients that could interfere with the analysis or damage the LC system. The use of an isotopically labeled internal standard early in the process corrects for variability in sample preparation and matrix effects.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Rationale: A C18 column provides good retention for polar compounds like N-Nitrosoguvacine. The acidic mobile phase (0.1% Formic Acid) is crucial as it promotes the protonation of the analyte, making it suitable for positive ion mode electrospray ionization (ESI+), which generally provides the best sensitivity for nitrosamines.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion ([M+H]+) and at least two product ions for N-Nitrosoguvacine and the internal standard. For example:
-
N-Nitrosoguvacine: Precursor Ion → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier).
-
ISTD: Precursor Ion → Product Ion.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution.
-
Rationale: MRM provides excellent selectivity and sensitivity by monitoring specific fragmentation patterns. Using a quantifier and a qualifier ion provides an extra layer of identification, reducing the risk of false positives, which is a key requirement of regulatory bodies.
-
Method Validation Workflow (ICH Q2(R1) Framework)
All analytical methods used for the assessment of nitrosamines in APIs and drug products must be validated according to the ICH Q2(R1) guideline to ensure they are suitable for their intended purpose.[4][12][13][14]
Caption: ICH Q2(R1) Validation Workflow.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] This is demonstrated by analyzing blank samples (diluent, placebo) to show a lack of interfering peaks at the retention time of N-Nitrosoguvacine.
-
Linearity and Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥0.99.
-
Accuracy: The closeness of test results to the true value. It is assessed by spiking the drug product placebo with known amounts of N-Nitrosoguvacine at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Recoveries should typically be within 80-120%.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Variation within the same laboratory (e.g., different days, analysts, or equipment). The relative standard deviation (%RSD) should typically be ≤15%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16] The LOQ must be at or below the regulatory limit for N-Nitrosoguvacine. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[16]
-
Conclusion
The validation of analytical methods for N-Nitrosoguvacine is a critical activity driven by stringent regulatory requirements to ensure patient safety. While several analytical techniques exist, LC-MS/MS stands out as the most suitable method due to its unparalleled sensitivity and selectivity. By following a structured validation protocol based on ICH Q2(R1) guidelines, laboratories can develop robust, reliable, and defensible methods. The detailed protocol and validation framework provided in this guide serve as a comprehensive resource for scientists tasked with this important analytical challenge, ensuring that methods are not only scientifically sound but also fit for their intended regulatory purpose.
References
-
New nitrosamine guidelines: FDA and EMA. LabAnalysis. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Center for Biotechnology Information. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
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Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. ProPharma. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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A deep dive into Nitrosamine impurities in APIs and drug products. Veeprho. [Link]
-
Nitrosamine Control: Understanding the New FDA and EMA Regulations. SGS Slovakia. [Link]
-
Active Pharmaceutical Ingredients Committee (APIC) Nitrosamine Risk Management: Guidance for API Manufacturers. APIC. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
-
FDA’s New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. MED Institute. [Link]
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A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. National Institutes of Health. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. U.S. Food and Drug Administration. [Link]
-
LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. JGPT. [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. [Link]
-
A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. PubMed. [Link]
-
(PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. [Link]
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]
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A Comparative Analysis of N-Nitrosoguvacine and N-Nitrosoguvacoline for Researchers
This guide provides an in-depth comparative analysis of two structurally related nitrosamines, N-Nitrosoguvacine (NGC) and N-Nitrosoguvacoline (NGL). Both compounds are derived from alkaloids present in the areca nut, a substance chewed by millions worldwide. Understanding the distinct biological activities of these compounds is critical for researchers in toxicology, oncology, and drug development. This document moves beyond a simple recitation of facts to offer a synthesized perspective grounded in experimental evidence, guiding researchers in their experimental design and interpretation of results.
Introduction: Two Sides of the Same Coin?
N-Nitrosoguvacine and N-Nitrosoguvacoline are N-nitroso compounds formed from the nitrosation of the areca nut alkaloids guvacine and arecoline, respectively.[1] While sharing a common origin and structural similarities, their biological activities, particularly their mutagenic and carcinogenic potential, are not identical. This guide will dissect these differences, providing a framework for their individual and comparative assessment.
Chemical and Physical Properties
| Property | N-Nitrosoguvacine (NGC) | N-Nitrosoguvacoline (NGL) |
| Chemical Name | 1,2,5,6-Tetrahydro-1-nitrosonicotinic acid | Methyl 1,2,5,6-tetrahydro-1-nitrosonicotinate |
| Molecular Formula | C₆H₈N₂O₃ | C₇H₁₀N₂O₃ |
| Molecular Weight | 156.1 g/mol | 170.2 g/mol |
| Appearance | Colorless, crystalline solid | Yellow oil |
| CAS Number | 55557-01-2 | 55557-02-3 |
Mechanism of Action: The Nitrosamine Paradigm
Like other N-nitroso compounds, the genotoxicity of NGC and NGL is believed to be mediated by their metabolic activation into reactive electrophilic species that can form DNA adducts. This process is initiated by cytochrome P450 enzymes. The resulting DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis. Both NGC and NGL are metabolized in rats to a common metabolite, N-nitrosonipecotic acid, which is excreted in the urine.[1][2]
Caption: Metabolic activation of NGC and NGL to DNA-damaging species.
Comparative Biological Activity: A Tale of Two Nitrosamines
The most striking difference between NGC and NGL lies in their mutagenic potential as determined by the Ames test.
Mutagenicity
| Compound | Ames Test Result |
| N-Nitrosoguvacine (NGC) | Negative |
| N-Nitrosoguvacoline (NGL) | Positive |
N-Nitrosoguvacoline has been shown to be mutagenic to bacteria, whereas N-Nitrosoguvacine is not.[1][2] This fundamental difference suggests that the methyl ester group in NGL, absent in NGC, may play a crucial role in its metabolic activation to a mutagenic species in the bacterial system.
Genotoxicity
Despite the differing results in the Ames test, both compounds are considered genotoxic.[1] This indicates that they are capable of damaging DNA, which can be assessed by other methods such as the Comet assay (single-cell gel electrophoresis) that detects DNA strand breaks.
Carcinogenicity
The evidence for the carcinogenicity of both NGC and NGL in experimental animals is considered inadequate.[1][2] In one study, N-Nitrosoguvacoline administered in the drinking water of rats induced pancreatic adenomas in males; however, this finding was not replicated in a subsequent study.[2] Consequently, the International Agency for Research on Cancer (IARC) has classified both N-Nitrosoguvacine and N-Nitrosoguvacoline as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans".[1][3]
Experimental Protocols for Comparative Analysis
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to comparatively assess the biological activities of NGC and NGL.
Mutagenicity Assessment: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.
Experimental Workflow: Ames Test
Sources
A Comparative Guide to Areca Nut-Derived Nitrosamines for the Research Professional
This guide provides an in-depth, objective comparison of N-Nitrosoguvacine (NGL) and other principal nitrosamines derived from the areca nut, a substance chewed by over 10% of the world's population.[1] For researchers in toxicology, oncology, and drug development, understanding the distinct profiles of these compounds is critical for assessing carcinogenic risk and developing targeted interventions. This document moves beyond a simple listing of facts to explain the causality behind their biological activities and the experimental frameworks used to evaluate them.
Introduction to Areca Nut-Specific Nitrosamines (ASNAs)
The chewing of areca nut, the primary ingredient in betel quid, leads to the endogenous formation of N-nitroso compounds.[2][3][4] The major alkaloid in the nut, arecoline, undergoes nitrosation in the oral cavity, a process influenced by nitrite from dietary or environmental sources, to form several key nitrosamines.[2][5][6][7] This guide focuses on the four most studied ASNAs:
-
N-Nitrosoguvacoline (NGL)
-
N-Nitrosoguvacine (NGC)
-
3-(Methylnitrosamino)propionitrile (MNPN)
-
3-(Methylnitrosamino)propionaldehyde (MNPA)
These compounds are found in the saliva of betel quid chewers and are implicated in the high incidence of oral cancers in regions where chewing is prevalent.[5][7][8]
Comparative Analysis of Carcinogenic and Genotoxic Potential
The carcinogenic risk associated with ASNAs is not uniform. Their potency and mechanism of action differ significantly, largely due to variations in their metabolic activation pathways and the types of DNA damage they induce.
While there is inadequate evidence in humans for the carcinogenicity of NGL, NGC, and MNPN, animal studies provide a clearer, albeit varied, picture.[5][8] MNPN is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals.[5][8] In contrast, NGL and NGC are deemed "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence in animal studies.[5][8]
Table 1: Comparative Profiles of Key Areca Nut-Derived Nitrosamines
| Feature | N-Nitrosoguvacine (NGL) | N-Nitrosoguvacine (NGC) | 3-(Methylnitrosamino)propionitrile (MNPN) | 3-(Methylnitrosamino)propionaldehyde (MNPA) |
| IARC Classification | Group 3 (Not Classifiable)[5][8] | Group 3 (Not Classifiable)[5] | Group 2B (Possibly Carcinogenic)[5][8] | Group 3 (Not Classifiable)[5][8] |
| Carcinogenicity in Animals | Inadequate evidence[5][8]; one study showed pancreatic adenomas in male rats.[8] | Inadequate evidence.[5][8] | Sufficient evidence; potent carcinogen inducing esophageal, nasal, and tongue tumors in rats.[5][9][10] | Limited evidence; induced lung adenomas and adenocarcinomas in rats.[5][8] |
| Genotoxicity Profile | Mutagenic in S. typhimurium TA1535 with metabolic activation.[5] Weakly mutagenic in TA100 and TA98.[5] | Not mutagenic in bacteria.[5][8] Metabolized to N-nitrosonipecotic acid.[5][8] | Genotoxic; causes DNA single-strand breaks and DNA-protein cross-links.[5][8] Leads to DNA cyanoethylation.[5][8][11] | Cytotoxic to human buccal epithelial cells.[5] |
| Primary Mechanism | Requires metabolic activation to exert genotoxicity. | Considered less reactive; primarily metabolized and excreted.[5][8] | Metabolic α-hydroxylation forms a reactive intermediate that cyanoethylates DNA, forming adducts like 7-(2-cyanoethyl)guanine.[11] | Exhibits direct cytotoxicity.[12] |
| Precursor Alkaloid | Arecoline[5] | Guvacine (from Arecaidine)[5][7] | Arecoline[5] | Arecoline[5] |
Mechanistic Insights: Metabolic Activation and DNA Adduct Formation
The genotoxicity of most nitrosamines, including those derived from areca nut, is contingent upon their metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[13][14][15] This process transforms the relatively inert parent compound into a highly reactive electrophile capable of alkylating DNA.
N-Nitrosoguvacoline (NGL) shows mutagenicity in bacterial assays only after the addition of an external metabolic activation system (e.g., rat liver S9 fraction), highlighting its nature as a pro-carcinogen.[5] In contrast, N-Nitrosoguvacine (NGC) is generally not mutagenic in these same assays and is primarily metabolized to N-nitrosonipecotic acid for excretion.[5][8]
MNPN stands out as a particularly potent genotoxin due to its specific metabolic pathway.[9][10][16] Alpha-hydroxylation of MNPN leads to the formation of 2-cyanoethyldiazohydroxide, a reactive intermediate.[11] This compound readily cyanoethylates DNA, forming adducts such as O6-(2-cyanoethyl)deoxyguanosine and 7-(2-cyanoethyl)guanine.[11] The formation of these adducts, particularly at the O6 position of guanine, is a critical miscoding lesion strongly associated with the initiation of carcinogenesis.[11]
The diagram below illustrates the general precursor relationships and the critical step of metabolic activation.
Caption: Formation and activation pathway of key ASNAs.
Experimental Protocol: Comparative Genotoxicity Assessment using the In Vitro Micronucleus Assay
To empirically compare the genotoxic potential of NGL, NGC, and MNPN, the in vitro micronucleus (MN) assay is a robust and widely accepted method.[13][17] It detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. This protocol is designed for a metabolically competent human cell line, such as HepaRG™, which can endogenously activate pro-carcinogens, providing a more physiologically relevant system than those requiring external rodent liver extracts.[13][17][18][19]
Objective: To quantify and compare the frequency of micronuclei induction in HepaRG™ cells following a 24-hour exposure to NGL, NGC, and MNPN.
Methodology:
-
Cell Culture & Seeding:
-
Culture HepaRG™ cells according to the supplier's protocol to ensure differentiation and metabolic competence. Three-dimensional (3D) spheroid cultures are preferred as they exhibit higher CYP enzyme activity compared to 2D monolayers.[13][17]
-
Seed cells in appropriate multi-well plates. Allow cells to acclimate for 24 hours before treatment.
-
Causality: Using a metabolically competent human cell line is crucial for evaluating nitrosamines, as their genotoxicity is dependent on biotransformation that may have species-specific differences.[13][20]
-
-
Compound Preparation & Treatment:
-
Prepare stock solutions of NGL, NGC, and MNPN in a suitable solvent (e.g., DMSO or sterile water).
-
Create a dilution series for each compound to treat cells across a range of concentrations (e.g., 8-10 concentrations, from low micromolar to millimolar).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the solvent alone.
-
Positive Control (without metabolic activation): Mitomycin C (a direct-acting clastogen).
-
Positive Control (with metabolic activation): Cyclophosphamide.
-
-
Causality: A wide concentration range is essential to capture the dose-response relationship and identify the lowest effective concentration. The controls validate the assay's ability to detect genotoxic events and ensure the vehicle itself has no effect.
-
-
Exposure & Incubation:
-
Treat the cells with the prepared nitrosamine solutions and controls.
-
Incubate for 24 hours. This duration allows for at least one full cell cycle, which is necessary for the expression of micronuclei following DNA damage.
-
-
Cell Harvesting & Staining:
-
Following incubation, harvest the cells.
-
Use a flow cytometry-based micronucleus assay kit for staining. This typically involves a solution that lyses the cytoplasmic membrane while leaving the nuclear membrane intact, along with a nuclear dye (e.g., propidium iodide).
-
Causality: Flow cytometry provides a high-throughput, objective, and quantitative measurement of micronuclei frequency, superior to manual scoring.[17][18]
-
-
Data Acquisition & Analysis:
-
Acquire data on a flow cytometer. Gate the events to distinguish intact nuclei from micronuclei based on size and fluorescence intensity.
-
Calculate the percentage of micronucleated cells for each concentration.
-
Simultaneously measure cytotoxicity (e.g., Relative Survival) to ensure that observed genotoxicity is not a secondary effect of excessive cell death.[17]
-
A positive result is typically defined as a statistically significant, dose-dependent increase in micronucleus frequency above the vehicle control.
-
The workflow for this comparative assessment is visualized below.
Caption: Experimental workflow for the in vitro micronucleus assay.
Downstream Cellular Response: The p53 Signaling Pathway
DNA damage induced by activated nitrosamines triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). A central hub of the DDR is the tumor suppressor protein p53.[21][22] Upon sensing DNA damage (e.g., adducts or strand breaks), upstream kinases like ATM and ATR phosphorylate and activate p53.[21][23][24]
Activated p53 acts as a transcription factor, initiating a program that can lead to several cell fates, primarily:
-
Cell Cycle Arrest: To provide time for DNA repair.
-
Apoptosis (Programmed Cell Death): To eliminate cells with irreparable damage, preventing the propagation of mutations.
The differential ability of NGL and MNPN to induce DNA damage would be expected to correlate with the magnitude of p53 activation. Potent genotoxins like MNPN would likely cause a robust and sustained p53 response, leading to higher rates of apoptosis or cell cycle arrest compared to weaker agents like NGL.
Caption: p53 pathway activation by ASNA-induced DNA damage.
Conclusion for the Research Professional
The available evidence clearly delineates a hierarchy of risk among areca nut-derived nitrosamines.
-
N-Nitrosoguvacine (NGC) appears to be the least hazardous, showing minimal genotoxic or carcinogenic activity in standard assays.
-
N-Nitrosoguvacoline (NGL) is a pro-carcinogen that requires metabolic activation to exert weak mutagenic effects. Its carcinogenic potential in animals is considered inadequate.
-
3-(Methylnitrosamino)propionitrile (MNPN) is a potent, metabolically activated genotoxin and carcinogen. Its mechanism of action via DNA cyanoethylation is well-supported and positions it as a primary contributor to the carcinogenic risk associated with areca nut chewing.
For drug development professionals screening for nitrosamine impurities, and for researchers investigating oral carcinogenesis, it is imperative to distinguish between these compounds. While all are markers of areca nut exposure, their biological potencies are vastly different. Future research should focus on quantitative risk assessments based on the levels of specific ASNAs, particularly MNPN, detected in biological samples from chewers.
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A Comparative Guide to the Genotoxicity of N-Nitrosoguvacine and N-Nitrosonornicotine (NNN)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Structurally Related Nitrosamines with Divergent Genotoxic Profiles
N-nitrosamines are a class of chemical compounds that have garnered significant attention in the fields of toxicology and oncology due to the potent carcinogenic and mutagenic properties of many of its members. This guide provides an in-depth technical comparison of the genotoxicity of two structurally related nitrosamines: N-Nitrosoguvacine (NGC), an areca nut-derived nitrosamine, and N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine. While both compounds share the characteristic N-nitroso functional group, their interactions with genetic material and resulting biological consequences differ profoundly.
N-Nitrosonornicotine (NNN) is a well-established potent carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1] It is a significant contributor to the cancers associated with tobacco use. In stark contrast, N-Nitrosoguvacine (NGC), formed from the nitrosation of the areca nut alkaloid guvacine, exhibits a markedly lower genotoxic potential. Understanding the fundamental differences in their metabolic activation, DNA reactivity, and performance in genotoxicity assays is crucial for risk assessment and for elucidating the structure-activity relationships that govern the genotoxicity of N-nitrosamines. This guide will delve into the experimental evidence that defines the genotoxic profiles of these two compounds, offering a valuable resource for researchers in toxicology, cancer biology, and drug development.
Mechanisms of Action: A Tale of Two Metabolic Fates
The genotoxicity of most N-nitrosamines is not an intrinsic property of the parent molecule but is dependent on their metabolic activation to electrophilic intermediates that can react with DNA. The disparity in the genotoxicity between NNN and NGC can be largely attributed to their differing metabolic pathways.
N-Nitrosonornicotine (NNN): A Procarcinogen Activated to a Potent Genotoxin
NNN undergoes extensive metabolic activation, primarily through α-hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A6 in humans.[2] This process generates highly reactive electrophiles that are capable of forming covalent bonds with DNA, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations and the initiation of carcinogenesis.[3]
The two primary metabolic activation pathways of NNN are 2'-hydroxylation and 5'-hydroxylation of the pyrrolidine ring.[2][4] Both pathways lead to the formation of unstable intermediates that spontaneously decompose to yield DNA-reactive species. These reactive species can then form a variety of DNA adducts, including pyridyloxobutyl (POB) and pyridyl-N-pyrrolidinyl (py-py) adducts.[2][4][5] The formation of these adducts has been extensively documented in both in vitro and in vivo studies, and their presence in target tissues correlates with the carcinogenic activity of NNN.[1][5]
Caption: Metabolic activation pathway of NNN leading to genotoxicity.
N-Nitrosoguvacine (NGC): A Compound with Limited Bioactivation
In contrast to NNN, there is little evidence to suggest that N-Nitrosoguvacine undergoes significant metabolic activation to DNA-reactive intermediates. While it is metabolized, the primary reported metabolite is N-nitrosonipecotic acid, which is excreted in the urine.[6] The metabolic pathways leading to the formation of this metabolite do not appear to generate the types of electrophilic species that are characteristic of genotoxic nitrosamines. The lack of significant metabolic activation is a key factor contributing to its low genotoxicity. Some studies suggest that nitrosation of arecoline, a related areca nut alkaloid, can lead to the formation of other nitrosamines which are carcinogenic, but NGC itself has not been shown to be a potent genotoxin.[7][8]
Caption: Primary metabolic pathway of N-Nitrosoguvacine (NGC).
Comparative Genotoxicity: A Summary of Experimental Evidence
The genotoxic potential of chemical compounds is evaluated using a battery of in vitro and in vivo assays that measure different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. The following table summarizes the available experimental data for NNN and NGC across a range of standard genotoxicity assays.
| Genotoxicity Assay | N-Nitrosonornicotine (NNN) | N-Nitrosoguvacine (NGC) |
| Ames Test (Bacterial Reverse Mutation Assay) | Positive with metabolic activation.[3][9][10] | Negative in Salmonella typhimurium strain TA1535.[6] |
| Micronucleus Assay (in vitro / in vivo) | Positive . Induces micronuclei formation in various cell types and in vivo.[11][12] | No significant increase in micronucleated exfoliated cells in some human studies.[13] Specific in vitro/in vivo data is limited but suggests a negative or weak response. |
| Comet Assay (Single Cell Gel Electrophoresis) | Positive . Induces DNA strand breaks.[14] | Negative . Did not induce DNA single-strand breaks in human buccal epithelial cells.[6] |
| DNA Adduct Formation | Positive . Forms multiple DNA adducts (e.g., POB, py-py) in various tissues.[1][2][5][15] | Not detected or at very low levels. No significant DNA adduct formation has been reported. |
| Carcinogenicity (in vivo) | Carcinogenic in multiple animal species, targeting esophagus, nasal cavity, and lung.[1] | Inadequate evidence of carcinogenicity in experimental animals.[6] |
In-Depth Analysis of Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used initial screening assay for mutagenicity. NNN consistently tests positive in the Ames test, but only in the presence of a metabolic activation system (S9 fraction), which provides the necessary enzymes for its conversion to a mutagenic intermediate.[3][9][10] This observation underscores the pro-mutagenic nature of NNN. In contrast, N-Nitrosoguvacine has been reported to be inactive in the Ames test, even in the presence of metabolic activation.[6] This negative result is a strong indicator of its lack of direct mutagenic potential.
Micronucleus Assay
The micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. NNN has been shown to be a potent inducer of micronuclei in both in vitro cell cultures and in vivo animal studies.[11][12] This indicates that exposure to NNN can lead to significant chromosomal damage. For N-Nitrosoguvacine, while specific data from standardized in vitro or in vivo micronucleus assays are limited, a study on betel quid chewers showed no significant increase in micronucleated exfoliated oral cells in individuals not using lime, and only a small increase in those who did.[13] This suggests a much weaker, if any, clastogenic or aneugenic potential compared to NNN.
Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. NNN has been shown to induce DNA damage detectable by the comet assay, which is consistent with the formation of DNA adducts that can lead to strand breaks during DNA repair processes.[14] Conversely, a study on cultured human buccal epithelial cells found that N-Nitrosoguvacine did not induce DNA single-strand breaks.[6]
Experimental Protocols: A Closer Look at the Methodologies
To ensure the scientific integrity of this guide, detailed step-by-step methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and practices in the field of genetic toxicology.
Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)
Caption: A generalized workflow for the in vitro Micronucleus Assay.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), TK6) or primary cells (e.g., human peripheral blood lymphocytes).
-
Treatment: Expose the cells to various concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). Include appropriate negative (solvent) and positive controls.
-
Cytokinesis Block: After treatment, wash the cells and add cytochalasin-B to the culture medium. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting: Harvest the cells at a time point that allows for the completion of one cell cycle (e.g., 24-48 hours post-treatment).
-
Slide Preparation and Staining: Prepare slides with the harvested cells and stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Protocol 3: Comet Assay (Single Cell Gel Electrophoresis)
Caption: A generalized workflow for the Comet Assay.
Methodology:
-
Cell Treatment: Expose the cells to the test compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail, the tail length, and the tail moment.
-
Data Analysis: A positive result is a statistically significant increase in the chosen DNA damage parameter compared to the negative control.
Conclusion: A Clear Distinction in Genotoxic Hazard
The comprehensive analysis of the available experimental data reveals a striking contrast in the genotoxic profiles of N-Nitrosoguvacine and N-Nitrosonornicotine. NNN is a potent genotoxic agent and a confirmed human carcinogen, a fact robustly supported by its positive results in a range of genotoxicity assays and its well-characterized metabolic activation to DNA-reactive intermediates. The formation of DNA adducts by NNN is a critical initiating event in its carcinogenic mechanism.
In contrast, N-Nitrosoguvacine demonstrates a lack of significant genotoxic activity. Its negative results in the Ames test and its inability to induce DNA strand breaks in cellular systems, coupled with inadequate evidence of carcinogenicity in animal studies, place it in a much lower risk category. This difference is primarily attributable to the absence of a metabolic pathway that generates electrophilic, DNA-damaging species from NGC.
For researchers and professionals in drug development and chemical safety assessment, this comparative guide highlights the importance of considering the specific chemical structure and metabolic fate of N-nitrosamines when evaluating their potential genotoxic risk. The case of NNN and NGC serves as a compelling example that not all nitrosamines are created equal, and a thorough, evidence-based assessment is essential for accurate hazard identification and risk management.
References
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Hecht, S. S. (2011). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical research in toxicology, 11(6), 559-603. [Link]
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Lao, Y., Yu, N., Kassie, F., Villalta, P. W., & Hecht, S. S. (2016). DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats. Chemical research in toxicology, 29(4), 624–635. [Link]
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Shreedevi, B. T., Sreeshyla, H. S., & Sudheendra, U. S. (2017). Genotoxic Effect of Local & Commercial Arecanut & Tobacco Products- A Review. Journal of Clinical and Diagnostic Research, 11(11), ZE01-ZE05. [Link]
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Sun, H., Zhao, L., Li, Y., Wang, Y., Zhang, S., & Wu, Y. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International journal of molecular sciences, 20(2), 297. [Link]
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Lao, Y., Wang, Y., Chen, Y., Villalta, P. W., & Hecht, S. S. (2021). Identification of an N'-Nitrosonornicotine-Specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. Chemical research in toxicology, 34(4), 1025–1034. [Link]
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Patil, R., & Appaiah, K. A. (2015). Areca Nut as a Chemical Carcinogen in Oral Squamous Cell Carcinoma- A Review. Journal of clinical and diagnostic research : JCDR, 9(11), ZE01–ZE04. [Link]
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Stich, H. F., Rosin, M. P., & Brunnemann, K. D. (1986). Oral lesions, genotoxicity and nitrosamines in betel quid chewers with no obvious increase in oral cancer risk. Cancer letters, 31(1), 15–25. [Link]
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Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing. IARC scientific publications, (57), 839–847. [Link]
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Sundqvist, K., Liu, Y., Nair, J., Bartsch, H., Arvidson, K., & Grafström, R. C. (1989). Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells. Cancer research, 49(19), 5294–5298. [Link]
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Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169–172. [Link]
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Heflich, R. H., et al. (2025). Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities. Toxicological Sciences, kfaf002. [Link]
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Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(9), 4559. [Link]
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Hecht, S. S., & Li, Y. (2020). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International journal of molecular sciences, 21(18), 6643. [Link]
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Dušinská, M., et al. (2021). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. International Journal of Molecular Sciences, 22(15), 8031. [Link]
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Kim, H. S., & Kim, B. H. (2018). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of cancer prevention, 23(3), 115–120. [Link]
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Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory toxicology and pharmacology : RTP, 141, 105410. [Link]
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Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 38, 18. [Link]
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Brambilla, G., Cajelli, E., Finollo, R., Maura, A., Pino, A., & Robbiano, L. (1987). Genotoxicity of N-nitrosochlordiazepoxide in cultured mammalian cells. The Journal of pharmacology and experimental therapeutics, 241(3), 852–857. [Link]
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van der Linden, S. C., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Toxicological sciences : an official journal of the Society of Toxicology, kfae025. Advance online publication. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of N-Nitrosoguvacine Quantification Assays
Introduction: The Imperative for Rigorous N-Nitrosoguvacine Quantification
The detection and quantification of nitrosamine impurities in pharmaceutical products have become a paramount concern for regulatory bodies and drug manufacturers worldwide.[1] N-Nitrosoguvacine (NNG), a nitrosated derivative of the areca nut alkaloid guvacine, is a potential Nitrosamine Drug Substance-Related Impurity (NDSRI) that requires highly sensitive and robust analytical methods for its detection at trace levels.[2] The carcinogenic potential of many nitrosamines necessitates stringent control to ensure patient safety.[3]
This guide provides an in-depth comparison of the primary analytical techniques for NNG quantification, focusing on the principles of cross-validation to ensure data integrity and inter-laboratory reliability. As a self-validating system, the methodologies described herein are designed to provide trustworthy and reproducible results, grounded in established scientific principles and regulatory expectations.[4][5]
The choice of an analytical method for a specific nitrosamine is critically dependent on its chemical properties. N-Nitrosoguvacine is a non-volatile, polar compound, making it an ideal candidate for Liquid Chromatography-Mass Spectrometry (LC-MS). In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is generally preferred for volatile nitrosamines.[6] This guide will delve into the technical nuances of both techniques, providing evidence-based recommendations for the reliable quantification of N-Nitrosoguvacine.
Comparative Analysis of Key Quantification Technologies
The two most powerful and widely adopted analytical techniques for nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). While both offer high sensitivity and selectivity, their applicability to N-Nitrosoguvacine differs significantly based on the analyte's physicochemical properties.
The Rationale for LC-MS/MS as the Gold Standard for N-Nitrosoguvacine
Given that N-Nitrosoguvacine is a non-volatile and thermally labile compound, LC-MS/MS emerges as the superior technique for its quantification.[6] The separation by liquid chromatography at ambient or moderately elevated temperatures prevents the thermal degradation that NNG would likely undergo in a hot GC inlet. Furthermore, LC-MS/MS is highly versatile and can handle a wide range of polar and non-polar compounds.[7]
Gas Chromatography-Mass Spectrometry (GC-MS/MS): A Secondary Consideration
GC-MS/MS is a robust technique for volatile nitrosamines.[6] However, for non-volatile compounds like N-Nitrosoguvacine, its application would necessitate a derivatization step to increase volatility and thermal stability. This additional step can introduce variability and potential for incomplete reactions, complicating the analysis. While GC coupled with a Thermal Energy Analyzer (TEA) is highly specific for nitrosamines, it still relies on the analyte's ability to be volatilized.[8][9]
Performance Comparison
The following table summarizes the expected performance characteristics of LC-MS/MS and GC-MS/MS for the analysis of a non-volatile NDSRI like N-Nitrosoguvacine. The data presented is representative of validated methods for similar non-volatile nitrosamines, as direct comparative studies for N-Nitrosoguvacine are not extensively published.
| Parameter | LC-MS/MS | GC-MS/MS | Rationale for N-Nitrosoguvacine |
| Applicability | High: Suitable for non-volatile and thermally labile compounds.[6] | Low: Requires derivatization for non-volatile analytes. | NNG's non-volatile nature makes LC-MS/MS the more direct and reliable approach. |
| Sensitivity (LOQ) | Excellent (low ppb levels, e.g., 0.5-5 ppb).[10] | Good (low ppb levels), but dependent on derivatization efficiency.[11] | LC-MS/MS typically offers superior sensitivity for non-volatile NDSRIs without the need for derivatization. |
| Accuracy (% Recovery) | 80-120% | 70-120% (can be affected by derivatization consistency) | LC-MS/MS provides more consistent recoveries for non-volatile compounds. |
| Precision (%RSD) | < 15% | < 20% | The simpler sample preparation for LC-MS/MS often leads to better precision. |
| Selectivity | Excellent with Multiple Reaction Monitoring (MRM).[1] | Excellent with MRM.[12] | Both techniques offer high selectivity, a key for complex matrices. |
| Matrix Effects | Can be susceptible to ion suppression/enhancement.[1] | Generally less prone to matrix effects, especially with headspace injection (not suitable for NNG). | Matrix effects in LC-MS/MS can be mitigated with appropriate sample preparation and internal standards. |
| Sample Preparation | Simpler: Typically involves dissolution, centrifugation, and filtration.[13] | More Complex: Requires extraction and a dedicated derivatization step. | The streamlined workflow of LC-MS/MS is a significant advantage. |
Experimental Protocols: A Blueprint for Reliable Quantification
The following protocols are detailed, step-by-step methodologies for the quantification of N-Nitrosoguvacine. These represent best-practice approaches adapted from validated methods for other non-volatile nitrosamines and are intended to serve as a robust starting point for method development and validation.
Protocol 1: N-Nitrosoguvacine Quantification by LC-MS/MS
This method is the recommended approach for the accurate and sensitive quantification of NNG in pharmaceutical drug substances and products.
1. Materials and Reagents:
-
N-Nitrosoguvacine reference standard
-
N-Nitrosoguvacine-d4 (or other suitable isotopic internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance or finished product to be tested
2. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh and dissolve N-Nitrosoguvacine-d4 in methanol.
-
NNG Stock Solution (10 µg/mL): Accurately weigh and dissolve N-Nitrosoguvacine in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NNG stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Spike each standard with the IS to a final concentration of 10 ng/mL.
-
Sample Preparation (Tablets):
-
Accurately weigh and grind a representative number of tablets to a fine, homogeneous powder.
-
Weigh a portion of the powder equivalent to a single dose into a volumetric flask.
-
Add a diluent (e.g., 50:50 methanol/water with 0.1% formic acid) and the IS solution.
-
Sonicate for 15-20 minutes to ensure complete dissolution of NNG.[14]
-
Dilute to volume with the diluent and mix thoroughly.
-
Centrifuge an aliquot at 4000 rpm for 15 minutes.[5]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[5]
-
3. LC-MS/MS Instrumental Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution: A suitable gradient to separate NNG from the drug substance and other matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both NNG and its internal standard.
4. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[15]
Protocol 2: N-Nitrosoguvacine Quantification by GC-MS/MS (Alternative Method)
This protocol outlines a potential approach using GC-MS/MS, which requires derivatization. This method is less direct and more complex than LC-MS/MS for NNG.
1. Materials and Reagents:
-
Same as LC-MS/MS protocol, plus:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Dichloromethane (GC grade)
-
Anhydrous pyridine
2. Standard and Sample Preparation:
-
Prepare stock and working standard solutions as in the LC-MS/MS protocol, using a suitable organic solvent like dichloromethane.
-
Sample Extraction:
-
Follow the sample preparation steps for tablets as in the LC-MS/MS protocol to obtain a filtered extract.
-
Perform a liquid-liquid extraction of the aqueous/methanolic extract into dichloromethane.
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in anhydrous pyridine.
-
Add the BSTFA with 1% TMCS derivatizing agent.
-
Heat the mixture at 60-70 °C for 30-60 minutes to form the silylated derivative of NNG.
-
Cool to room temperature before injection.
-
3. GC-MS/MS Instrumental Conditions:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A program that provides good separation of the derivatized NNG from other components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electron ionization (EI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized NNG and its internal standard.
4. Method Validation:
-
Validate the method as described for the LC-MS/MS protocol, paying close attention to the consistency and efficiency of the derivatization step.
Cross-Validation: Ensuring Method Concordance
Cross-validation is the cornerstone of a robust analytical quality system, ensuring that different analytical procedures provide equivalent results for the same sample.[6] This is particularly crucial when transferring a method between laboratories or when comparing a new method to an established one.
Principles of Cross-Validation
A cross-validation study for N-Nitrosoguvacine quantification would typically involve analyzing the same set of samples (including spiked matrix blanks and incurred samples) with both the LC-MS/MS and GC-MS/MS methods. The results are then statistically compared to assess the level of agreement.
Protocol for Cross-Validation of NNG Assays
-
Sample Selection: Prepare a set of at least 12 samples, including:
-
Blank matrix (placebo).
-
Spiked matrix at three concentration levels (e.g., LOQ, mid-range, and high-range).
-
Incurred samples (if available).
-
-
Analysis: Analyze each sample in triplicate using both the validated LC-MS/MS and GC-MS/MS methods.
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each sample and method.
-
Determine the percentage difference between the mean results obtained by the two methods for each sample.
-
The acceptance criterion is typically that the percentage difference should be within ±20% for at least two-thirds of the samples.
-
-
Statistical Analysis: Perform a paired t-test or regression analysis to further evaluate the correlation between the two methods.
An inter-laboratory comparison, where different laboratories analyze the same samples using their own validated methods, provides an even higher level of confidence in the analytical results.[4]
Visualizing the Workflow
Diagram 1: LC-MS/MS Workflow for N-Nitrosoguvacine Analysis
Caption: LC-MS/MS workflow for N-Nitrosoguvacine.
Diagram 2: Cross-Validation Logic
Caption: Logic flow for cross-validation of two analytical methods.
Conclusion and Recommendations
For the reliable and robust quantification of N-Nitrosoguvacine in pharmaceutical products, LC-MS/MS is the unequivocally recommended technique. Its suitability for non-volatile and thermally labile compounds, coupled with its high sensitivity and simpler sample preparation workflow, makes it the superior choice over GC-MS/MS. The inherent challenges of derivatization required for GC-MS/MS analysis of NNG introduce potential variability that can compromise the accuracy and precision of the results.
The implementation of a thoroughly validated LC-MS/MS method, as detailed in this guide, provides a self-validating system for ensuring the safety and quality of pharmaceutical products. Furthermore, conducting cross-validation studies when employing multiple analytical methods or transferring technology between laboratories is not merely a recommendation but a scientific necessity to guarantee data integrity and consistency. Adherence to these principles will ensure compliance with global regulatory expectations and, most importantly, safeguard public health.
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Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. (2023, October 13). Nitrosamines Exchange. [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Chemical Research in Toxicology. [Link]
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Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). ACS Publications. [Link]
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Kim, H., Jung, D., Kim, Y., Lim, K., & Chung, D. (2022). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics, 10(11), 659. [Link]
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Pan, H., Huang, L., Li, Y., Zhou, X., Lu, Y., & Shi, F. (2018). Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1089, 59-66. [Link]
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A Comparative Guide to the In Vitro vs. In Vivo Effects of N-Nitrosoguvacine
Introduction: The Conundrum of N-Nitrosoguvacine
N-Nitrosoguvacine (NGC) is an N-nitroso compound derived from arecoline, the primary alkaloid in the areca nut. As a component of betel quid, which is chewed by hundreds of millions of people worldwide, NGC has been a subject of toxicological scrutiny due to the strong association between betel quid chewing and oral cancer.[1] N-nitroso compounds as a class are notorious for their carcinogenic potential, with over 90% of those tested proving to be carcinogenic in animal models.[2] These compounds typically require metabolic activation to exert their genotoxic effects, forming reactive electrophiles that can alkylate DNA and initiate carcinogenesis.[3][4]
This guide provides a comparative analysis of the biological effects of N-Nitrosoguvacine as observed in controlled laboratory settings (in vitro) versus whole-organism models (in vivo). The data reveal a significant divergence, where the anticipated genotoxicity based on its chemical class is not substantiated by in vivo carcinogenicity data. We will explore the experimental evidence, delve into the metabolic pathways that likely explain this discrepancy, and provide detailed protocols for the key assays used in these evaluations.
Part 1: In Vitro Assessment - A Mixed Genotoxic Profile
In vitro assays are indispensable for rapidly screening compounds for potential mutagenicity and genotoxicity. For N-nitroso compounds, the primary focus is on their ability to damage DNA, which is the initiating event in chemical carcinogenesis.[3]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations in bacteria.[5] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic compound can cause a reverse mutation (reversion) in the histidine gene, restoring the bacteria's ability to synthesize histidine and thus form colonies.[6]
A critical aspect of testing N-nitrosamines is the inclusion of a metabolic activation system, typically a liver homogenate fraction (S9 mix), as many are not directly mutagenic.[2] This system simulates the metabolic processes that occur in the liver.[7]
Key Finding: In contrast to its closely related analogue N-Nitrosoguvacoline (NGL), which is mutagenic to bacteria, N-Nitrosoguvacine (NGC) has been found to be non-mutagenic in bacterial assays .[8] This finding is pivotal, as it represents the first major divergence from the expected profile of a carcinogenic nitrosamine. The lack of mutagenicity suggests that either NGC is not converted into a DNA-reactive metabolite by the standard S9 activation system, or the bacterial strains used are not susceptible to its specific mode of action.
DNA Damage in Mammalian Cells
While the Ames test is a primary screen, other in vitro assays assess different genotoxic endpoints in mammalian cells. These can include tests for DNA strand breaks or the formation of DNA-protein cross-links. For instance, a related areca-nut nitrosamine, 3-(methylnitrosamino)propionitrile, has been shown to cause single-strand breaks in human buccal epithelial cells.[8] While specific data on NGC-induced DNA damage in mammalian cell lines is less prevalent in the literature, the broader classification of areca-nut nitrosamines as genotoxic implies a potential for such effects.[8] The lack of a strong mutagenic signal in bacteria, however, suggests that its DNA-damaging potential may be weak or highly dependent on specific metabolic pathways not replicated in all in vitro systems.
Part 2: In Vivo Evaluation - The Detoxification Pathway
In vivo studies, primarily long-term carcinogenicity bioassays in rodents, provide the definitive assessment of a compound's carcinogenic potential in a whole organism. These studies account for the complex interplay of absorption, distribution, metabolism, detoxification, DNA repair, and excretion.
Carcinogenicity Bioassays
In a typical animal bioassay for carcinogenicity, rodents are administered the test chemical over a significant portion of their lifespan (e.g., 100 weeks for rats).[9] At the end of the study, a detailed histopathological examination is performed to identify any increase in tumor incidence compared to a control group.
Key Finding: The International Agency for Research on Cancer (IARC) has concluded that there is inadequate evidence in experimental animals for the carcinogenicity of N-Nitrosoguvacine .[8] This classification places it in Group 3 ("Not classifiable as to its carcinogenicity to humans"). This is a striking contrast to many other N-nitrosamines, such as N-Nitrosodiethylamine (NDEA) and N-Nitrosodimethylamine (NDMA), which are potent carcinogens in numerous animal species.[10][11][12] This lack of carcinogenicity in animal models is the most critical piece of evidence in the toxicological assessment of NGC.
Metabolism and Excretion: The Dominant Narrative
The key to understanding the discrepancy between NGC's chemical class and its in vivo effects lies in its metabolism. Studies in rats have demonstrated a clear and dominant metabolic pathway.
Key Finding: In vivo, N-Nitrosoguvacine is metabolized to N-nitrosonipecotic acid , which is then excreted in the urine.[8] This metabolic conversion is significant because it represents a detoxification pathway. By modifying the parent compound into a more water-soluble acid, the body facilitates its rapid elimination, preventing the formation of the highly reactive electrophilic intermediates that are responsible for DNA alkylation and cancer initiation.[3] The endogenous formation of N-nitrosamines and their metabolites, such as N-nitrosonipecotic acid, has been confirmed in animals treated with areca nut and nitrite, validating this metabolic route.[8]
Part 3: Synthesizing the Evidence - Why the Discrepancy?
The contrasting results from in vitro and in vivo studies highlight the critical importance of whole-organism metabolism in determining the ultimate toxicity of a chemical.
-
Metabolism is Key: The primary reason for the lack of carcinogenicity in vivo is the efficient conversion of NGC to N-nitrosonipecotic acid, a detoxification metabolite that is readily excreted.[8] This pathway appears to outcompete any potential metabolic activation pathways that would lead to genotoxic intermediates. In vitro systems, particularly bacterial assays, may lack the specific enzymes or metabolic balance to accurately reflect this in vivo reality.
-
Genotoxicity vs. Carcinogenicity: While a compound may possess some genotoxic properties (the ability to damage DNA), this does not always translate to carcinogenicity. Efficient DNA repair mechanisms in vivo, coupled with detoxification, can prevent the fixation of mutations and the subsequent clonal expansion of initiated cells that leads to tumor formation.[13]
-
Limitations of In Vitro Models: The negative Ames test for NGC is informative but underscores the limitations of this assay for certain chemical classes.[8] The specific metabolic capabilities of the S9 mix and the DNA repair systems of the bacterial strains may not be suitable for all compounds.[2]
Comparative Data Summary
| Feature | In Vitro Findings (N-Nitrosoguvacine) | In Vivo Findings (N-Nitrosoguvacine) |
| Primary Endpoint | Gene Mutation, DNA Damage | Cancer Incidence |
| Model System | S. typhimurium, Mammalian Cells | Rodents (e.g., Rats) |
| Metabolic Activation | S9 Liver Fraction (Simulated) | Whole-Organism Metabolism |
| Genotoxicity | Non-mutagenic in Ames test.[8] | Genotoxicity not a primary finding; overshadowed by metabolism. |
| Carcinogenicity | Not directly assessed. | Inadequate evidence of carcinogenicity.[8] |
| Key Metabolic Event | N/A (or inefficient activation) | Conversion to N-nitrosonipecotic acid and excretion.[8] |
| Overall Conclusion | Low mutagenic potential in standard assays. | Considered non-carcinogenic in animal models due to detoxification. |
Part 4: Experimental Protocols
An understanding of the methodologies used to generate this data is crucial for its interpretation. Below are representative protocols for the key assays discussed.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
This protocol is a generalized quantitative assay for assessing the mutagenic potential of a test compound.
Objective: To determine if N-Nitrosoguvacine can induce histidine reversions in Salmonella typhimurium strains, with and without metabolic activation.
Materials:
-
S. typhimurium strains (e.g., TA98, TA100, TA1535)[7]
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound (N-Nitrosoguvacine) dissolved in a sterile solvent (e.g., water or DMSO)
-
Positive controls (e.g., Sodium Azide without S9; 2-Anthramine with S9)[14]
-
Negative control (solvent)
-
S9 fraction from Aroclor- or phenobarbital-induced rat liver and cofactor solution (S9 mix)
Procedure:
-
Strain Preparation: Grow overnight cultures of the selected S. typhimurium strains in nutrient broth at 37°C with shaking.
-
Assay Preparation: Label sterile test tubes for each concentration of the test compound, positive control, and negative control, for both conditions (+S9 and -S9).
-
Exposure: To each tube, add in sequence:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at the desired concentration (or control solution).
-
0.5 mL of 0.2 M sodium phosphate buffer (for -S9 condition) OR 0.5 mL of the S9 mix (for +S9 condition).
-
-
Pre-incubation: Incubate the tubes at 37°C for 20-30 minutes with gentle shaking. This allows for metabolic activation and interaction with the bacteria.
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. Observe the background bacterial lawn for signs of cytotoxicity (thinning or absence).
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Protocol 2: Long-Term Carcinogenicity Bioassay in Rodents
This protocol provides a general framework for an in vivo study, based on designs used by the National Toxicology Program.[9]
Objective: To determine if chronic administration of N-Nitrosoguvacine increases the incidence of tumors in F344 rats.
Materials:
-
Fischer 344 (F344) rats (e.g., 50 per sex per group).
-
Test compound (N-Nitrosoguvacine).
-
Vehicle for administration (e.g., drinking water, feed, or gavage vehicle).
-
Standard rodent diet and housing.
-
Matched control groups (vehicle only).
Procedure:
-
Dose Selection: Preliminary studies (e.g., 90-day studies) are conducted to determine the maximum tolerated dose (MTD) and lower doses that do not cause excessive toxicity or weight loss. For this study, two dose levels plus a control group are used.
-
Animal Acclimation & Randomization: Animals are acclimated to the laboratory environment and then randomly assigned to control or dosed groups.
-
Chronic Administration: N-Nitrosoguvacine is administered to the dosed groups daily for a significant portion of their lifespan (e.g., 100-104 weeks). Administration is typically via feed, drinking water, or oral gavage.
-
Monitoring: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
-
Terminal Sacrifice: At the end of the study period (e.g., 104 weeks), all surviving animals are euthanized.
-
Necropsy and Histopathology: A complete gross necropsy is performed on all animals (including those that die prematurely). All major organs and any observed lesions are collected, preserved in formalin, processed, and examined microscopically by a pathologist.
-
Data Analysis: The incidence of neoplasms (tumors) in each dosed group is compared to the incidence in the control group using appropriate statistical methods. A statistically significant increase in tumors at any site in a dosed group is evidence of carcinogenicity.
Conclusion
The case of N-Nitrosoguvacine serves as an exemplary lesson in toxicology: a compound's chemical structure and classification are only the starting point for risk assessment. While its identity as an N-nitrosamine warrants concern, the biological evidence from in vivo studies demonstrates a clear and efficient detoxification pathway that prevents it from expressing a carcinogenic effect in animal models. The discrepancy between the lack of mutagenicity in vitro and the lack of carcinogenicity in vivo is resolved by understanding its metabolic fate. For researchers in drug development and safety assessment, this underscores the irreplaceable value of integrated toxicological testing, where in vitro screens guide and prioritize, but in vivo data, reflecting the complexities of a whole organism, remain the cornerstone for definitive hazard identification.
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comparative metabolism of N-Nitrosoguvacine in different species
A Comparative Guide to the Metabolism of N-Nitrosoguvacine Across Species
For Researchers, Scientists, and Drug Development Professionals
N-Nitrosoguvacine (NGL) is a nitrosamine formed from guvacine, an alkaloid present in the areca nut, the primary component of betel quid. The consumption of betel quid is widespread in many parts of Asia and is strongly associated with an increased risk of oral and esophageal cancers.[1] The carcinogenicity of NGL, like many nitrosamines, is intrinsically linked to its metabolic activation or detoxification within the body.[2][3] Species-specific differences in metabolic pathways can significantly influence the toxicological profile of NGL, making comparative metabolism a critical area of study. This guide will dissect the known metabolic pathways of NGL in rodents and extrapolate potential pathways in primates, including humans, based on established principles of xenobiotic metabolism.
Metabolic Disposition of N-Nitrosoguvacine in Rodents: A Well-Characterized Pathway
Experimental studies in rats have elucidated a primary metabolic pathway for NGL, characterized by the reduction of the pyridine ring.
The Predominant Pathway: Reduction to N-Nitrosonipecotic Acid
The most significant metabolic transformation of NGL in rats is its conversion to N-nitrosonipecotic acid (NNIP).[1][3] This pathway involves the reduction of the double bond within the tetrahydropyridine ring of the NGL molecule.
Experimental Evidence:
In a key study, male BDIV rats were orally administered NGL. A substantial portion of the dose was recovered in the urine as NNIP.[3] This finding has been corroborated by other studies, establishing NNIP as the major urinary metabolite of NGL in this species.[1]
Quantitative Analysis of NGL Metabolism in Rats
The following table summarizes the quantitative data from in vivo studies in BDIV rats, highlighting the prominence of the reduction pathway.
| Metabolite | Percentage of Administered Dose in Urine | Reference |
| N-Nitrosonipecotic Acid (NNIP) | 66-85% | [3] |
| Unchanged N-Nitrosoguvacine (NGL) | 2-8% | [3] |
Enzymology of NGL Reduction in Rodents
While the conversion to NNIP is well-documented, the specific enzymes responsible for this reductive metabolism in rats have not been definitively identified in the reviewed literature. It is plausible that cytosolic reductases play a role in this biotransformation.
Hypothesized Metabolic Pathways of N-Nitrosoguvacine in Primates
Direct experimental data on the metabolism of NGL in primates, including humans, is scarce. However, based on the metabolism of other nitrosamines and known species differences in drug metabolism, we can postulate potential metabolic routes. It is crucial to underscore that these are scientifically-informed hypotheses that await experimental verification.
Potential for α-Hydroxylation: A Pathway of Metabolic Activation
A common and critical pathway in the metabolism of many carcinogenic nitrosamines is α-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[4][5] This process leads to the formation of unstable α-hydroxynitrosamines, which can spontaneously decompose to yield reactive electrophiles capable of forming DNA adducts, a key event in chemical carcinogenesis.
While the reduction to NNIP appears to be a detoxification pathway in rats, primates may exhibit a different metabolic profile with a greater propensity for α-hydroxylation. Species differences in the expression and activity of CYP isozymes are well-documented.[6][7] For instance, CYP2A6 in humans and its orthologs in monkeys are known to be involved in the activation of other tobacco-specific nitrosamines.[8]
The potential for α-hydroxylation of NGL in primates warrants significant investigation, as this would represent a major pathway for its carcinogenic activation.
Other Potential Metabolic Transformations
In addition to α-hydroxylation, other metabolic pathways could be relevant in primates:
-
Hydrolysis: The ester functional group in the parent compound of NGL, arecoline, is susceptible to hydrolysis.[9] While NGL itself does not have an ester group, its precursor guvacoline does. The metabolic interplay between these areca alkaloids could influence NGL formation and metabolism.
-
Conjugation: Phase II metabolic reactions, such as glucuronidation or sulfation, could occur on hydroxylated metabolites of NGL, facilitating their excretion.
The following diagram illustrates the established metabolic pathway in rats and the hypothesized pathways in primates.
Caption: Metabolic pathways of N-Nitrosoguvacine in rats and primates.
Experimental Protocols for Studying N-Nitrosoguvacine Metabolism
To further elucidate the comparative metabolism of NGL, the following experimental workflows are recommended.
In Vitro Metabolism using Liver Microsomes
This assay is crucial for identifying the role of CYP enzymes in NGL metabolism and for comparing metabolic rates across species.
Protocol:
-
Preparation of Liver Microsomes: Isolate liver microsomes from different species (e.g., rat, monkey, human) using differential centrifugation.[10]
-
Incubation: Incubate NGL (at various concentrations) with liver microsomes in the presence of an NADPH-generating system.[11]
-
Inhibition Studies: To identify specific CYP isozymes involved, conduct incubations in the presence of known CYP inhibitors.
-
Metabolite Identification and Quantification: Analyze the incubation mixtures using LC-MS/MS to identify and quantify NGL and its metabolites.[12]
Caption: Workflow for in vitro metabolism of NGL using liver microsomes.
In Vivo Metabolism Studies in Animal Models
Animal studies are essential for understanding the complete metabolic fate, including absorption, distribution, metabolism, and excretion (ADME) of NGL.
Protocol:
-
Animal Dosing: Administer a known dose of radiolabeled or unlabeled NGL to different animal species (e.g., rats, non-human primates).
-
Sample Collection: Collect urine, feces, and blood samples at various time points.
-
Metabolite Profiling: Extract and analyze the collected samples using LC-MS/MS and/or radiometric detection to identify and quantify NGL and its metabolites.
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Conclusion and Future Directions
The metabolism of N-Nitrosoguvacine shows a clear detoxification pathway in rats through reduction to N-nitrosonipecotic acid. However, the metabolic fate of NGL in primates remains largely unexplored and represents a significant knowledge gap. The potential for metabolic activation via α-hydroxylation in humans is a critical area for future research, given the established link between betel quid chewing and cancer.
Future studies should focus on:
-
Conducting in vitro metabolism studies using human liver microsomes and hepatocytes to identify the key enzymes involved in NGL metabolism.
-
Performing in vivo studies in non-human primates to obtain a more accurate understanding of NGL metabolism and its relevance to human health.
-
Identifying and quantifying NGL-DNA adducts in tissues to confirm the occurrence of metabolic activation pathways.
A comprehensive understanding of the comparative metabolism of NGL is essential for developing effective strategies to mitigate the health risks associated with areca nut consumption.
References
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Validating N-Nitrosoguvacine as a Biomarker: A Comparative Guide for Researchers
For researchers and drug development professionals engaged in the study of areca nut-associated pathologies, the selection of a reliable biomarker is a critical decision that dictates the translational potential of their findings. This guide provides an in-depth technical comparison of N-Nitrosoguvacine (NGC) as a biomarker of areca nut exposure, evaluating its performance against other relevant analytes. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Rationale for a Specific Biomarker: Why N-Nitrosoguvacine?
The consumption of areca nut, a habit practiced by hundreds of millions worldwide, is unequivocally linked to an increased risk of oral and esophageal cancers.[1] This carcinogenic activity is largely attributed to the formation of areca nut-specific nitrosamines (ANSAs) through the nitrosation of areca alkaloids in the oral cavity.[1] Among the identified ANSAs are N-Nitrosoguvacine (NGC), N-Nitrosoguvacoline (NGL), 3-(methylnitrosamino)propionitrile (MNPN), and 3-(methylnitrosamino)propionaldehyde (MNPA).[1]
While all are specific to areca nut exposure, the ideal biomarker must be not only detectable but also reliably quantifiable in accessible biological matrices, and its concentration should correlate with the level of exposure and, ideally, with disease risk. NGC, formed from the nitrosation of the areca alkaloid guvacine, presents a compelling case for a reliable biomarker.[1][2]
N-Nitrosoguvacine: A Comparative Analysis
To validate the utility of NGC as a biomarker, it is essential to compare it with other potential candidates. This comparison should be based on several key criteria: specificity, concentration in biological samples, metabolic fate, and association with carcinogenicity.
| Biomarker Candidate | Source / Precursor | Typical Matrix | Key Advantages | Key Limitations | Carcinogenicity Classification (IARC) |
| N-Nitrosoguvacine (NGC) | Guvacine | Saliva, Urine (as N-nitrosonipecotic acid) | Specific to areca nut; Metabolite allows for urine-based detection. | Lower carcinogenicity compared to MNPN.[2] | Group 3 (Not classifiable)[2] |
| N-Nitrosoguvacoline (NGL) | Arecoline | Saliva | Specific to areca nut. | Less frequently detected than NGC in some populations.[3] | Group 3 (Not classifiable)[2] |
| 3-(methylnitrosamino)propionitrile (MNPN) | Arecoline | Saliva | Potent carcinogen; its presence indicates exposure to a highly genotoxic agent. | May not be detected in all chewers; higher analytical sensitivity required.[2][3] | Group 2B (Possibly carcinogenic)[2] |
| Arecoline | Areca Nut | Saliva, Urine, Hair | Direct measure of exposure to the primary alkaloid.[4] | Short half-life in saliva and urine.[5] | Group 2B (Possibly carcinogenic)[6] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative DNA Damage | Urine, Saliva, Tissue | General marker of oxidative stress and DNA damage.[7] | Not specific to areca nut exposure. | Not Applicable |
| DNA Adducts (e.g., O6-methylguanine) | Genotoxic agents (e.g., MNPN) | Tissue, Buccal Cells | Direct measure of genotoxic damage.[2][8] | Invasive sample collection (tissue); technically demanding analysis. | Not Applicable |
Expert Insight: The choice between these biomarkers is contingent on the research question. For assessing recent exposure, salivary NGC or arecoline are suitable. For a more integrated measure of exposure and potential genotoxic insult, urinary N-nitrosonipecotic acid (a metabolite of NGC and NGL) is a superior candidate. While MNPN is a more potent carcinogen, its variable detection in some populations makes NGC a more consistently reliable marker of exposure.[3]
The Metabolic Fate of N-Nitrosoguvacine: A Key Advantage
A significant advantage of using NGC as a biomarker lies in its metabolic pathway. In vivo, NGC is metabolized to N-nitrosonipecotic acid, which is then excreted in the urine. This provides a non-invasive method for assessing exposure over a longer window than salivary measurements would allow.
Caption: Metabolic pathway of N-Nitrosoguvacine.
Experimental Protocols: A Self-Validating System
The trustworthiness of any biomarker study hinges on the robustness and validation of the analytical methodology. Here, we provide a detailed, step-by-step workflow for the analysis of N-Nitrosoguvacine and its metabolite, N-nitrosonipecotic acid, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its sensitivity and specificity in detecting nitrosamines.[9][10][11]
Sample Collection and Preparation
Saliva:
-
Collect whole saliva into a sterile polypropylene tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a clean tube for extraction.
Urine:
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to remove sediment.
-
Transfer the supernatant to a clean tube for extraction.
Solid Phase Extraction (SPE) for Sample Clean-up and Concentration
This step is crucial for removing interfering matrix components and concentrating the analytes of interest.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 2 mL of saliva or urine supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Sample preparation workflow for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are recommended starting conditions for an LC-MS/MS method. Method development and validation are essential for each specific application.[9][12]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Nitrosoguvacine: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (Specific m/z values to be determined using authentic standards).
-
N-Nitrosonipecotic Acid: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (Specific m/z values to be determined using authentic standards).
-
Internal Standard (e.g., d4-N-Nitrosoguvacine): Precursor ion > Product ion.
-
Method Validation
A rigorous validation of the analytical method is paramount for ensuring the reliability of the data. Key validation parameters, as per ICH Q2(R1) guidelines, include:[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Alternative and Complementary Biomarkers
While NGC is a strong candidate, a multi-biomarker approach can provide a more comprehensive picture of areca nut-induced pathology.
-
Biomarkers of Nitrosative Stress: The formation of nitrosamines is a hallmark of nitrosative stress. General markers of nitrosative stress, such as urinary nitrate and nitrite, can provide context to the levels of specific nitrosamines.
-
Biomarkers of DNA Damage: Areca nut and its constituents are genotoxic, leading to DNA damage.[8][13][14] The measurement of DNA adducts, such as O6-methylguanine, in buccal cells can provide a direct measure of the mutagenic potential of areca nut exposure.[2] Additionally, 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a well-established marker of oxidative DNA damage.[7]
Conclusion: An Evidence-Based Approach to Biomarker Selection
The validation of N-Nitrosoguvacine as a reliable biomarker for areca nut exposure is supported by its specificity, its presence in accessible biological fluids, and its metabolic fate which allows for non-invasive monitoring. While other areca nut-specific nitrosamines like MNPN are more potent carcinogens, their inconsistent detection can be a limitation.
For a robust assessment of areca nut exposure and its potential health consequences, a combined approach is recommended. The quantification of NGC and its metabolite, N-nitrosonipecotic acid, provides a specific measure of exposure. This can be complemented by the analysis of general markers of nitrosative stress and DNA damage to provide a more complete understanding of the pathological processes at play. The methodologies outlined in this guide provide a framework for the rigorous and reliable measurement of these critical biomarkers.
References
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- New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. (2023).
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- New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. (2023). Impactfactor.
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- Lijinsky, W., & Reuber, M. D. (1984). Dose-response study with N-nitrosodiethanolamine in F344 rats. Journal of the National Cancer Institute, 73(1), 233-237.
- Zeise, L., et al. (1987). Dose-response relationships for carcinogens: a review. Environmental health perspectives, 73, 259–308.
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Safety Operating Guide
Navigating the Disposal of N-Nitrosoguvacine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and related fields, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-Nitrosoguvacine, a compound that, like many N-nitroso compounds, requires careful handling due to its potential health hazards.[1] This document moves beyond a simple checklist, delving into the chemical reasoning behind the recommended procedures to empower laboratory personnel with the knowledge to manage this waste stream confidently and safely.
Understanding the Hazard: The Chemical Profile of N-Nitrosoguvacine
N-Nitrosoguvacine is a derivative of arecoline, an alkaloid found in the areca nut.[2] As an N-nitroso compound, it belongs to a class of chemicals that are often potent carcinogens.[1] The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacine as "not classifiable as to its carcinogenicity to humans" (Group 3), which indicates a lack of sufficient evidence in humans and inadequate evidence in experimental animals.[3][4][5] However, the general concern for N-nitroso compounds necessitates a cautious approach to its handling and disposal.
Key Chemical Information:
| Property | Value | Source |
| Molecular Formula | C6H8N2O3 | [2][5] |
| Molecular Weight | 156.14 g/mol | [2] |
| Appearance | Off-White Solid | [2] |
| CAS Number | 55557-01-2 | [2][5] |
The primary hazard associated with N-nitroso compounds is their potential to act as alkylating agents after metabolic activation, which can lead to mutagenic and carcinogenic effects. Therefore, the core principle of N-Nitrosoguvacine disposal is the complete degradation of the nitroso group to mitigate its hazardous potential.
Immediate Safety Protocols: Your First Line of Defense
Before beginning any work that will generate N-Nitrosoguvacine waste, it is imperative to establish a safe working environment. All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect the eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Not generally required if handled in a fume hood | A respirator may be necessary for spill cleanup outside of a fume hood. Consult your institution's Environmental Health and Safety (EHS) office. |
Waste Segregation and Collection: A Critical Step
Proper segregation of waste at the point of generation is crucial to prevent accidental reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for all N-Nitrosoguvacine waste. The container should be compatible with the waste's physical state (solid or liquid).
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-Nitrosoguvacine"
-
The date of initial waste accumulation
-
The name and contact information of the responsible researcher
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should provide secondary containment to capture any potential leaks.[1]
Chemical Degradation: The Preferred Method for N-Nitroso Compounds
For laboratories equipped to handle chemical degradation of hazardous waste, a reductive method using an aluminum-nickel alloy in an alkaline solution is a proven and effective technique for the destruction of N-nitroso compounds.[1][6][7][8] This procedure should only be performed by trained personnel in a chemical fume hood.
The underlying chemistry of this degradation involves the reduction of the N-nitroso group (R2N-N=O) to the corresponding amine (R2N-H) and other less harmful byproducts. The aluminum-nickel alloy acts as the reducing agent in the basic solution.
Experimental Protocol for Chemical Degradation:
Materials:
-
N-Nitrosoguvacine waste
-
Aluminum-nickel alloy powder
-
2 M aqueous sodium hydroxide (NaOH) solution
-
Suitable reaction vessel (e.g., a round-bottom flask with a magnetic stirrer)
-
pH indicator strips or a pH meter
Procedure:
-
Preparation: In a chemical fume hood, carefully transfer the N-Nitrosoguvacine waste into the reaction vessel. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent like water or methanol.[1]
-
Alkalinization: Slowly add the 2 M NaOH solution to the reaction vessel while stirring until the pH of the solution is strongly basic (pH > 12).[1]
-
Reduction: While continuously stirring, gradually add a stoichiometric excess of the aluminum-nickel alloy powder. The addition should be slow and careful as the reaction can be exothermic and may produce hydrogen gas.[1]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The completion of the degradation can be monitored by analytical methods such as HPLC or LC-MS to confirm the disappearance of the N-Nitrosoguvacine.[1]
-
Neutralization and Disposal: Once the reaction is complete, cautiously neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). The final solution should be collected and disposed of as hazardous waste through your institution's EHS office, as it will contain residual reactants and byproducts.[1]
Disposal via Professional Services: The Standard Route
For laboratories not equipped for chemical degradation, or for the disposal of the treated waste, contacting your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste contractor is the standard and required procedure. Do not under any circumstances dispose of N-Nitrosoguvacine waste down the drain or in the regular trash.[1]
N-Nitrosoguvacine Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of N-Nitrosoguvacine waste.
Conclusion: A Commitment to Safety
The proper disposal of N-Nitrosoguvacine is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards associated with this class of compounds and adhering to the detailed procedures outlined in this guide, researchers can ensure that they are not only compliant with regulations but are also actively fostering a culture of safety within their laboratories. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
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Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar. Available at: [Link]
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N-Nitrosoguvacoline | C7H10N2O3 | CID 62103. PubChem. Available at: [Link]
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N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
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Nitrosoguanine | C5H4N6O2 | CID 136047565. PubChem. Available at: [Link]
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Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. PubMed. Available at: [Link]
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Safe disposal of carcinogenic nitrosamines. PubMed. Available at: [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N-Nitrosoguvacine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-Nitrosoguvacine. As a potent compound with carcinogenic properties, stringent adherence to safety protocols is not merely a recommendation but a critical component of responsible research.
N-Nitrosoguvacine, a nitrosamine compound, is recognized as a potential carcinogen and requires meticulous handling to minimize exposure risks.[1][2] The operational and disposal plans outlined herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research environment.
Understanding the Risk: The Imperative for Stringent Controls
N-Nitrosamines as a class of compounds are considered probable human carcinogens by the International Agency for Research on Cancer (IARC).[3] The Occupational Safety and Health Administration (OSHA) has established stringent regulations for handling carcinogenic substances, emphasizing the reduction of employee exposure to the lowest practicable levels.[4][5][6] The fundamental principle guiding the handling of N-Nitrosoguvacine is the assumption that any level of exposure could carry some risk.[4] Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment (PPE), is paramount.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the final and most personal lines of defense against chemical exposure. The following is a comprehensive, step-by-step guide to the appropriate PPE for handling N-Nitrosoguvacine.
Pre-Operational Phase: Donning PPE
This sequence is critical to ensure complete and secure protection before entering the designated handling area.
-
Designated Area: All handling of N-Nitrosoguvacine, including weighing and solution preparation, must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7][8]
-
Inner Gloves: Begin by donning the first pair of nitrile gloves. This initial layer provides a baseline of protection.
-
Laboratory Coat: A dedicated, disposable, back-closing lab coat is essential to protect personal clothing and skin from contamination.[7]
-
Second Pair of Gloves: Wear a second pair of gloves, preferably butyl rubber or SilverShield, over the initial pair.[7] Double-gloving is a recommended practice when handling highly hazardous chemicals.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved N-95 respirator or higher is required.[7] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
Operational Phase: Safe Handling Within the Designated Area
Adherence to meticulous technique during handling is as crucial as the PPE itself.
-
Avoid Contamination: Be mindful of touching surfaces outside of the designated handling area with contaminated gloves.
-
Immediate Action for Spills: In the event of a spill, follow established laboratory-specific spill cleanup procedures immediately. Small spills can typically be absorbed with an inert material and disposed of as hazardous waste.
-
Glove Changes: If a glove becomes contaminated, change it immediately using the proper removal technique to avoid skin contact.
Post-Operational Phase: Doffing and Disposal of PPE
The removal of PPE is a critical step where cross-contamination can easily occur if not performed correctly.
-
Outer Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield (if used) and then the goggles. Clean and disinfect them according to the manufacturer's instructions.
-
Laboratory Coat: Remove the disposable lab coat by rolling it inward, avoiding contact with the outer contaminated surface. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
Personal Protective Equipment Summary
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving: Inner pair of nitrile gloves, outer pair of butyl rubber or SilverShield gloves.[7] | Provides a robust barrier against skin contact. The outer layer offers enhanced chemical resistance, while the inner layer provides protection during the removal of the outer gloves. |
| Body Protection | Disposable, solid-front, back-closing laboratory coat.[7] | Protects personal clothing and skin from contamination. The back-closing design reduces the risk of frontal contamination. |
| Eye/Face Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a higher risk of splashes. | Shields the eyes and face from accidental splashes of N-Nitrosoguvacine solutions. |
| Respiratory Protection | NIOSH-approved N-95 respirator or higher for procedures that may generate aerosols or dust.[7] | Prevents the inhalation of airborne particles of the compound. |
Workflow for Safe Handling of N-Nitrosoguvacine
Caption: Workflow for donning, handling, and doffing PPE for N-Nitrosoguvacine.
Disposal Plan: Managing N-Nitrosoguvacine Waste
Proper disposal of N-Nitrosoguvacine and all contaminated materials is a critical component of the safety protocol to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with N-Nitrosoguvacine, including gloves, lab coats, absorbent pads, and weighing papers, must be considered hazardous waste.[7]
-
Containerization: Collect all solid and liquid hazardous waste in clearly labeled, sealed, and leak-proof containers.[6][7] The containers should be marked as "Hazardous Waste" and include the chemical name "N-Nitrosoguvacine".[7]
-
Decontamination: Non-disposable equipment should be decontaminated using a validated procedure. A common method for the degradation of nitrosamines involves treatment with an aluminum-nickel alloy in an alkaline solution.[9][10] However, this should only be performed by trained personnel.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of N-Nitrosoguvacine waste down the drain or in regular trash.[11]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
All laboratory personnel working with N-Nitrosoguvacine must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
By implementing these comprehensive safety measures, researchers can confidently handle N-Nitrosoguvacine, ensuring their personal safety and the integrity of their scientific pursuits. This guide serves as a foundational document; always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before commencing any work.
References
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- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN) Date. (2018-06-22).
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
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N-Nitrosoguvacoline | C7H10N2O3 | CID 62103 - PubChem. (n.d.). Retrieved from [Link]
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Some Areca-nut-derived N-Nitrosamines - NCBI. (2004). Retrieved from [Link]
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Carcinogens - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
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Carcinogens - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
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OSHA Retains Strong Focus on Carcinogen Safety | VelocityEHS. (2015-01-09). Retrieved from [Link]
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Fiddler, W., Pensabene, J. W., & Kimoto, W. I. (1985). Investigation of volatile nitrosamines in disposable protective gloves. American Industrial Hygiene Association Journal, 46(8), 463–465. [Link]
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Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Food and Chemical Toxicology, 26(2), 157–163. [Link]
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NITROSAMINES: METHOD 2522, Issue 2. (1994, August 15). NIOSH. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Retrieved from [Link]
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SAFETY DATA SHEET - Chem Service. (2015-05-19). Retrieved from [Link]
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N-Nitrosoguvacine - Hazardous Agents | Haz-Map. (n.d.). Retrieved from [Link]
- Stich, H. F., Ohshima, H., Pignatelli, B., Michelon, J., & Bartsch, H. (1983). Oral lesions, genotoxicity and nitrosamines in betel quid chewers with no obvious increase in oral cancer risk.
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Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020, November 3). Retrieved from [Link]
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Control of Nitrosamine Impurities in Human Drugs. (2020). U.S. Food and Drug Administration. Retrieved from [Link]
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N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. (n.d.). National Toxicology Program. Retrieved from [Link]
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Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. [Link]
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Control of Nitrosamine Impurities in Human Drugs. (2023). U.S. Food and Drug Administration. Retrieved from [Link]
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Mirvish, S. S. (1975). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health, 1(2), 163–177. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
